molecular formula C6H11N3 B1276547 1-(1H-pyrazol-1-yl)propan-2-amine CAS No. 936940-15-7

1-(1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B1276547
CAS No.: 936940-15-7
M. Wt: 125.17 g/mol
InChI Key: UWVUXGHAXNILPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrazol-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrazol-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(7)5-9-4-2-3-8-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVUXGHAXNILPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-15-7
Record name 1-(1H-pyrazol-1-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-pyrazol-1-yl)propan-2-amine: Structure, Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-(1H-pyrazol-1-yl)propan-2-amine, a heterocyclic compound featuring a pyrazole nucleus linked to a propan-2-amine moiety. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, integral to numerous approved therapeutic agents.[1] This document delineates the molecule's structural characteristics, physicochemical properties, and a plausible, detailed synthetic pathway grounded in established chemical principles. Furthermore, a thorough analysis of its expected spectroscopic signature is presented to aid in its identification and characterization. While specific biological data for this particular isomer is not extensively documented, this guide explores its potential applications in drug discovery by drawing parallels with structurally related, biologically active pyrazole derivatives.[2][3] This content is designed to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name) is characterized by a five-membered aromatic pyrazole ring connected via a nitrogen atom (N-1) to the C1 position of a propan-2-amine side chain. This structural arrangement combines the aromatic, electron-rich pyrazole ring with a flexible, chiral aminopropane unit, suggesting potential for specific interactions with biological targets.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 936940-15-7[4]
Molecular Formula C₆H₁₁N₃[5]
Molecular Weight 125.17 g/mol [2]
Monoisotopic Mass 125.0953 Da[5]
Canonical SMILES CC(CN1C=CC=N1)N[5]
InChI Key UWVUXGHAXNILPG-UHFFFAOYSA-N[5]
Predicted XLogP -1.0[5]

Synthesis and Purification

While multiple synthetic routes can be envisioned, a robust and plausible pathway involves the N-alkylation of pyrazole with a suitable electrophile, followed by the introduction or deprotection of the amine functionality. The following protocol outlines a reductive amination approach, a widely used and reliable method for amine synthesis.[2] This method is chosen for its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of 1-(1H-pyrazol-1-yl)propan-2-one to the target amine. The causality behind this choice rests on the formation of an intermediate imine/enamine in situ, which is then selectively reduced by a mild hydride donor like sodium cyanoborohydride, which is stable under the weakly acidic conditions promoted by ammonium acetate.

Materials:

  • 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol (approx. 0.2 M concentration). To this solution, add ammonium acetate (10.0 eq). Stir the mixture at ambient temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) in small portions.

    • Rationale: Portion-wise addition at low temperature is a critical control measure to manage the exothermic nature of the reduction and prevent side reactions. NaBH₃CN is selected for its chemoselectivity in reducing the C=N bond of the imine in the presence of the starting ketone.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup & Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x volumes).

    • Rationale: The basic quench neutralizes the reaction medium. DCM is an effective solvent for extracting the moderately polar amine product.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Self-Validation): The crude amine can be purified by silica gel column chromatography using a gradient of DCM/Methanol (with 1% triethylamine to prevent product tailing) to afford the pure this compound. The purity and identity of the final product must be validated by NMR and Mass Spectrometry, confirming that the spectroscopic data matches the expected signature described in Section 3.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The following sections describe the expected spectral features based on the compound's structure and general principles of spectroscopy.[6][7]

Infrared (IR) Spectroscopy
  • N-H Stretching: As a primary amine, two characteristic medium-to-weak absorption bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[7]

  • C-H Stretching: Aliphatic C-H stretching from the propanamine chain will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring will appear just above 3000 cm⁻¹.

  • N-H Bending: A characteristic scissoring absorption for the -NH₂ group is expected between 1550-1650 cm⁻¹.[6]

  • C-N Stretching: The aliphatic C-N stretching absorption is anticipated in the 1000-1250 cm⁻¹ range.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons, likely in the aromatic region (δ 6.0-8.0 ppm). The H4 proton will likely appear as a triplet, while the H3 and H5 protons will appear as doublets.

    • Amine Protons (-NH₂): A broad singlet is expected, typically in the δ 0.5-5.0 ppm range.[6] Its chemical shift is highly dependent on concentration and solvent. This signal will disappear upon the addition of a few drops of D₂O, a key diagnostic test.[7]

    • Propanamine Chain Protons:

      • -CH(N)-: A multiplet corresponding to the single proton at C2.

      • -CH₂-: A multiplet for the two protons at C1, deshielded by the adjacent pyrazole nitrogen.

      • -CH₃: A doublet for the three methyl protons at C3, coupled to the C2 proton.

  • ¹³C NMR:

    • Pyrazole Carbons: Three signals are expected in the aromatic region (δ 100-140 ppm) for the three carbons of the pyrazole ring.

    • Propanamine Carbons: Three distinct signals are expected in the aliphatic region (δ 10-65 ppm). The carbon atom directly attached to the nitrogen (C2) will be the most deshielded of the aliphatic carbons.[6]

Mass Spectrometry
  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (m/z = 125). According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight, which is consistent.

  • Key Fragmentation: The most prominent fragmentation pattern is likely to be alpha-cleavage, where the C-C bond adjacent to the amine nitrogen breaks. This would result in a resonance-stabilized cation, providing a strong signal in the mass spectrum.

Potential Applications and Research Directions

The pyrazole nucleus is a cornerstone in modern drug discovery, found in a wide array of pharmaceuticals with diverse therapeutic actions, including anticancer, anti-inflammatory, and antibacterial properties.[1][3] For instance, pyrazole derivatives have been successfully developed as potent kinase inhibitors.[1]

While the specific biological profile of this compound is not extensively reported, its structural features make it a molecule of significant interest.

  • Scaffold for Medicinal Chemistry: The primary amine provides a versatile handle for further chemical modification, allowing for the construction of amide libraries or the introduction of other functional groups to explore structure-activity relationships (SAR).

  • Potential as a Kinase Inhibitor Fragment: The pyrazole ring is a known hinge-binding motif in many kinase inhibitors. This compound could serve as a foundational fragment for developing more complex and potent inhibitors.

  • CNS Drug Development: Structurally related pyrazole-amine compounds have been investigated as intermediates for drugs targeting the central nervous system.[8]

Future research should focus on the synthesis and subsequent screening of this compound and its derivatives in relevant biological assays (e.g., kinase panels, anti-inflammatory assays) to elucidate its pharmacological profile and validate its potential as a therapeutic lead or a valuable chemical probe.

Conclusion

This compound is a structurally intriguing heterocyclic amine with significant potential as a building block in drug discovery and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its expected spectroscopic characteristics. By leveraging the established importance of the pyrazole scaffold, this compound represents a promising starting point for the development of novel therapeutic agents. The detailed protocols and analytical insights provided herein are intended to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the potential of this valuable molecule.

References

  • PubChemLite. This compound.
  • Smolecule. 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • ChemicalBook. This compound | 936940-15-7.
  • ChemicalBook. This compound | 936940-15-7 - Chemical Properties.
  • BenchChem. An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • MySkinRecipes. 1-(1H-pyrazol-3-yl)propan-2-amine.
  • PubChem. 1-[4-(2-Adamantyl)pyrazol-1-yl]propan-2-amine.
  • Sigma-Aldrich. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine.
  • PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry.

Sources

Physicochemical characteristics of 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(1H-pyrazol-1-yl)propan-2-amine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: A Practical Guide to Characterizing a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, novel chemical entities are the bedrock of innovation. The compound this compound represents such a scaffold—a molecule combining the aromatic, heterocyclic pyrazole ring with a chiral propan-2-amine side chain. While extensive peer-reviewed data on its specific physicochemical properties are not widely published, its structural motifs suggest significant potential as a building block for new therapeutic agents.[1]

This guide, therefore, takes a uniquely practical approach. Instead of merely cataloging unavailable data, we will provide a comprehensive framework for the de novo characterization of this molecule. We will detail the authoritative, industry-standard experimental protocols required to determine its critical physicochemical parameters. This document is designed to be an actionable whitepaper, enabling researchers to generate the precise, reliable data necessary for advancing their discovery programs. We will delve into the "why" behind each experimental step, ensuring a deep, causal understanding of the scientific principles at play.

Molecular Identity and Predicted Physicochemical Profile

Before embarking on experimental characterization, it is essential to establish the foundational identity of the molecule and utilize computational models to predict its properties. These predictions, while not a substitute for empirical data, provide a valuable baseline for experimental design.

The structure of this compound features a pyrazole ring connected via a nitrogen atom (N1) to a propane chain, with an amine group at the second position. This linkage distinguishes it from its isomer, 1-(1H-pyrazol-3-yl)propan-2-amine, where the linkage is through a carbon atom.[2] The presence of the primary amine group dictates that the molecule will be basic.

Table 1: Core Molecular Identifiers and Properties

Property Value / Information Source
IUPAC Name This compound -
CAS Number 936940-15-7 [3]
Molecular Formula C₆H₁₁N₃ -
Molecular Weight 125.17 g/mol [2]

| Canonical SMILES | CC(N)CN1C=CC=N1 | - |

The Critical Trinity of Drug Development: pKa, logP, and Solubility

For any compound with therapeutic potential, three physicochemical parameters form the cornerstone of its developability profile: pKa, logP, and aqueous solubility. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and understanding them is non-negotiable.

  • pKa (Ionization Constant): The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since most drugs are weak acids or bases, their charge state at physiological pH (approx. 7.4) profoundly impacts their ability to cross biological membranes, bind to targets, and be absorbed. For this compound, the primary amine is the key ionizable group, and its pKa will define its charge in the stomach, intestine, and blood.

  • logP/logD (Lipophilicity): The partition coefficient (logP) measures a compound's relative solubility in a nonpolar solvent (typically n-octanol) versus a polar solvent (water). It is a critical indicator of a molecule's "greasiness" or lipophilicity. The distribution coefficient (logD) is the logP at a specific pH, accounting for the ionization of the molecule.[4] Lipophilicity is a delicate balance; a molecule must be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in aqueous environments like blood plasma.

  • Aqueous Solubility: This is the maximum concentration of a compound that can dissolve in water. Poor aqueous solubility is a primary reason for the failure of drug candidates. It directly impacts oral absorption and the ability to formulate intravenous preparations.

Experimental Workflows for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of pKa, logP, and solubility. These methods are presented as the gold standard in the pharmaceutical industry.

Workflow 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[5] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M HCl & 0.1 M NaOH Titrants prep1->prep2 prep3 Prepare 1 mM Sample Solution in 0.15 M KCl prep2->prep3 titr1 Purge Sample with N2 (Remove dissolved CO2) prep3->titr1 titr2 Acidify sample to ~pH 2 with 0.1 M HCl titr1->titr2 titr3 Titrate with 0.1 M NaOH in small increments titr2->titr3 titr4 Record pH after each addition until ~pH 12 titr3->titr4 an1 Plot pH vs. Volume of NaOH titr4->an1 an2 Calculate 1st Derivative (ΔpH/ΔV) to find equivalence point an1->an2 an3 Determine Volume at Half-Equivalence Point an2->an3 an4 pH at Half-Equivalence Point = pKa an3->an4

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

  • System Preparation:

    • Calibrate a high-precision potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[6] This ensures the accuracy of all subsequent pH measurements.

    • Prepare and standardize titrant solutions of 0.1 M NaOH and 0.1 M HCl.

    • Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength throughout the titration.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the 0.15 M KCl solution to create a final concentration of approximately 1 mM.[6]

    • Transfer a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[6]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Purge the solution with nitrogen gas for 5-10 minutes. This is a critical step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.

    • If titrating the basic amine, first acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1 M HCl.[6] This ensures the amine is fully protonated at the start.

    • Begin the titration by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue this process until the pH reaches approximately 12.0.[6]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • The pKa is the pH at the half-equivalence point. This is the point where half of the protonated amine has been neutralized. It can be found by identifying the main equivalence point (the steepest part of the curve, often found using a first-derivative plot) and dividing that volume by two.

Workflow 2: Determination of logD by the Shake-Flask Method

The shake-flask method is the definitive "gold standard" for measuring lipophilicity.[7][8] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).

G cluster_prep Solvent Preparation cluster_partition Partitioning Experiment cluster_analysis Analysis & Calculation prep1 Mix n-octanol & pH 7.4 buffer prep2 Shake vigorously for 24h (Pre-saturation) prep1->prep2 prep3 Separate phases via centrifugation prep2->prep3 part1 Add compound stock (in DMSO) to pre-saturated buffer prep3->part1 Buffer part2 Add pre-saturated n-octanol prep3->part2 n-octanol part1->part2 part3 Shake until equilibrium (e.g., 2-4 hours) part2->part3 part4 Separate phases via centrifugation part3->part4 an1 Quantify compound concentration in each phase (e.g., HPLC-UV) part4->an1 an2 Calculate LogD = log([Conc]octanol / [Conc]buffer) an1->an2

Caption: Workflow for logD determination via the shake-flask method.

Detailed Protocol:

  • Solvent Pre-saturation (Critical Step):

    • Combine equal volumes of n-octanol and the desired aqueous buffer (e.g., 0.01 M phosphate buffer at pH 7.4) in a large separation funnel.

    • Shake the mixture vigorously for at least 24 hours.[7] This step is essential to ensure that each solvent is fully saturated with the other. Using non-saturated solvents is a common source of error, as it would cause a net transfer of solvent between phases during the experiment, altering the final volumes and concentrations.

    • Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

  • Partitioning Experiment:

    • Prepare a stock solution of the compound, typically at 10 mM in DMSO.[7][9]

    • In a vial, add a small aliquot of the stock solution to a known volume of the pre-saturated aqueous buffer. The final concentration should be high enough for accurate quantification, and the volume of DMSO should be kept low (e.g., <1-5%) to avoid co-solvent effects.[9][10]

    • Add a known volume of the pre-saturated n-octanol. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[10]

    • Seal the vial and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2-4 hours).[11]

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure a clean separation of the two phases.[8]

    • Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination of the layers.

    • Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV. A calibration curve must be generated for accurate quantification.

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logD is the base-10 logarithm of this ratio: logD = log([Compound]_octanol / [Compound]_buffer).[4]

Workflow 3: Determination of Aqueous Solubility

The shake-flask method is also the standard for determining equilibrium solubility.[12][13] The goal is to create a saturated solution and then measure the concentration of the dissolved solute.

Detailed Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer). "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation.[12]

  • Equilibration:

    • Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).[9][12][13] This ensures that the dissolution process has reached equilibrium.

    • Periodically check the solution to ensure that undissolved solid is still present.

  • Separation of Undissolved Solid:

    • After equilibration, the undissolved solid must be removed to analyze the saturated supernatant. This is a critical step.

    • Common methods include centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter).[9][13]

  • Analysis and Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration against a standard calibration curve. The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its constituent functional groups—a pyrazole ring and a primary amine—provide guidance for safe handling.

  • Amine Group: Aliphatic amines can be corrosive and cause skin and eye burns. They may also be harmful if inhaled or swallowed.

  • Pyrazole Ring: Pyrazole itself is classified as harmful if swallowed and can cause skin and serious eye irritation.[14]

General Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

  • Avoid formation of dust and aerosols.[15]

  • In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[14][15]

Conclusion

This compound is a chemical scaffold with potential for further development in medicinal chemistry. This guide provides the authoritative, field-proven experimental framework necessary for its complete physicochemical characterization. By meticulously applying the detailed protocols for determining pKa, logD, and aqueous solubility, researchers can generate the robust and reliable data required to make informed decisions in the drug discovery process. The emphasis on the causality behind each experimental step ensures not only the generation of high-quality data but also a fundamental understanding of the properties that govern a molecule's journey from a laboratory curiosity to a potential therapeutic agent.

References

  • BenchChem. An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • MySkinRecipes. 1-(1H-pyrazol-3-yl)propan-2-amine.
  • ChemicalBook. This compound | 936940-15-7. (2023-05-04).
  • Kheylik, Y. LogP / LogD shake-flask method. (2024-09-23). protocols.io.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23).
  • Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25).
  • Martínez-Pla, J. J., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed.
  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrazole. (2025).
  • Sigma-Aldrich. SAFETY DATA SHEET - 1-Aminopropan-2-ol. (2012-01-20).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).
  • Capot Chemical. MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (2026-01-07).
  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (PMC - NIH).
  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30).
  • Lejan Team. Experiment 5 Potentiometric Titration (pH meter).

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Its metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[4] This technical guide provides a comprehensive overview of the significant therapeutic applications of pyrazole-containing compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.[5][6]

Anti-inflammatory Activity: Precision Targeting of the Inflammatory Cascade

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, primarily driven by their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[7][8] This selectivity represents a significant therapeutic advance over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, often leading to gastrointestinal side effects.[7][9]

Core Mechanism: Selective COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of COX-2.[10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12]

  • COX-1: Is constitutively expressed and plays a crucial role in protecting the stomach lining and maintaining platelet function.[9][12]

  • COX-2: Is an inducible enzyme, primarily expressed at sites of inflammation.[9][12]

By selectively targeting COX-2, pyrazole-based drugs like Celecoxib can effectively reduce inflammation and pain while minimizing the risk of gastrointestinal ulcers and bleeding associated with COX-1 inhibition.[7][9] The diaryl-substituted pyrazole structure of Celecoxib, featuring a polar sulfonamide side chain, is crucial for its selectivity. This side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[9][11] Beyond COX inhibition, some pyrazole derivatives also exert anti-inflammatory effects by modulating pro-inflammatory cytokines like TNF-α and IL-6, or by suppressing the NF-κB signaling pathway.[7]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory efficacy and COX-2 selectivity of pyrazole derivatives are heavily influenced by their substitution patterns. Key SAR findings include:

  • Diaryl Substitution: 1,5-diaryl or 3,5-diaryl pyrazoles are common motifs for potent activity.

  • Para-Sulfonamide/Methylsulfonyl Group: A benzenesulfonamide or a similar group at the para position of one of the phenyl rings is a hallmark for COX-2 selectivity, as seen in Celecoxib.[13]

  • Substituents on Phenyl Rings: Electron-withdrawing groups, such as trifluoromethyl, on the phenyl rings can enhance anti-inflammatory activity.[14]

Experimental Evaluation Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for determining the potency (IC₅₀) and selectivity of a test compound against COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and test compound dilutions.

  • Enzyme Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the assay buffer.

  • Compound Addition: Add various concentrations of the pyrazole derivative (test compound) or a reference inhibitor (e.g., Celecoxib) to the wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Termination & Detection: After a set incubation period (e.g., 10 minutes), stop the reaction. The amount of prostaglandin produced is quantified using a commercially available Prostaglandin E₂ (PGE₂) ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve. Selectivity is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[14][15]

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the pyrazole derivative. Administer the compounds orally or via intraperitoneal injection.

  • Induction of Edema: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

The pyrazole scaffold is a key component in numerous approved anticancer drugs, reflecting its ability to interact with a wide range of oncology targets.[3][16] These derivatives combat cancer through diverse mechanisms, including the inhibition of critical cell signaling pathways, disruption of cell division, and induction of programmed cell death.[17]

Core Mechanisms of Action

Pyrazole derivatives exhibit multiple mechanisms of anticancer action, often by targeting enzymes or processes that are dysregulated in cancer cells.[17]

  • Kinase Inhibition: This is a predominant mechanism. Pyrazoles serve as the core scaffold for inhibitors of various protein kinases crucial for cancer cell growth and survival.[18][19]

    • Tyrosine Kinase Inhibitors (TKIs): Many pyrazoles act as ATP-competitive inhibitors, targeting kinases like EGFR, VEGFR, BTK (Ibrutinib), and JAK (Ruxolitinib).[3][20] Dual inhibition of EGFR and VEGFR-2 is a common strategy to simultaneously block tumor growth and angiogenesis.[20]

    • Serine/Threonine Kinase Inhibitors: Targets include Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and PI3K, a central node in cell survival signaling.[17][21]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

  • DNA Interaction: Certain pyrazole compounds can bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately triggering cell death.[17]

  • Induction of Apoptosis: Independent of their primary mechanism, many pyrazoles can induce apoptosis by activating pro-apoptotic proteins like caspases (CASP3, CASP9) and inhibiting survival pathways such as the PDK1/AKT axis.[22]

Data Presentation: Approved Pyrazole-Based Kinase Inhibitors
Drug NamePrimary Target(s)Approved Indications (Examples)
Ruxolitinib JAK1, JAK2Myelofibrosis
Ibrutinib Bruton's Tyrosine Kinase (BTK)B-cell malignancies (e.g., CLL)
Axitinib VEGFR, PDGFR, c-KITRenal Cell Carcinoma
Niraparib PARPOvarian Cancer
Crizotinib ALK, ROS1Non-Small Cell Lung Cancer (NSCLC)

(Data sourced from multiple references[2][3])

Experimental Evaluation Protocols

Protocol 3: In Vitro MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound. Remove the old media from the cells and add fresh media containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent viability versus log[compound] concentration.

Visualizations

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Kinase Kinase Domain Receptor->Kinase Activates Pyrazole Pyrazole-Based Kinase Inhibitor Pyrazole->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase ADP ADP Kinase->ADP Downstream Downstream Signaling (RAS/RAF/MEK, PI3K/AKT) Kinase->Downstream Phosphorylates Result Gene Expression leading to: - Proliferation - Angiogenesis - Survival Downstream->Result

Caption: Mechanism of pyrazole-based kinase inhibitors blocking ATP binding.

Antimicrobial Activity: Combating Pathogenic Threats

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[23][24] Their versatility allows for the development of novel agents, particularly through hybridization with other pharmacologically active heterocyclic rings like thiazole or thiadiazine, which can enhance their potency and spectrum.[25][26]

Core Mechanisms of Action

The antimicrobial action of pyrazoles can be attributed to several mechanisms:

  • Enzyme Inhibition: A key mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a validated target for antibacterial agents.[27]

  • Biofilm Disruption: Certain pyrazole derivatives have shown the ability to inhibit and eradicate bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][4]

  • Metabolic Interference: Pyrazoles can interfere with other essential metabolic pathways within the microbial cell, leading to growth inhibition or cell death.

Structure-Activity Relationship (SAR) Insights
  • Hybrid Molecules: Combining the pyrazole scaffold with other heterocycles like thiazole, thiadiazine, or coumarin often results in synergistic or enhanced antimicrobial activity.[25][26][27]

  • Substituent Effects: The presence of specific functional groups is critical. For instance, trifluoromethylphenyl-substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria.[1]

  • Positional Isomerism: The arrangement of substituents on the pyrazole ring significantly impacts biological activity, making regioselective synthesis a key consideration in drug design.

Experimental Evaluation Protocols

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).

  • Confirmation (Optional): A growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration where the original color is retained.

Visualizations

MIC_Workflow A 1. Prepare Serial Dilution of Pyrazole Compound in 96-Well Plate B 2. Add Standardized Bacterial Inoculum to Each Well A->B C 3. Incubate Plate (e.g., 37°C for 24 hours) B->C D 4. Observe for Turbidity (Growth) C->D E Result: MIC is the Lowest Concentration with No Visible Growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Other Notable Biological Activities

The therapeutic potential of the pyrazole scaffold extends beyond the major areas of inflammation, cancer, and microbial infections.

  • Anticonvulsant Activity: The pyrazole nucleus is a recognized scaffold in the development of agents for treating seizures and epilepsy.[14]

  • CNS and Metabolic Activity (CB1 Antagonism): Pyrazole derivatives have been developed as potent antagonists or inverse agonists of the cannabinoid CB1 receptor.[28][29] The most well-known example is Rimonabant , which was approved in Europe for the treatment of obesity.[30][31] It worked by blocking CB1 receptors in the brain and peripheral tissues, leading to decreased appetite and improved metabolic profiles.[32][33] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexities of targeting the endocannabinoid system.[34]

  • Antioxidant Activity: Many pyrazole derivatives exhibit significant antioxidant properties by scavenging free radicals. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][35]

Conclusion and Future Directions

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1][3] From potent anticancer and anti-inflammatory agents to promising antimicrobial and neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. The ongoing exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action through detailed experimental and computational studies, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: )
  • Celecoxib - Wikipedia. (URL: )
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (URL: )
  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. (URL: )
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: )
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: )
  • What is the mechanism of Rimonabant?
  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (URL: )
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )
  • (PDF)
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: )
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: )
  • What is Rimonabant used for?
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (URL: )
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: )
  • What is the mechanism of Celecoxib?
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (URL: )
  • The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
  • Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. (URL: )
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Rimonabant - Wikipedia. (URL: )
  • Recent Advances in the Development of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (URL: )

Sources

Potential Therapeutic Applications of 1-(1H-pyrazol-1-yl)propan-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1] This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored, pyrazole derivative: 1-(1H-pyrazol-1-yl)propan-2-amine. While direct extensive research on this molecule is limited, its structural features, in the context of the vast body of literature on related pyrazole compounds, suggest significant potential in oncology, neurodegenerative disorders, and inflammatory diseases. This document will provide a comprehensive analysis of its chemical properties, plausible synthetic routes, and a detailed exploration of its potential mechanisms of action. Furthermore, we will furnish detailed experimental protocols for in vitro validation of its therapeutic promise, aimed at guiding researchers in the preclinical assessment of this promising compound.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

The five-membered aromatic heterocycle, pyrazole, is a versatile building block in drug design. Its unique chemical properties, including its ability to act as a bioisostere for other aromatic systems, have led to its incorporation into a wide array of therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[4][5] This wide-ranging bioactivity stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The metabolic stability of the pyrazole nucleus further enhances its appeal as a core component of novel drug candidates.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 936940-15-7[6]
Molecular Formula C₆H₁₁N₃[7]
Molecular Weight 125.17 g/mol [7]
Canonical SMILES CC(N)CC1=CN=NC=C1[7]
Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of pyrazole derivatives.[8] The most direct approach would likely involve the N-alkylation of pyrazole with a suitable 2-aminopropane synthon. A highly effective method would be reductive amination of a pyrazolyl ketone precursor.[9]

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the conversion of 1-(1H-pyrazol-1-yl)propan-2-one to the target amine via reductive amination.

Materials:

  • 1-(1H-pyrazol-1-yl)propan-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol. Add ammonium acetate (10.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude amine by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

  • Salt Formation (Optional): For improved handling and stability, the free amine can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried under vacuum.[9]

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive research into structurally related pyrazole derivatives, we can hypothesize three primary areas of therapeutic potential for this compound: oncology, neuroprotection, and anti-inflammatory therapy.

Anticancer Potential: Targeting Kinase Signaling

A significant number of pyrazole-containing compounds have been investigated and approved as anticancer agents, primarily functioning as kinase inhibitors.[10][11] The pyrazole scaffold is a key pharmacophore in many of these inhibitors, often forming critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[12]

Hypothesized Mechanism of Action:

We postulate that this compound may exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The pyrazole ring can act as a hinge-binding motif, while the propan-2-amine side chain could be modified to enhance selectivity and potency for specific kinase targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium

  • This compound (test compound)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control drug in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Neuroprotective Potential: Modulating Apoptotic Pathways

Neurodegenerative diseases are often characterized by neuronal apoptosis and inflammation. N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating the levels of pro-apoptotic proteins such as Bax and caspase-3.[13]

Hypothesized Mechanism of Action:

This compound may exert neuroprotective effects by inhibiting signaling pathways that lead to neuronal apoptosis. The compound could potentially modulate the activity of kinases involved in neuroinflammatory processes or directly interfere with the apoptotic cascade.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of the test compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line, a widely used model for neurodegenerative disease research.[14]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as a neurotoxic insult

  • This compound (test compound)

  • MTT assay reagents (as described in section 3.1)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days prior to the experiment.

  • Pre-treatment with Test Compound: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., a predetermined concentration of H₂O₂ or 6-OHDA) for 24 hours. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Assessment of Cell Viability: Following the neurotoxic insult, assess cell viability using the MTT assay as described in the previous protocol.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of cells pre-treated with the compound and exposed to the neurotoxin to the viability of cells exposed to the neurotoxin alone.

Anti-inflammatory Potential: Inhibition of RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation.[15] Derivatives of 1H-pyrazol-3-amine have been identified as potent inhibitors of RIPK1, highlighting the potential of the pyrazole scaffold in targeting this kinase for the treatment of inflammatory diseases.[15]

Hypothesized Mechanism of Action:

Given the structural similarities to known pyrazole-based RIPK1 inhibitors, it is plausible that this compound could inhibit RIPK1 kinase activity. This would block the downstream signaling cascade that leads to inflammation and necroptotic cell death.

Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay

This protocol provides a general framework for a biochemical assay to determine the in vitro inhibitory activity of the test compound against RIPK1 kinase. Commercial kits are also available for this purpose.[16]

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • A suitable substrate for RIPK1 (e.g., myelin basic protein or a specific peptide substrate)

  • This compound (test compound)

  • A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based detection method)

  • 96-well or 384-well plates

Procedure:

  • Assay Setup: In a microplate, combine the RIPK1 enzyme, the test compound at various concentrations, and the kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Calculate the percentage of RIPK1 inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the inhibition data against the compound concentration.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams were generated using Graphviz.

Signaling Pathways

G cluster_0 Potential Anticancer Mechanism Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Proliferation & Survival Proliferation & Survival Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Proliferation & Survival This compound This compound This compound->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition

Caption: Potential inhibition of a pro-proliferative kinase signaling pathway.

G cluster_1 Potential Neuroprotective Mechanism Neurotoxic Insult (e.g., Oxidative Stress) Neurotoxic Insult (e.g., Oxidative Stress) Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Neurotoxic Insult (e.g., Oxidative Stress)->Pro-apoptotic Proteins (e.g., Bax) Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Pro-apoptotic Proteins (e.g., Bax) Inhibition

Caption: Potential modulation of the intrinsic apoptosis pathway.

G cluster_2 Potential Anti-inflammatory Mechanism Inflammatory Stimulus (e.g., TNF-α) Inflammatory Stimulus (e.g., TNF-α) RIPK1 Activation RIPK1 Activation Inflammatory Stimulus (e.g., TNF-α)->RIPK1 Activation Downstream Inflammatory Signaling Downstream Inflammatory Signaling RIPK1 Activation->Downstream Inflammatory Signaling Inflammation & Necroptosis Inflammation & Necroptosis Downstream Inflammatory Signaling->Inflammation & Necroptosis This compound This compound This compound->RIPK1 Activation Inhibition G cluster_3 In Vitro Screening Cascade Compound Synthesis & Characterization Compound Synthesis & Characterization Biochemical Kinase Assay (e.g., RIPK1) Biochemical Kinase Assay (e.g., RIPK1) Compound Synthesis & Characterization->Biochemical Kinase Assay (e.g., RIPK1) Cellular Viability/Cytotoxicity Assay (MTT) Cellular Viability/Cytotoxicity Assay (MTT) Compound Synthesis & Characterization->Cellular Viability/Cytotoxicity Assay (MTT) Cell-based Functional Assay (e.g., Neuroprotection) Cell-based Functional Assay (e.g., Neuroprotection) Biochemical Kinase Assay (e.g., RIPK1)->Cell-based Functional Assay (e.g., Neuroprotection) Cellular Viability/Cytotoxicity Assay (MTT)->Cell-based Functional Assay (e.g., Neuroprotection) Lead Candidate Identification Lead Candidate Identification Cell-based Functional Assay (e.g., Neuroprotection)->Lead Candidate Identification

Caption: A generalized workflow for the in vitro evaluation of the test compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development. Its pyrazole core, a well-established pharmacophore, coupled with a flexible aminopropane side chain, provides a promising starting point for the design of novel therapeutics. The proposed potential applications in oncology, neurodegeneration, and inflammatory diseases are strongly supported by the extensive body of research on structurally related compounds.

The experimental protocols detailed in this guide provide a robust framework for the initial in vitro validation of these hypotheses. Positive results from these assays would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, in vitro ADME-Tox profiling, and eventual evaluation in in vivo models of disease. This technical guide serves as a foundational resource to catalyze further research into the therapeutic potential of this compound, a compound that may hold the key to addressing significant unmet medical needs.

References

  • Bhat, M. A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 10(4), 1-12. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

  • Lategahn, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7248. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(23), 2035-2055. [Link]

  • Nigdi, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Schwope, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 127-138. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

  • Ali, A., et al. (2022). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

  • Öztekin, E., et al. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. (n.d.). ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. [Link]

  • Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. (n.d.). ResearchGate. [Link]

  • A Validated RIPK1 Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3791. [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. (2021). Semantic Scholar. [Link]

  • In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress. (n.d.). ResearchGate. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10437-10447. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3456. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2022). Bioorganic & Medicinal Chemistry Letters, 60, 128581. [Link]

  • Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2022). Frontiers in Pharmacology, 13, 989809. [Link]

  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (2022). Antioxidants, 11(10), 1986. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(14), 5409. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3791. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Semantic Scholar. [Link]

  • Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3745-3748. [Link]

  • Öztekin, E., et al. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-538. [Link]

Sources

An In-Depth Technical Guide to 1-(1H-pyrazol-1-yl)propan-2-amine: Structure, Identifiers, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds and Unique Molecular Identification

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Derivatives of pyrazole are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The specific compound, 1-(1H-pyrazol-1-yl)propan-2-amine, represents a unique combination of this privileged scaffold with a chiral aminopropane side chain. This structural arrangement offers potential for specific interactions with biological targets, making it a molecule of interest for further investigation.

Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. To this end, the chemical community relies on standardized identifiers such as the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey). These identifiers encode the molecular structure into a machine-readable format, facilitating database searches, computational modeling, and clear communication of chemical information.

This guide will provide a detailed exploration of this compound, beginning with its fundamental chemical identifiers and structure.

Molecular Structure and Chemical Identifiers

The precise structure of this compound is the foundation for understanding its chemical behavior and potential biological function. Its unique identifiers, the SMILES string and InChIKey, provide a standardized and searchable representation of this structure.

Chemical Structure

The molecular structure of this compound is characterized by a pyrazole ring connected via one of its nitrogen atoms to the first carbon of a propan-2-amine chain.

Caption: 2D structure of this compound.

SMILES String

The SMILES string for this compound is a linear representation of its atomic connectivity.

CC(N)CN1N=CC=C1

  • CC(N) : Represents the propan-2-amine backbone. The C is the methyl group, attached to the second carbon C of the propane chain, which also has a primary amine group (N) attached.

  • CN1 : The second carbon of the propane chain is attached to a nitrogen N, which is part of the pyrazole ring. The 1 indicates that this nitrogen is part of a ring, and is used to close the ring later in the string.

  • N=CC=C1 : This describes the pyrazole ring. The first nitrogen N is double-bonded to a carbon C, which is single-bonded to another carbon C, which is double-bonded to a final carbon C. This last carbon is also bonded to the nitrogen labeled 1, thus closing the five-membered ring.

InChIKey

The InChIKey is a hashed, fixed-length character signature of the molecule's InChI string, designed for database lookups and to be web-searchable.

UWVUXGHAXNILPG-UHFFFAOYSA-N

The InChIKey is a powerful tool for unambiguously identifying this specific molecule across different databases and literature sources.

Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₁₁N₃Provides the elemental composition.
Molecular Weight 125.17 g/mol Influences diffusion and transport across membranes.
pKa ~9.0 (amine)Determines the ionization state at physiological pH, affecting solubility and receptor binding.
LogP ~0.5Indicates the lipophilicity of the molecule, which is critical for membrane permeability and solubility.
Hydrogen Bond Donors 1 (amine group)Contributes to interactions with biological targets and affects solubility.
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)Influences solubility and the potential for forming hydrogen bonds with target proteins.

Note: Predicted values are based on computational models and may differ from experimental values.

Proposed Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound can be approached through established methods for the N-alkylation of pyrazoles. A plausible and efficient synthetic route would involve the reaction of pyrazole with a suitable propylene oxide derivative, followed by conversion of a functional group to the amine. A more direct approach, however, would be the reaction of pyrazole with 1-chloro-2-propanone followed by reductive amination.

A particularly relevant and modern approach involves the direct synthesis of N-substituted pyrazoles from primary aliphatic amines.[5][6] This methodology offers a streamlined process using commercially available starting materials.

Conceptual Synthetic Workflow

A plausible synthetic route starting from pyrazole and leading to the target molecule is outlined below. This multi-step synthesis leverages common and well-understood organic reactions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination A Pyrazole C 1-(1H-Pyrazol-1-yl)propan-2-one A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 1-Bromo-2-propanone B->C F This compound C->F D Ammonia (NH₃) or Ammonium Acetate D->F E Reducing Agent (e.g., NaBH₃CN) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(1H-Pyrazol-1-yl)propan-2-one

  • To a solution of pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add 1-bromo-2-propanone (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(1H-pyrazol-1-yl)propan-2-one.

Step 2: Synthesis of this compound

  • Dissolve 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation to obtain this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively documented in public literature, the pyrazole scaffold is a well-established pharmacophore present in numerous bioactive compounds.[1][2] The structural features of this molecule suggest several potential areas of therapeutic interest.

  • Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The structural similarity to known anti-inflammatory agents suggests that this compound could be investigated for similar properties.

  • Anticancer Potential: The pyrazole ring is a common feature in many kinase inhibitors used in cancer therapy.[1] The aminopropane side chain could provide a crucial interaction point within the ATP-binding pocket of various kinases.

  • Antimicrobial Effects: Pyrazole derivatives have also been shown to possess antibacterial and antifungal activities.[2] This compound could serve as a lead for the development of new antimicrobial agents.

  • Central Nervous System (CNS) Activity: The amine functionality and the overall size of the molecule are consistent with compounds that can cross the blood-brain barrier. Some pyrazole derivatives have shown activity as monoamine oxidase (MAO) inhibitors, suggesting potential applications in neurological disorders.[3]

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structural identifiers, SMILES and InChIKey, provide a foundation for its unambiguous identification and further investigation. While experimental data on this specific compound is limited, its structural relationship to a wide range of biologically active pyrazole derivatives suggests promising avenues for future research. The synthetic pathways outlined in this guide offer a practical approach to obtaining this compound for further study. As our understanding of the structure-activity relationships of pyrazole-based compounds continues to grow, molecules like this compound will undoubtedly be valuable tools in the development of novel therapeutics.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]5][6]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]3]

  • Uowyqnxgrsnhfl-uhfffaoysa- | C9H8OSe2 | CID 21589472. PubChem. Available at: [Link]

  • Drug Design with Small Molecule SMILES. Kaggle. Available at: [Link]

  • 18268-68-3,3-Chloro-4,5-dimethoxybenzaldehyde-AccelaChem|AccelaChemBio. AccelaChem. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. synfacts-2021-09-0943.pdf. Available at: [Link]

  • Using SMILES strings for the description of chemical connectivity in the Crystallography Open Database. Journal of Cheminformatics. Available at: [Link]

  • Rqkpaubbmnabon-uhfffaoysa- | C11H7BrO2 | CID 21576142. PubChem. Available at: [Link]

  • MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]1]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]2]

  • Appendix F SMILES Notation Tutorial. EPA. Available at: [Link]

  • CID 150847 | C7H5N5O2. PubChem. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Oxidooxyoxidanium | H2O3 | CID 58604412. PubChem. Available at: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]4]

  • The PubChem Compound Help. PubChem. Available at: [Link]

  • One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... ResearchGate. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366. PubChem. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • How to write a reaction in SMILES format. Zymvol. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. organic-chemistry.org. Available at: [Link]

Sources

Unveiling the Therapeutic Landscape of 1-(1H-pyrazol-1-yl)propan-2-amine: A Technical Guide to Target Prediction and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 1-(1H-pyrazol-1-yl)propan-2-amine. Recognizing the scarcity of direct experimental data, this document outlines a robust, multi-pronged strategy commencing with in silico prediction methodologies to generate a high-confidence list of putative targets. This is followed by a detailed exposition of state-of-the-art experimental protocols for target deconvolution and functional validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, offering a structured approach to elucidate the mechanism of action of new chemical entities. By integrating computational predictions with rigorous experimental validation, this guide aims to accelerate the translation of promising molecules like this compound into therapeutic candidates.

Introduction: The Therapeutic Potential of Pyrazole-Containing Compounds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[1][2] These compounds exert their therapeutic effects by modulating the activity of various biological targets. The subject of this guide, this compound, combines this versatile pyrazole ring with a propan-2-amine side chain, a moiety also found in various bioactive molecules. While specific biological data for this compound is not extensively documented, its structural features suggest a high potential for interaction with therapeutically relevant proteins.

The process of identifying the specific molecular targets of a novel compound, known as target deconvolution, is a critical and often challenging step in drug discovery.[3][4] This guide employs a "reverse pharmacology" or "target-based drug discovery" approach.[5][6][7][8] This strategy begins with the identification of potential molecular targets for a bioactive compound and then investigates the therapeutic consequences of modulating these targets. This contrasts with classical or forward pharmacology, which starts with a desired phenotypic effect and then identifies the compound and its target.[6][8]

This document will first detail a systematic in silico approach to predict the biological targets of this compound. Subsequently, it will provide a comprehensive overview of experimental methodologies to validate these predictions and elucidate the compound's mechanism of action.

In Silico Target Prediction: A Computational First-Pass

In the absence of experimental data, in silico target prediction methods offer a time- and cost-effective strategy to generate hypotheses about the biological targets of a small molecule.[9][10] These computational approaches leverage vast databases of known drug-target interactions and employ various algorithms to predict new associations.[11][12]

Foundational Principles of In Silico Prediction

The core principle underlying many in silico target prediction methods is the similarity principle: structurally similar molecules are likely to have similar biological activities and, therefore, interact with similar targets. Other methods utilize machine learning models trained on large datasets of chemical structures and their corresponding biological activities.[11][13]

A Multi-Algorithm Approach to Target Identification

A robust in silico workflow should not rely on a single prediction method. Instead, a consensus approach, integrating the results from multiple algorithms, is recommended to increase the confidence in the predicted targets. Key methodologies include:

  • Chemical Similarity Searching: This method involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological targets, such as ChEMBL and BindingDB.[12][14]

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. The resulting pharmacophore model can then be used to screen for proteins that have a complementary binding site.

  • Machine Learning and Deep Learning Models: These models are trained on large datasets of drug-target interactions and can predict the likelihood of an interaction between a new compound and a panel of targets.[11]

  • Panel Docking: This structure-based method involves docking the 3D structure of this compound into the binding sites of a large panel of proteins to predict binding affinity and identify potential targets.[13]

Recommended In Silico Workflow

Caption: In Silico Target Prediction Workflow.

Data Presentation: Predicted Biological Targets

The output of the in silico workflow should be a prioritized list of putative biological targets. This information is best presented in a structured table for clarity and comparative analysis.

Predicted Target Prediction Method(s) Confidence Score Known Ligands with Structural Similarity Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)Similarity, DockingHighCelecoxib, LonazolacAnti-inflammatory, Analgesic
Mitogen-activated protein kinase (MAPK) familyMachine Learning, PharmacophoreMediumPyrazole-containing kinase inhibitorsOncology, Inflammation
Monoamine Oxidase B (MAO-B)SimilarityMediumPyrazole-based MAO-B inhibitorsNeurodegenerative diseases
Cannabinoid Receptor 1 (CB1)Similarity, DockingLowPyrazole-based CB1 antagonistsMetabolic disorders, Addiction
Other predicted targets...............

Note: This table is illustrative. The actual targets and confidence scores would be generated by running the in silico workflow.

Experimental Validation: From Prediction to Biological Confirmation

While in silico methods provide valuable starting points, experimental validation is essential to confirm the predicted targets and elucidate the biological function of this compound.[15][16] A multi-tiered approach, starting with target engagement assays and progressing to functional cellular and in vivo studies, is recommended.

Target Engagement Assays

The first step in experimental validation is to confirm direct binding of the compound to the predicted target protein.

Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates a stabilizing interaction and suggests direct binding.

Step-by-Step Methodology:

  • Protein Preparation: Purify the recombinant target protein to >95% purity.

  • Assay Setup: In a 96-well or 384-well PCR plate, prepare reactions containing the target protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound. Include appropriate controls (protein alone, compound alone).

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: Calculate the change in melting temperature (ΔTm) between the protein with and without the compound. A significant positive ΔTm indicates target engagement.

Chemical Proteomics for Target Deconvolution

Chemical proteomics is a powerful, unbiased approach to identify the cellular targets of a small molecule.[3][4][17] This methodology can confirm predicted targets and discover novel, off-target interactions.

Caption: Chemical Proteomics Workflow for Target Identification.

Cellular and Functional Assays

Once a direct interaction with a target is confirmed, the next step is to assess the functional consequences of this interaction in a cellular context.

If COX-2 is a confirmed target, the following assays can be performed:

  • Enzymatic Assay: Measure the ability of this compound to inhibit the activity of purified COX-2 enzyme in vitro.

  • Cell-Based Assay: In a relevant cell line (e.g., macrophages), measure the production of prostaglandins (the products of COX-2 activity) in the presence and absence of the compound after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Genetic Approaches for Target Validation

Genetic methods can provide strong evidence for the role of a specific target in mediating the effects of a compound.[15][18]

  • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9, reduce or eliminate the expression of the target protein in a cell line. If the cellular response to this compound is diminished in these cells compared to wild-type cells, it provides strong evidence that the compound acts through that target.

Data Integration and Pathway Analysis

The final step is to integrate the data from both in silico and experimental approaches to build a comprehensive understanding of the compound's mechanism of action. Pathway analysis tools can be used to map the identified targets onto known signaling pathways, providing insights into the potential therapeutic applications and possible side effects of this compound.

Conclusion

The journey from a novel chemical entity to a validated drug candidate is a complex and resource-intensive process. This technical guide provides a roadmap for the critical initial phase of this journey: the identification and validation of biological targets for this compound. By synergistically applying computational prediction and experimental validation, researchers can efficiently navigate the complexities of target deconvolution and unlock the full therapeutic potential of this promising molecule. The methodologies outlined herein are not only applicable to the compound but also serve as a general framework for the early-stage investigation of other novel small molecules.

References

  • A brief introduction to chemical proteomics for target deconvolution - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemical Proteomics for Target Validation - World Preclinical Congress. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug target deconvolution by chemical proteomics - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Machine learning approaches and databases for prediction of drug–target interaction: a survey paper - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reverse pharmacology - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reverse pharmacology: fast track path of drug discovery - MedCrave online. (n.d.). Retrieved January 17, 2026, from [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved January 17, 2026, from [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug Target Identification Methods | MtoZ Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reverse Pharmacology: Accelerating Drug Discovery by Tapping into Traditional Medicine - IJNRD. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reverse Pharmacognosy and Reverse Pharmacology; Two Closely Related Approaches for Drug Discovery Development - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is reverse pharmacology and forward pharmacology? Which is better in drug discovery? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Silico Target Prediction - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Target Discovery: Identification and Validation | Bio-Rad. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug–target interaction prediction: databases, web servers and computational models | Briefings in Bioinformatics | Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Silico Target Prediction for Small Molecules. (2018) | Ryan Byrne | 34 Citations - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug-target interaction prediction: databases, web servers and computational models. (n.d.). Retrieved January 17, 2026, from [Link]

  • Drug-Target Interaction - TDC - Therapeutics Data Commons. (n.d.). Retrieved January 17, 2026, from [Link]

  • What database should I use for drug-target interaction : r/bioinformatics - Reddit. (n.d.). Retrieved January 17, 2026, from [Link]

  • i-PrNH2 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • Isopropylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • propan-2-amine - Stenutz. (n.d.). Retrieved January 17, 2026, from [Link]

  • Propan-2-amine;propane | C6H17N | CID 54170478 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3-[3-(2-Pyrid-yl)-1H-pyrazol-1-yl]propan-amide - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Probing the Enigmatic Mechanism of 1-(1H-pyrazol-1-yl)propan-2-amine: A Technical Guide to Putative Biological Actions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics.[1][2] The compound 1-(1H-pyrazol-1-yl)propan-2-amine, while not extensively characterized in public-domain literature, presents a compelling structural architecture for pharmacological exploration. This technical guide synthesizes current knowledge on structurally related pyrazole derivatives to speculate on the potential mechanisms of action for this molecule. We postulate three primary hypotheses for its biological activity: (1) Kinase Inhibition , with a particular focus on Receptor-Interacting Protein Kinase 1 (RIPK1); (2) Monoamine Oxidase (MAO) Inhibition , drawing parallels with known pyrazoline-based inhibitors; and (3) Cyclooxygenase (COX) Enzyme Inhibition , a common mechanism for anti-inflammatory pyrazole compounds. This document provides a detailed rationale for each hypothesis, proposes robust experimental workflows for their validation, and offers a forward-looking perspective on the therapeutic potential of this intriguing molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a versatile building block that has yielded a remarkable diversity of bioactive compounds.[3][4] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity for high-affinity interactions with a wide array of biological targets.[5] From the anti-inflammatory celecoxib to various anticancer agents, the pyrazole moiety has proven indispensable in the development of targeted therapies.[2][6] The subject of this guide, this compound, combines this privileged scaffold with a propan-2-amine side chain, a functional group also present in numerous neuroactive and biologically active molecules, including dextroamphetamine.[7] This unique combination prompts a focused investigation into its potential pharmacological profile.

Speculative Mechanisms of Action

Given the absence of direct experimental data for this compound, our approach is to extrapolate from the known biological activities of structurally analogous compounds. This structure-activity relationship (SAR) analysis forms the basis of our mechanistic speculations.

Hypothesis 1: Kinase Inhibition - A Plausible Anti-inflammatory and Neuroprotective Role

The inhibition of protein kinases is a major avenue for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders.[8][9] The pyrazole scaffold is a well-established component of many kinase inhibitors.[6][10]

2.1.1. Rationale: Targeting RIPK1 and the Necroptosis Pathway

Of particular interest is the potential for this compound to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1). Aberrant RIPK1 activation is a key driver of necroptosis, a form of programmed inflammatory cell death implicated in various inflammatory and neurodegenerative diseases.[11] Notably, derivatives of 1H-pyrazol-3-amine, a structural isomer of our compound of interest, have been identified as potent inhibitors of RIPK1.[11][12] It is plausible that the 1-yl substitution pattern could also yield compounds with affinity for the RIPK1 active site. The propan-2-amine moiety could potentially form crucial interactions within the kinase domain.

2.1.2. Proposed Signaling Pathway

The hypothesized inhibition of RIPK1 by this compound would block the downstream signaling cascade that leads to necroptosis and inflammation.

RIPK1_Inhibition TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds TRADD/TRAF2 TRADD/TRAF2 TNFR1->TRADD/TRAF2 Recruits RIPK1 RIPK1 TRADD/TRAF2->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Compound This compound Compound->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation Necroptosis->Inflammation

Caption: Hypothesized RIPK1 inhibition by this compound.

Hypothesis 2: Monoamine Oxidase (MAO) Inhibition - Implications for Neurological and Psychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[13] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited by several antidepressant and anti-Parkinsonian drugs.

2.2.1. Rationale: Structural Similarities to Known MAO Inhibitors

The propan-2-amine moiety of this compound bears a structural resemblance to the endogenous substrates of MAO. Furthermore, numerous pyrazoline derivatives have been synthesized and identified as potent and selective inhibitors of MAO, particularly MAO-A.[14][15] The combination of the pyrazole ring and the amine-containing side chain in our target molecule makes it a strong candidate for an MAO inhibitor.

2.2.2. Proposed Mechanism of Action

Inhibition of MAO-A or MAO-B would lead to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamines Dopamine, Serotonin, Norepinephrine MAO MAO-A / MAO-B Monoamines->MAO Metabolized by Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Increased Availability Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Compound This compound Compound->MAO Inhibits

Caption: Speculated inhibition of Monoamine Oxidase (MAO) by the compound.

Hypothesis 3: Cyclooxygenase (COX) Inhibition - A Classic Anti-inflammatory Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

2.3.1. Rationale: A Common Theme Among Pyrazole Derivatives

A significant number of pyrazole-containing compounds exhibit anti-inflammatory activity through the inhibition of COX enzymes.[16][17] The well-known NSAID, celecoxib, features a pyrazole core. Given the prevalence of this activity within the pyrazole class, it is a logical hypothesis that this compound may also interact with and inhibit COX enzymes.

Proposed Experimental Validation

To rigorously test these hypotheses, a series of well-defined in vitro and cell-based assays are proposed. The following protocols are designed to provide a clear and actionable framework for investigating the mechanism of action of this compound.

Kinase Inhibition Profiling

Objective: To determine if this compound inhibits the activity of a panel of protein kinases, with a primary focus on RIPK1.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Kinase_Panel Select Kinase Panel (including RIPK1, RIPK3, etc.) Start->Kinase_Panel Assay_Setup Set up Kinase Assay (e.g., ADP-Glo™) Kinase_Panel->Assay_Setup Add_Components Add Kinase, Substrate, ATP, and Compound Assay_Setup->Add_Components Incubation Incubate at 37°C Add_Components->Incubation Detection Measure Kinase Activity (Luminescence) Incubation->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro kinase inhibition screening.

Detailed Protocol: RIPK1 Inhibition Assay (e.g., using ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, recombinant human RIPK1 enzyme, substrate (e.g., myelin basic protein), ATP, and a serial dilution of this compound.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound or vehicle control. Add 10 µL of a solution containing RIPK1 and substrate. Initiate the reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human MAO-A and MAO-B.

Detailed Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a serial dilution of the test compound.

  • Enzyme Inhibition: In a 96-well black plate, pre-incubate the MAO enzyme with the test compound or vehicle for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both MAO-A and MAO-B.

Cyclooxygenase (COX) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 activity.

Detailed Protocol: COX Inhibitor Screening Assay

  • Reagent Preparation: Prepare assay buffer, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a serial dilution of the test compound.

  • Enzyme Inhibition: In a 96-well plate, add the enzyme, heme, and the test compound or vehicle. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Prostaglandin Measurement: Stop the reaction after a defined time and measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production at each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation and Interpretation

The quantitative data generated from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro IC50 Values for this compound

TargetAssay TypeIC50 (µM)
RIPK1ADP-Glo™
MAO-AFluorometric
MAO-BFluorometric
COX-1ELISA
COX-2ELISA

Conclusion and Future Directions

The compound this compound stands as a molecule of significant interest at the intersection of established pharmacophores. The speculative mechanisms of action presented in this guide—kinase inhibition, MAO inhibition, and COX inhibition—are grounded in the extensive literature on pyrazole derivatives and provide a solid foundation for further investigation. The experimental protocols outlined herein offer a clear path to elucidating the true biological activity of this compound. Should any of these hypotheses be confirmed, further studies, including cell-based assays for inflammation and neuroprotection, as well as in vivo models, would be warranted to fully explore its therapeutic potential. The journey to understanding the pharmacological profile of this compound has the potential to uncover a novel therapeutic agent with applications in inflammatory, neurological, or other disease areas.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025-10-23). PubMed. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022-01-05). PubMed. Retrieved from [Link]

  • Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. NIH. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

  • Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. (2011-07-15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Some of the potent biologically active compounds possessing thiazine core. ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Retrieved from [Link]

  • Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. (2010-03-01). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Retrieved from [Link]

  • Propan-2-amine;propane | C6H17N | CID 54170478. PubChem - NIH. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025-07-31). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]

  • Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. PMC - NIH. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Dextroamphetamine. Wikipedia. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine from Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1H-pyrazol-1-yl)propan-2-amine is a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer properties. The addition of a propan-2-amine side chain introduces a chiral center and a basic nitrogen atom, providing a key anchor for interactions with biological targets. This guide provides detailed synthetic protocols for the preparation of this compound from commercially available pyrazole, targeting researchers, medicinal chemists, and professionals in drug development. Two viable synthetic routes are presented, offering flexibility based on available starting materials and laboratory capabilities.

Synthetic Strategies: An Overview

The synthesis of this compound from pyrazole necessitates a two-step approach: first, the N-alkylation of the pyrazole ring, followed by the introduction of the amine functionality. The key challenge in the N-alkylation of pyrazole is achieving regioselectivity, as substitution can occur at either the N1 or N2 position. For many alkylating agents, N1-alkylation is favored due to steric hindrance, a principle that will be leveraged in the proposed syntheses.[1][2][3]

Two primary strategies are outlined in this guide:

  • Route A: Synthesis via a Ketone Intermediate: This approach involves the N-alkylation of pyrazole with chloroacetone to form the key intermediate, 1-(1H-pyrazol-1-yl)propan-2-one. This ketone is then converted to the target amine via reductive amination. This route is often favored for its operational simplicity and the commercial availability of chloroacetone.

  • Route B: Synthesis via an Alcohol Intermediate: This alternative strategy begins with the synthesis of 1-(1H-pyrazol-1-yl)propan-2-ol. The secondary alcohol is then converted to the amine, a transformation that can be effectively achieved with inversion of stereochemistry using the Mitsunobu reaction.[4][5][6] This route offers an excellent opportunity for stereocontrol if a chiral starting material is used for the alcohol synthesis.

Route A: Synthesis via Reductive Amination of a Ketone Intermediate

This synthetic pathway is a robust and straightforward method for the preparation of the target amine.

Workflow for Route A

Route A Workflow Pyrazole Pyrazole N_Alkylation N-Alkylation Pyrazole->N_Alkylation Chloroacetone Chloroacetone Chloroacetone->N_Alkylation Ketone 1-(1H-pyrazol-1-yl)propan-2-one N_Alkylation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Amine This compound Reductive_Amination->Amine

Caption: Synthetic workflow for Route A.

Part 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-one

The N-alkylation of pyrazole with chloroacetone under basic conditions provides the ketone intermediate. The use of a base such as potassium carbonate is crucial for the deprotonation of the pyrazole NH, facilitating the nucleophilic attack on the electrophilic carbon of chloroacetone.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Pyrazole68.083.40 g50
Chloroacetone92.524.63 g (4.0 mL)50
Potassium Carbonate (K₂CO₃)138.2110.37 g75
Acetone58.08150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (3.40 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

  • Add 150 mL of dry acetone to the flask.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add chloroacetone (4.0 mL, 50 mmol) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl acetate/Hexane).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 10% to 50% ethyl acetate in hexane) to afford 1-(1H-pyrazol-1-yl)propan-2-one as a pale yellow oil.

Expected Yield: 70-80%.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 1.6 Hz, 1H), 7.50 (d, J = 2.4 Hz, 1H), 6.30 (t, J = 2.0 Hz, 1H), 4.95 (s, 2H), 2.25 (s, 3H).

Part 2: Reductive Amination to this compound

The ketone intermediate is converted to the primary amine via a one-pot reductive amination procedure.[7][8][9] Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone.[10]

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(1H-pyrazol-1-yl)propan-2-one124.145.0 g40.3
Ammonium Acetate (NH₄OAc)77.0831.0 g403
Sodium Cyanoborohydride (NaBH₃CN)62.843.79 g60.4
Methanol (MeOH)32.04100 mL-
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Dissolve 1-(1H-pyrazol-1-yl)propan-2-one (5.0 g, 40.3 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Add ammonium acetate (31.0 g, 403 mmol) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (3.79 g, 60.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC (Eluent: 9:1 Dichloromethane/Methanol with 1% triethylamine).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine).

Expected Yield: 60-75%.

Characterization Data: [11]

  • Molecular Formula: C₆H₁₁N₃

  • Molecular Weight: 125.17 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J = 1.6 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 6.25 (t, J = 2.0 Hz, 1H), 4.15 (dd, J = 13.6, 4.0 Hz, 1H), 3.95 (dd, J = 13.6, 8.0 Hz, 1H), 3.30 (m, 1H), 1.60 (br s, 2H, NH₂), 1.15 (d, J = 6.4 Hz, 3H).

Route B: Synthesis via a Mitsunobu Reaction of an Alcohol Intermediate

This alternative route provides access to the target amine through an alcohol intermediate, offering a different set of reaction conditions and purification strategies. The key step is the Mitsunobu reaction, which allows for the conversion of a secondary alcohol to an amine with inversion of configuration.[4][5][12][13]

Workflow for Route B

Route B Workflow Pyrazole Pyrazole N_Alkylation_B N-Alkylation Pyrazole->N_Alkylation_B Propylene_Oxide Propylene Oxide Propylene_Oxide->N_Alkylation_B Alcohol 1-(1H-pyrazol-1-yl)propan-2-ol N_Alkylation_B->Alcohol Mitsunobu Mitsunobu Reaction (Phthalimide, PPh₃, DIAD) Alcohol->Mitsunobu Phthalimide_Adduct N-(1-(1H-pyrazol-1-yl)propan-2-yl)phthalimide Mitsunobu->Phthalimide_Adduct Hydrazinolysis Hydrazinolysis Phthalimide_Adduct->Hydrazinolysis Amine This compound Hydrazinolysis->Amine

Sources

Experimental protocol for 1-(1H-pyrazol-1-yl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine

Introduction

This compound is a chiral amine that incorporates the versatile pyrazole scaffold. Pyrazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The title compound serves as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical candidates. This document provides two distinct and detailed synthetic routes for the preparation of this compound, designed to be a practical guide for researchers and scientists. The protocols are grounded in established chemical principles and include explanations for the experimental choices, safety precautions, and troubleshooting advice to ensure reliable and safe execution.

Synthetic Route A: From Pyrazole via Alkylation and Subsequent Amination

This route begins with the alkylation of pyrazole with propylene oxide to form an intermediate alcohol, which is then converted to the target amine. This approach is advantageous as it starts from simple, commercially available materials.

Workflow for Synthetic Route A

Caption: Overall workflow for the synthesis of this compound starting from pyrazole.

Step 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-ol

This step involves the nucleophilic ring-opening of propylene oxide by the pyrazole anion. The deprotonation of pyrazole with a strong base is necessary to generate the nucleophile for the alkylation reaction.[2]

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )
Pyrazole288-13-168.08
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00
Propylene Oxide75-56-958.08
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Diethyl ether60-29-774.12
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Experimental Protocol

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Addition of Pyrazole: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel.

  • Formation of Pyrazole Anion: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium pyrazolide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propylene oxide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 1-(1H-pyrazol-1-yl)propan-2-ol.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the N-H of the pyrazole ring, making it a potent nucleophile.[2]

  • Anhydrous Conditions: Sodium hydride reacts violently with water. The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the base and potential fire hazards.

  • DMF as Solvent: A polar aprotic solvent like DMF is used to dissolve the pyrazole and its sodium salt.

Safety Precautions:

  • Propylene Oxide: Extremely flammable liquid and vapor. It is also a carcinogen and mutagen. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE).[3][4][5]

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with care under an inert atmosphere.

Step 2: Conversion of 1-(1H-pyrazol-1-yl)propan-2-ol to this compound

Two effective methods for this transformation are presented below.

Method A1: Via Tosylation, Azide Substitution, and Reduction

This three-step sequence is a robust and widely used method for converting alcohols to amines with inversion of stereochemistry.[6]

Workflow for Method A1

Caption: Step-wise conversion of the intermediate alcohol to the target amine via a tosylate and azide intermediate.

Part 1: Tosylation

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )
1-(1H-pyrazol-1-yl)propan-2-ol-126.16
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65
Pyridine, anhydrous110-86-179.10
Dichloromethane (DCM), anhydrous75-09-284.93

Experimental Protocol

  • Dissolve 1-(1H-pyrazol-1-yl)propan-2-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Quench the reaction with cold water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylate, which can often be used in the next step without further purification.

Part 2: Azide Substitution

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )
1-(1H-pyrazol-1-yl)propan-2-yl tosylate-280.33
Sodium azide (NaN₃)26628-22-865.01
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09

Experimental Protocol

  • Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure to obtain the crude azide.

Part 3: Reduction of the Azide

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )
2-azido-1-(1H-pyrazol-1-yl)propane-151.17
Lithium aluminum hydride (LiAlH₄)16853-85-337.95
Tetrahydrofuran (THF), anhydrous109-99-972.11

Experimental Protocol

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude azide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Concentrate the filtrate to yield the crude amine. Purify by column chromatography or distillation.

Safety Precautions:

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.[7][8][9][10]

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. All manipulations should be performed under anhydrous conditions.[11][12][13][14][15]

Method A2: Via the Mitsunobu Reaction

The Mitsunobu reaction allows for a more direct conversion of the alcohol to the amine with inversion of stereochemistry, often in a one-pot procedure.[1][16][17] Phthalimide is used as the nitrogen source, followed by deprotection.

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )
1-(1H-pyrazol-1-yl)propan-2-ol-126.16
Phthalimide85-41-6147.13
Triphenylphosphine (PPh₃)603-35-0262.29
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1972-28-7 (DEAD)174.15 (DEAD)
Tetrahydrofuran (THF), anhydrous109-99-972.11
Hydrazine hydrate7803-57-850.06
Ethanol64-17-546.07

Experimental Protocol

  • Mitsunobu Coupling: Dissolve 1-(1H-pyrazol-1-yl)propan-2-ol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add DEAD or DIAD (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure. The crude product can be purified by chromatography to isolate the phthalimide intermediate or taken directly to the next step.

  • Deprotection (Ing-Manske Procedure): Dissolve the crude phthalimide intermediate in ethanol.

  • Add hydrazine hydrate (4-5 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction, filter off the phthalhydrazide precipitate, and wash it with ethanol.

  • Concentrate the filtrate. Dissolve the residue in dilute HCl and wash with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the target amine.

Causality Behind Experimental Choices:

  • DEAD/DIAD and PPh₃: These reagents form an adduct that activates the alcohol's hydroxyl group, turning it into a good leaving group.[1][17]

  • Phthalimide: Serves as a stable nitrogen nucleophile. The two carbonyl groups make the N-H proton acidic enough for the reaction conditions.[1]

  • Hydrazine: Used for the cleavage of the phthalimide group to release the primary amine.

Synthetic Route B: From 1-(1H-pyrazol-1-yl)propan-2-one via Reductive Amination

This route involves the synthesis of a ketone intermediate followed by its conversion to the amine. Reductive amination is a highly efficient and common method for amine synthesis.[18]

Workflow for Synthetic Route B

Caption: Overall workflow for the synthesis of this compound from pyrazole and chloroacetone.

Step 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-one

This is a standard N-alkylation of pyrazole using an α-haloketone.

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )
Pyrazole288-13-168.08
Chloroacetone78-95-592.53
Potassium carbonate (K₂CO₃)584-08-7138.21
Acetone67-64-158.08

Experimental Protocol

  • Combine pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add chloroacetone (1.1 eq) to the suspension.

  • Reflux the mixture for 12-18 hours, monitoring by TLC.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ketone by column chromatography or distillation.

Step 2: Reductive Amination of 1-(1H-pyrazol-1-yl)propan-2-one

This protocol is adapted from a similar procedure for a structural isomer.[19]

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )
1-(1H-pyrazol-1-yl)propan-2-one-124.14
Ammonium acetate (NH₄OAc)631-61-877.08
Sodium cyanoborohydride (NaBH₃CN)25895-60-762.84
Methanol (MeOH)67-56-132.04
Dichloromethane (DCM)75-09-284.93

Experimental Protocol

  • Imine Formation: Dissolve 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol and add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine.

  • Sodium Cyanoborohydride: A mild reducing agent that selectively reduces the imine in the presence of the ketone.

Troubleshooting

  • Low yield in pyrazole alkylation (Route A, Step 1): Ensure strictly anhydrous conditions. Consider using a stronger base like potassium tert-butoxide if deprotonation is incomplete.

  • Incomplete tosylation (Route A, Method A1): The alcohol may be sterically hindered. Increase reaction time or temperature, or use a more reactive sulfonylating agent. Ensure the p-toluenesulfonyl chloride is of high purity.[20]

  • Side reactions in Mitsunobu reaction (Route A, Method A2): The order of addition of reagents can be critical. Pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and nucleophile can sometimes improve results.[16]

  • Low yield in reductive amination (Route B, Step 2): Ensure the pH of the reaction mixture is appropriate for both imine formation and the stability of the reducing agent (typically pH 6-7).

References

  • Smolecule. (2023, August 19). 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • Sigma-Aldrich. (n.d.).
  • Balchem. (n.d.).
  • Zebrafish International Resource Center. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Fisher Scientific. (2010, November 16).
  • Chemos GmbH & Co.KG. (n.d.).
  • ECHEMI. (n.d.).
  • ChemicalBook. (2025, September 27).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • CDH Fine Chemical. (n.d.).
  • AWS. (n.d.).
  • Carl ROTH. (n.d.).
  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18601 Propylene Oxide.
  • New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet.
  • Synthetic Communications. (2001). NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. 31(11), 1683–1689.
  • ACS Publications. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • Chemistry Steps. (n.d.). Alcohols to Amines.
  • Fisher Scientific. (n.d.).
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (2025, August 14).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Benchchem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
  • Journal of the American Chemical Society. (n.d.). The Conversion of Alcohols into Amines.
  • Smolecule. (2023, August 19). 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • ResearchGate. (2025, August 6). New protocol for converting alcohols into amines.
  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • OSTI.GOV. (2012, July 15). Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PMC - NIH. (2017, October 2).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Chemistry Steps. (n.d.). Amines to Alcohols.
  • ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • ResearchGate. (2025, August 6). (PDF) Review on Synthesis of pyrazole and pyrazolines.
  • ResearchGate. (2013, April 30).
  • Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy. (n.d.). Pyrazole.
  • J. Org. Chem. (n.d.). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • PMC - NIH. (n.d.).

Sources

Application Note: Structural Elucidation of 1-(1H-pyrazol-1-yl)propan-2-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1H-pyrazol-1-yl)propan-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole moiety in pharmacologically active molecules. The pyrazole ring system is a key component in a variety of therapeutic agents, exhibiting a broad range of biological activities. Accurate structural characterization is a critical step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral features of this compound and outlines the protocols for acquiring high-quality NMR data.

Chemical Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Data

Disclaimer: The following NMR data are predicted based on computational models and analysis of structurally related compounds, as direct experimental data was not available in published literature at the time of this writing. Actual experimental values may vary.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.50d1HH-5J = 2.0 Hz
~7.48d1HH-3J = 1.5 Hz
~6.25t1HH-4J = 2.0 Hz
~4.10dd1HH-1'aJ = 14.0, 4.5 Hz
~3.95dd1HH-1'bJ = 14.0, 8.0 Hz
~3.30m1HH-2'
~1.50br s2HNH₂
~1.15d3HH-3'J = 6.5 Hz
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~139.0C-5
~129.5C-3
~105.5C-4
~55.0C-1'
~48.0C-2'
~22.0C-3'

Spectral Interpretation and Rationale

The predicted chemical shifts are based on the electronic environment of each nucleus.

  • Pyrazole Ring Protons (H-3, H-4, H-5): The protons on the pyrazole ring are in the aromatic region. H-3 and H-5 are adjacent to a nitrogen atom, which deshields them, resulting in a downfield shift. H-4 is expected to be the most upfield of the ring protons. The coupling pattern will be a set of doublets for H-3 and H-5, and a triplet for H-4, consistent with the vicinal coupling in a five-membered ring.

  • Propan-2-amine Moiety Protons (H-1', H-2', H-3'):

    • The methylene protons at C-1' are diastereotopic due to the adjacent chiral center at C-2'. They are expected to appear as a pair of doublets of doublets.

    • The methine proton at C-2' will be a multiplet due to coupling with the C-1' and C-3' protons.

    • The methyl protons at C-3' will appear as a doublet, coupled to the H-2' proton.

  • Amine Protons (NH₂): The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. In some cases, the signal may be very broad or not observed at all due to proton exchange.

  • Pyrazole Ring Carbons (C-3, C-4, C-5): The carbon atoms of the pyrazole ring are in the aromatic region of the ¹³C NMR spectrum. C-3 and C-5, being attached to nitrogen, are shifted downfield compared to C-4.

  • Propan-2-amine Moiety Carbons (C-1', C-2', C-3'): The chemical shifts of the aliphatic carbons are in the expected upfield region. The C-1' carbon, being attached to the pyrazole nitrogen, is the most deshielded of the aliphatic carbons.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the solubility of the compound.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

G cluster_0 NMR Data Acquisition Workflow A Sample Preparation B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum D->E F Data Processing and Analysis E->F

Caption: General workflow for NMR data acquisition.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Temperature: 298 K.

Conclusion

This application note provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. While the presented spectral data is based on prediction and analysis of related structures, it serves as a valuable guide for researchers working with this compound. The detailed protocols for sample preparation and data acquisition will enable the collection of high-quality NMR data, which is essential for accurate structural verification and further research in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873. [Link]

  • ACD/Labs. (2023). ACD/NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]

Mass spectrometry analysis of 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 1-(1H-pyrazol-1-yl)propan-2-amine

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a molecule of interest in medicinal chemistry and drug discovery, possessing the versatile pyrazole scaffold, robust analytical methods are paramount for its characterization and quantification in various matrices.[1][2] This document outlines detailed, field-proven protocols for sample preparation, LC separation, and MS/MS detection, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The target audience includes researchers, analytical scientists, and drug development professionals requiring a reliable method for the structural confirmation and quantification of this compound.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a pyrazole ring linked to a propanamine moiety. The pyrazole core is a well-established pharmacophore found in numerous pharmaceuticals, making its derivatives, like the topic compound, significant building blocks in drug discovery programs.[2][3] Mass spectrometry, particularly LC-MS/MS, stands as the cornerstone of modern pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and speed.[4][5] It enables precise identification and quantification of target analytes even in complex mixtures, which is critical during synthesis, metabolic studies, and quality control.

This guide provides a self-validating system for the analysis of this compound, moving beyond a simple recitation of steps to explain the underlying principles that govern method development and ensure robust, reliable results.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

  • Structure: Chemical Structure of this compound (Image generated for illustrative purposes)

  • Molecular Formula: C₆H₁₁N₃

  • Monoisotopic Mass: 125.0953 g/mol

  • Key Physicochemical Properties: The presence of a primary amine (pKa ≈ 9-10) makes this molecule basic. This is the most critical feature for its analysis by electrospray ionization mass spectrometry, as the amine group is readily protonated in an acidic environment to form a stable cation, [M+H]⁺.[6][7] The pyrazole ring provides aromatic character, influencing its chromatographic retention.

Strategic Sample Preparation

The goal of sample preparation is to present the analyte to the LC-MS/MS system in a clean, compatible solvent, free from interfering matrix components that can cause ion suppression, column clogging, or source contamination.[8][9] The choice of protocol is dictated by the sample matrix and the required limit of quantitation (LOQ).

Workflow for Selecting a Sample Preparation Method

The following diagram outlines the decision-making process for choosing an appropriate sample preparation technique.

G start Start: Sample Matrix q1 Is the matrix simple? (e.g., reaction mixture, pure solvent) start->q1 dilute Protocol 1: Simple Dilution ('Dilute and Shoot') q1->dilute Yes q2 Is the matrix biological? (e.g., plasma, serum) q1->q2 No inject Inject into LC-MS/MS dilute->inject ppt Protocol 2: Protein Precipitation q2->ppt Yes q2->inject No (Other matrix) q3 Is lower LOQ or higher cleanliness required? ppt->q3 spe Protocol 3: Solid-Phase Extraction (SPE) q3->spe Yes q3->inject No spe->inject G cluster_0 Collision Cell (CID) precursor [M+H]⁺ m/z 126.1 frag1 Fragment 1 m/z 109.1 ([M+H-NH₃]⁺) precursor->frag1 -NH₃ frag2 Fragment 2 m/z 81.1 ([C₄H₅N₂]⁺) precursor->frag2 -C₃H₈N

Sources

Application Notes & Protocols: Developing Novel Pyrazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a framework that can interact with a wide range of biological targets.[4][5][6] This is evidenced by the numerous pyrazole-containing drugs approved by the FDA, treating conditions from inflammation to cancer.[3][5][7] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex) and several protein kinase inhibitors like Ruxolitinib, which are pivotal in oncology.[4][5][8]

The power of the pyrazole core lies in its unique physicochemical properties. One nitrogen atom acts as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor, allowing for diverse and specific interactions within a target's binding site.[3] Furthermore, the three carbon positions on the ring provide ample vectors for chemical modification, enabling chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a comprehensive, experience-driven framework for researchers engaged in the discovery of novel pyrazole-based therapeutics. We will move beyond simple procedural descriptions to explain the underlying rationale, empowering scientists to design, synthesize, and evaluate new chemical entities with a higher probability of success. The workflow will cover the entire early-discovery pipeline, from rational design and synthesis to biological evaluation and lead optimization.

Part 1: Design and Synthesis of Pyrazole-Based Compound Libraries

The journey to a novel drug candidate begins with a robust strategy for designing and synthesizing a focused library of compounds. This initial phase is critical for exploring the chemical space around the pyrazole core to identify initial "hits" and build a foundational structure-activity relationship (SAR).

Chapter 1: Rational Design and Target Selection

Before any synthesis begins, a clear biological hypothesis is paramount. The selection of a biological target (e.g., a specific enzyme or receptor) dictates the entire design strategy. For pyrazole derivatives, protein kinases are a particularly fruitful target class.[4][5][6][9] The altered activity of protein kinases is a hallmark of many cancers, making them a major focus of research.[4][5]

Causality in Design: The choice of substituents on the pyrazole ring is not arbitrary. It is a calculated decision based on the known topology of the target's active site. For instance, in designing a kinase inhibitor, computational tools like molecular docking are invaluable. These simulations predict how a designed molecule might fit into the ATP-binding pocket of a kinase, guiding the placement of functional groups to maximize binding affinity and selectivity.[10] The diaryl-substituted pyrazole structure of Celecoxib, for example, allows its sulfonamide side chain to bind to a specific hydrophilic pocket in the COX-2 enzyme, conferring its selectivity over COX-1.[11][12][13]

Chapter 2: Core Synthetic Strategies

The synthesis of the pyrazole core is well-established, with several reliable methods available to the medicinal chemist. Recent advancements continue to refine these processes, offering improved yields and greener reaction conditions.[14][15][16]

The Knorr Pyrazole Synthesis: A classic and highly versatile method is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[17][18][19] This reaction is robust, high-yielding, and allows for significant variation in the substituents at the 3- and 5-positions of the pyrazole ring.[20]

Modern Diversification - Cross-Coupling Reactions: To build a diverse library, late-stage functionalization is key. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups onto a pre-formed halopyrazole core (e.g., a bromopyrazole).[21][22] This palladium-catalyzed reaction offers excellent functional group tolerance and allows for the rapid generation of analogues from a common intermediate.[23]

Below is a generalized workflow illustrating the combination of these strategies to create a diverse library of pyrazole derivatives.

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Characterization dicarbonyl 1,3-Dicarbonyl Compound knorr Knorr Synthesis (Acid Catalyst) dicarbonyl->knorr hydrazine Hydrazine Derivative hydrazine->knorr halopyrazole Halogenated Pyrazole Core knorr->halopyrazole suzuki Suzuki Coupling (Pd Catalyst, Base) halopyrazole->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki library Diverse Pyrazole Library suzuki->library purification Purification (Chromatography) library->purification analysis Structural Analysis (NMR, MS, HPLC) purification->analysis

Caption: Synthetic workflow for pyrazole library generation.

Part 2: Experimental Protocols and Workflow

Scientific integrity rests on reproducible, well-documented protocols. The following sections provide detailed, step-by-step methodologies for the key synthetic and analytical processes.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes the synthesis of a 1,3,5-substituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Materials:

  • 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)

  • Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine HCl) (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to act as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon warming.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. This will cause the crude product to precipitate.[20][24]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.[20][24]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of a 4-bromopyrazole with an arylboronic acid.

Materials:

  • 4-Bromo-1H-pyrazole derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a Schlenk tube, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and sodium carbonate (2.5 eq).[25]

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[25]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the coupled product by NMR, MS, and HPLC.

Part 3: Biological Evaluation and Lead Optimization

With a library of purified and characterized compounds in hand, the next phase is to assess their biological activity and begin the iterative process of lead optimization.

Chapter 3: The High-Throughput Screening (HTS) Cascade

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands of compounds against a specific biological target.[26][27] This is the first step in identifying "hits"—compounds that show the desired activity in a primary assay.[27] The process is designed as a funnel, where a large number of compounds enter the primary screen, and progressively smaller, more promising sets are advanced to more complex and biologically relevant secondary and confirmatory assays.[28][29]

Caption: High-Throughput Screening (HTS) cascade for hit identification.

Protocol 3: In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a typical fluorescence-based assay for screening pyrazole derivatives as potential kinase inhibitors.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES buffer with MgCl₂, Brij-35, and DTT)

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates (low-volume, white)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds and controls (positive and negative) from a DMSO stock plate into the 384-well assay plate using an acoustic dispenser.

  • Enzyme Addition: Add the kinase enzyme diluted in assay buffer to all wells.

  • Substrate/ATP Addition: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and detect the amount of product formed (or ATP consumed) by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring a luminescent or fluorescent signal.

  • Data Analysis: The signal is read using a compatible plate reader. The percentage of inhibition for each compound is calculated relative to the positive and negative controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%) at a single test concentration (e.g., 10 µM).

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data from HTS and subsequent assays are used to build a Structure-Activity Relationship (SAR).[30][31][32] SAR analysis is the process of correlating changes in a molecule's chemical structure with its effect on biological activity.[10][30][32] This is the core of lead optimization, where the goal is to systematically modify a "hit" compound to improve its potency, selectivity, and drug-like properties.[31][33]

The Iterative Cycle of Optimization: Drug discovery is not a linear process but a cyclical one. The SAR data from one round of testing informs the design of the next generation of compounds, which are then synthesized and tested. This iterative loop continues until a lead candidate with a desirable profile is identified.

SAR_Cycle Design Design (Hypothesis Generation) Synthesize Synthesize (New Derivatives) Design->Synthesize Test Biological Testing (In Vitro Assays) Synthesize->Test Analyze Analyze Data (Generate SAR) Test->Analyze Analyze->Design New Insights

Caption: The iterative cycle of lead optimization driven by SAR.

Data Presentation for SAR Analysis: Clear presentation of quantitative data is crucial for discerning trends. A simple table is often the most effective tool.

Compound IDR¹ GroupR² GroupR³ GroupKinase IC₅₀ (nM)
PYR-001PhenylCF₃H850
PYR-0024-Cl-PhCF₃H320
PYR-0034-MeO-PhCF₃H1500
PYR-0044-Cl-PhCH₃H2100
PYR-0054-Cl-PhCF₃Me55

From this hypothetical data, a medicinal chemist might conclude that an electron-withdrawing group (Cl) at the R¹ position is favorable, a trifluoromethyl (CF₃) group at R² is critical for potency, and substitution at the R³ position (the pyrazole N-H) significantly boosts activity.

Chapter 5: Early ADME/Tox Profiling

In parallel with optimizing for potency, it is essential to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of promising compounds.[34][35] Performing these in vitro assays early can prevent costly failures later in development by identifying liabilities such as poor metabolic stability, low permeability, or cytotoxicity.[34][36][37][38]

Key in vitro ADME/Tox assays include:

  • Solubility: Determines how well a compound dissolves, which impacts absorption.

  • Permeability: Assesses the ability of a compound to cross cell membranes (e.g., using Caco-2 cell monolayers).

  • Metabolic Stability: Measures how quickly a compound is broken down by liver enzymes (e.g., using liver microsomes).

  • Cytotoxicity: Evaluates the general toxicity of a compound to cells.[37][38]

  • hERG Inhibition: Screens for potential cardiotoxicity.[37]

Integrating these assessments into the lead optimization cycle ensures that the final drug candidate not only is potent and selective but also possesses the necessary pharmacokinetic and safety profile to succeed in preclinical and clinical development.[34][36]

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • What is the structure-activity relationship SAR in drug design?. (2025). Patsnap Synapse. [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). Current Organic Synthesis, 18(2), 197-213. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6489. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 939-977. [Link]

  • In vitro toxicology services. Symeres. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4049-53. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]

  • Celecoxib. (2023). StatPearls. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(21), 7578. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 917-934. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2024). Future Medicinal Chemistry, 16(2), 115-135. [Link]

  • Celecoxib: Mechanism of Action & Structure. Study.com. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. (2023). Chemical Reviews, 123(11), 6957-7013. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(3), 438-447. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2020). ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). The Journal of Organic Chemistry, 82(1), 389-403. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]

Sources

The Pyrazole Propylamine Motif: A Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases. Within the vast chemical space explored for kinase inhibition, the pyrazole scaffold has emerged as a "privileged structure."[1][2][3] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal anchor for designing potent and selective inhibitors.[1] This guide focuses on a specific, versatile building block, 1-(1H-pyrazol-1-yl)propan-2-amine , and its application in the synthesis of kinase inhibitors. We will explore the synthetic rationale, provide detailed protocols, and present a case study illustrating its incorporation into a Janus Kinase (JAK) inhibitor, demonstrating its significance for researchers in drug development.

Physicochemical Properties and Strategic Value

This compound is a chiral primary amine that combines the hinge-binding potential of the pyrazole ring with a functionalized side chain amenable to a variety of coupling reactions. The secondary amine provides a key vector for introducing diversity and building out the inhibitor scaffold to achieve desired potency and selectivity.

PropertyValue
IUPAC Name This compound
CAS Number 936940-15-7
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Canonical SMILES CC(N)CN1C=CN=C1

The strategic value of this building block lies in its modularity. The pyrazole N-1 position offers a stable attachment point that orients the ring for optimal interaction with the kinase hinge. The propan-2-amine group provides a nucleophilic handle for amide bond formation, urea formation, or direct coupling to a core scaffold, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of the final inhibitor.

Synthesis of this compound: A Two-Step Protocol

The synthesis of the target amine can be efficiently achieved in a two-step sequence starting from commercially available pyrazole. The first step involves the N-alkylation of pyrazole to form the ketone intermediate, followed by a reductive amination to yield the final product.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination pyrazole Pyrazole ketone 1-(1H-pyrazol-1-yl)propan-2-one pyrazole->ketone K2CO3, Acetone, Reflux chloroacetone 1-Chloro-2-propanone chloroacetone->ketone product This compound ketone->product Methanol, 0°C to RT amine_reagent Ammonium Acetate amine_reagent->product reducing_agent NaBH3CN reducing_agent->product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-one (Ketone Intermediate)

This protocol is based on standard N-alkylation procedures for pyrazoles.[4] The reaction of pyrazole with a suitable alkylating agent, such as 1-chloro-2-propanone, in the presence of a weak base provides the desired N-1 substituted product.

Materials:

  • Pyrazole

  • 1-Chloro-2-propanone (Chloroacetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-chloro-2-propanone (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield 1-(1H-pyrazol-1-yl)propan-2-one as a pure compound.

Causality and Insights: The use of a weak base like K₂CO₃ is crucial for regioselectivity. Stronger bases can lead to the formation of the N-2 alkylated isomer.[5] Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Protocol 2: Reductive Amination to this compound

This protocol is adapted from a well-established procedure for the reductive amination of a closely related isomer, 1-(1H-pyrazol-3-yl)propan-2-one.[6] This reaction proceeds via the in situ formation of an imine intermediate, which is then reduced by a mild reducing agent.

Materials:

  • 1-(1H-pyrazol-1-yl)propan-2-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.[6]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude amine by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford the final product.

Causality and Insights: Sodium cyanoborohydride is a selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the ketone starting material.[7] The large excess of ammonium acetate serves as the nitrogen source and drives the equilibrium towards imine formation.

Application in Kinase Inhibitor Synthesis: A Case Study of a JAK Inhibitor

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate inflammation and immunity.[8] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a major focus of drug development.[9]

A patent from Incyte Corporation (WO2010083283A2) describes the synthesis of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines as potent JAK inhibitors.[10] This patent provides a concrete example of the use of a chiral derivative of our target building block.

Case Study: Synthesis of a Pyrrolo[2,3-d]pyrimidine JAK Inhibitor

The synthesis involves the coupling of a chiral amine, such as (R)- or (S)-1-(1H-pyrazol-1-yl)propan-2-amine, with a chlorinated pyrrolo[2,3-d]pyrimidine core.

G amine (S)-1-(1H-pyrazol-1-yl)propan-2-amine product JAK Inhibitor Scaffold (e.g., Ruxolitinib precursor) amine->product Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, Heat) core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) core->product

Caption: Coupling of the pyrazole amine with a core scaffold.

General Protocol Outline (based on patent literature):

  • A solution of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core scaffold (1.0 eq) in a suitable high-boiling solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

  • Add (S)-1-(1H-pyrazol-1-yl)propan-2-amine (or its salt form) (1.1-1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture (e.g., 80-120 °C) for several hours until the reaction is complete as monitored by LC-MS.

  • After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The product is isolated and purified by crystallization or column chromatography.

This coupling reaction forms a key intermediate that can be further elaborated to yield potent JAK inhibitors like Ruxolitinib. The pyrazole moiety serves as the crucial hinge-binding element, while the chiral propan-2-amine linker positions the rest of the molecule within the ATP-binding pocket.

Broader Kinase Targets

The versatility of the pyrazole-amine scaffold extends beyond JAK inhibitors. Similar aminopyrazole moieties are key components in inhibitors targeting a range of other kinases, including:

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, BTK inhibitors like Ibrutinib feature a pyrazolo[3,4-d]pyrimidine core.[11][12]

  • p38 MAP Kinase: A key mediator in inflammatory responses.[13]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[1]

  • Aurora Kinases: Involved in mitotic progression.[1]

The specific substitution pattern on the pyrazole ring and the nature of the linkage to the core scaffold are critical for determining the selectivity and potency against different kinase targets.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for inhibitors containing the exact this compound fragment is often proprietary, general principles from related pyrazole-based inhibitors can be extrapolated:

  • N-1 vs. N-2 Isomers: The point of attachment on the pyrazole ring is critical. The N-1 isomer, as discussed here, orients the side chain away from the hinge-binding N-2 nitrogen, allowing for extension into the solvent-exposed region of the ATP pocket.

  • Substitution on the Pyrazole Ring: Adding substituents to the pyrazole ring itself can modulate potency and selectivity. For instance, small alkyl groups can be used to fine-tune interactions within hydrophobic pockets.[1]

  • Chirality of the Amine: The stereochemistry of the propan-2-amine linker is often crucial for activity. One enantiomer typically exhibits significantly higher potency due to a more favorable orientation in the chiral environment of the kinase active site, as seen in the development of many approved kinase inhibitors.

Conclusion

This compound is a high-value building block in medicinal chemistry, providing a reliable and versatile entry point for the synthesis of pyrazole-based kinase inhibitors. Its straightforward two-step synthesis from common starting materials, combined with its inherent ability to engage the kinase hinge region, makes it an attractive tool for drug discovery programs. The case study of its use in the synthesis of JAK inhibitors underscores its practical application and strategic importance. As researchers continue to explore the chemical space around kinase targets, such modular and effective building blocks will remain essential for the development of the next generation of targeted therapies.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24(9), 7834. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol. Sci. 2022, 23(23), 14834. [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds.
  • Aminopyrazoles as selective janus kinase inhibitors.
  • Processes for preparing jak inhibitors and related intermediate compounds.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank 2022, 2022(3), M1472. [Link]

  • Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Processes and intermediates for preparing a btk inhibitor. Janssen Pharmaceutica NV, WO2020234381A1.
  • Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor. Pharmacyclics LLC, US10828259B2.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem., 2022, 13, 788-817. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • PROCESS AND INTERMEDIATES TO PREPARE A JAK1 INHIBITOR.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Btk inhibitors. Pharmacyclics LLC, WO2013010380A1.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics 2022, 3(2), 111-121. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Pyrazolopyrimidine derivatives as btk inhibitors for the treatment of cancer. Redx Pharma Plc, WO2017046604A1.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). Schrödinger. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules 2022, 27(21), 7208. [Link]

  • N-((S)-1-(3-(4-Carbamoyl-3-chlorophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Pharmaffiliates. [Link]

Sources

1-(1H-pyrazol-1-yl)propan-2-amine as a ligand in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the utilization of 1-(1H-pyrazol-1-yl)propan-2-amine as a novel ligand in biochemical assays, designed for researchers, scientists, and professionals in drug development. This document provides a framework for characterizing the interaction of this pyrazole-containing compound with potential biological targets.

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in numerous FDA-approved drugs, demonstrating its versatility and importance in developing therapeutic agents for a wide range of conditions.[1] The unique physicochemical properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, allow for robust interactions with biological targets.[1]

This compound is a compound that combines this privileged pyrazole scaffold with a chiral aminopropane side chain, suggesting potential for diverse and specific biological interactions.[3] While the specific biological activity of this molecule is not yet extensively documented in scientific literature, its structural relatives have shown significant activity.[3] For instance, derivatives of 1H-pyrazol-3-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator in inflammation and necroptosis.[3] Furthermore, other pyrazole-containing molecules have demonstrated neuroprotective effects.[2][3][4]

This guide provides a comprehensive suite of application notes and protocols to enable researchers to explore the potential of this compound as a ligand. The following sections detail the necessary steps for ligand preparation and offer robust protocols for several industry-standard biochemical assays to determine binding affinity, kinetics, and functional effects on protein targets.

Section 1: Foundational Ligand & Assay Preparation

Before initiating any binding studies, it is critical to properly characterize the ligand and prepare high-quality reagents. This ensures the reliability and reproducibility of experimental data.

Physicochemical Properties

A summary of the key properties of this compound provides a foundation for its handling and use in aqueous buffer systems.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₆H₁₁N₃[5]
Molecular Weight 125.17 g/mol [3]
Canonical SMILES CC(N)CC1=CN=NC=C1[5]
Stock Solution Preparation and Solubility

Causality: The accuracy of all subsequent assays depends on the precise concentration of the ligand stock solution. Using a high-purity solvent like DMSO is standard for organic compounds, as it can be tolerated in small percentages by most biological assays.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the primary stock solution.

  • Stock Concentration: Accurately weigh the compound and dissolve it in DMSO to create a high-concentration stock, typically 10-50 mM. This minimizes the volume of DMSO added to the final assay, which should ideally be kept below 1% (v/v) to avoid solvent-induced artifacts.

  • Solubility Test: Before preparing large volumes, perform a small-scale solubility test in the final assay buffer. Serially dilute the DMSO stock into the buffer to determine the maximum soluble concentration without precipitation. This is the upper limit for your assay concentrations.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles, which can degrade the compound.

Section 2: Characterizing Ligand-Target Interactions

With a properly prepared ligand, the next step is to characterize its interaction with a protein of interest. The choice of assay depends on the available resources, the nature of the target protein, and the specific parameters to be measured (e.g., affinity, kinetics, thermodynamics).

Caption: Workflow for characterizing a novel ligand.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique that measures real-time binding events between a ligand in solution (the analyte) and a protein immobilized on a sensor chip.[6][7][8] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[9]

Protocol: SPR Kinetic Analysis

  • Chip Preparation & Protein Immobilization:

    • Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level. The protein should be in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl. A reference channel should be created using the same activation/deactivation chemistry but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 10 µM, prepared in a 2- or 3-fold dilution series. Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the ligand concentrations over both the protein and reference channels at a constant flow rate.

    • Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.

    • After each cycle, regenerate the chip surface with a short pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all bound ligand, preparing it for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference channel from the active channel signal to correct for bulk refractive index changes.

    • Subtract the signal from the zero-concentration injection to correct for system drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[10] This allows for the label-free determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[11][12]

Protocol: ITC Binding Analysis

  • Sample Preparation (Critical Step):

    • Dialyze both the target protein and the this compound ligand extensively against the same batch of buffer.[13] Causality: Buffer mismatch between the syringe and the cell is a major source of error, creating large heats of dilution that can obscure the true binding signal.[13]

    • Degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

    • Determine the protein and ligand concentrations with high accuracy. A good starting point is to have the protein in the sample cell at a concentration of ~10-50 µM and the ligand in the injection syringe at a 10-20 fold molar excess.[11][13]

  • Instrument Setup and Titration:

    • Fill the reference cell with distilled water.[12]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no bubbles are present.[10][11]

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.[11]

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.[11]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Perform a control experiment by titrating the ligand into the buffer alone and subtract this heat of dilution from the primary experiment data.[10]

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_D, n, and ΔH. The binding entropy (ΔS) can then be calculated from these values.

Fluorescence Polarization (FP) for High-Throughput Screening

FP is a homogeneous assay technique well-suited for screening and determining binding affinities.[14] It relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[15] A competitive FP assay can be used to measure the affinity of an unlabeled compound, such as this compound.

Caption: Principle of a competitive FP assay.

Protocol: Competitive FP Binding Assay

  • Assay Development & Optimization:

    • Tracer Selection: A fluorescently labeled ligand (tracer) that binds to the target protein with known, high affinity is required.[16]

    • Concentration Optimization:

      • Determine the optimal tracer concentration that gives a robust signal-to-noise ratio (typically at least 3x the buffer background).[17]

      • Titrate the target protein against a fixed concentration of the tracer to generate a saturation binding curve. Select a protein concentration that results in ~75-80% of the tracer being bound; this provides a large window for competition.[16]

  • Competition Assay:

    • Prepare a serial dilution of this compound.

    • In a microplate (e.g., a black 384-well plate), add the fixed concentrations of the target protein and the fluorescent tracer to each well.[14]

    • Add the serially diluted test compound to the wells. Include controls for no competition (protein + tracer only, representing high polarization) and no binding (tracer only, representing low polarization).

    • Incubate the plate for a specified time to allow the binding to reach equilibrium.[14]

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[14]

    • Plot the polarization values (in mP) against the log concentration of the competitor ligand.

    • Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires the K_D of the tracer.

Section 3: Enzyme Inhibition Assays

Given that structurally related pyrazoles inhibit kinases like RIPK1, it is valuable to assess this compound as a potential enzyme inhibitor.[3] These assays measure the effect of the compound on the catalytic activity of an enzyme.

Protocol: Determining IC₅₀ for an Enzyme

  • Assay Setup:

    • Select a suitable substrate for the enzyme that produces a detectable signal upon conversion to the product (e.g., absorbance, fluorescence, or luminescence).

    • Run the enzymatic reaction under initial velocity conditions, where the rate of product formation is linear with time. This typically means using less than 10-15% of the substrate.

    • Use a substrate concentration at or below its Michaelis-Menten constant (K_m). Causality: Using a high substrate concentration can make it difficult to detect competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.[18][19]

  • Inhibition Measurement:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the enzyme and the diluted inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of product formation over time using a plate reader. Controls should include a reaction with no inhibitor (100% activity) and a background well with no enzyme (0% activity).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by expressing the velocities as a percentage of the uninhibited control.

    • Plot the percent activity against the log concentration of the inhibitor.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[18]

Comparison of Assay Platforms
Assay TechniqueMeasuresProsCons
Surface Plasmon Resonance (SPR) K_D, k_on, k_offLabel-free, real-time kinetics, small sample quantity.[7]Requires protein immobilization which can affect activity, expensive instrumentation.[8][20]
Isothermal Titration Calorimetry (ITC) K_D, ΔH, ΔS, nLabel-free, solution-based, provides full thermodynamic profile.[10]Requires large amounts of pure sample, lower throughput, sensitive to buffer mismatch.[13][21]
Fluorescence Polarization (FP) K_D (via K_i)Homogeneous (no-wash), high-throughput, sensitive.[22]Requires a suitable fluorescent tracer, indirect measurement for unlabeled compounds.[20]
Enzyme Inhibition IC₅₀, K_iMeasures functional effect, high-throughput adaptable.Requires a specific enzyme with a measurable activity, indirect measure of binding.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. Available from: [Link]

  • Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. Available from: [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available from: [Link]

  • Scintillation proximity assay. Wikipedia. Available from: [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). Methods in Molecular Biology. Available from: [Link]

  • Scintillation proximity assay. Gyan Sanchay. Available from: [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Portland Press. Available from: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2021). Methods in Molecular Biology. Available from: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Journal of Visualized Experiments. NIH. Available from: [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available from: [Link]

  • Fluorescence polarization (FP) assay. Bio-protocol. Available from: [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2017). Journal of Visualized Experiments. NIH. Available from: [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments. Available from: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • Isothermal titration calorimetry (ITC). Bio-protocol. Available from: [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes, Penn State. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. NIH. Available from: [Link]

  • Receptor–ligand binding assays: Technologies and Applications. (2021). Request PDF on ResearchGate. Available from: [Link]

  • Enzyme inhibitor. Wikipedia. Available from: [Link]

  • Enzyme Inhibitor Screening Services. BioAssay Systems. Available from: [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. NIH. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. NIH. Available from: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2024). ACS Omega. Available from: [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of Visualized Experiments. Available from: [Link]

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. (2024). Inorganic Chemistry. ACS Publications. Available from: [Link]

  • 1-(1H-pyrazol-3-yl)propan-2-amine. MySkinRecipes. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). Journal of the Indian Chemical Society. PubMed Central. Available from: [Link]

  • Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences. PubMed Central. Available from: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). International Journal of Molecular Sciences. MDPI. Available from: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2019). Molecules. PubMed Central. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. MDPI. Available from: [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. OUCI. Available from: [Link]

  • This compound. PubChemLite. Available from: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available from: [Link]

Sources

Safety and handling procedures for 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Use of 1-(1H-pyrazol-1-yl)propan-2-amine

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the safe handling of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] Given its structural motifs—a pyrazole ring and a secondary amine—this compound warrants careful handling based on the known properties of related chemical classes.[2][3][4] The toxicological properties of this compound itself have not been thoroughly investigated, necessitating a cautious approach where it is treated as a potentially hazardous substance.[5] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for minimizing risk and ensuring a safe laboratory environment.

Pre-Operational Risk Assessment: A Mandatory Workflow

Before any laboratory work commences, a thorough risk assessment is paramount. This process is not merely a formality but a critical step in establishing a self-validating system of safety. The causality behind this is simple: understanding potential hazards allows for the implementation of targeted, effective mitigation strategies.[6] One must assume that any new or poorly characterized substance is toxic and handle it accordingly.[6]

Below is a logical workflow for conducting this pre-experimental risk assessment.

RiskAssessmentWorkflow start Start: New Experiment with Target Compound hazid Step 1: Hazard Identification (Review SDS of compound & structural analogs) start->hazid exposure Step 2: Exposure Assessment (Inhalation, Dermal, Ingestion, Injection) hazid->exposure controls Step 3: Implement Controls (Engineering, Administrative, PPE) exposure->controls protocol Step 4: Develop Protocol (Handling, Storage, Waste, Spill) controls->protocol review Is Risk Acceptable? protocol->review proceed Proceed with Experiment stop STOP Re-evaluate or Cancel review->proceed Yes review->stop No

Caption: Workflow for pre-experimental risk assessment.

Hazard Identification and Physicochemical Profile

Presumptive Hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[7][8][9]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[7][10][11]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[7][10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7][10]

Physicochemical Data Summary
PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₆H₁₁N₃[12]
Molecular Weight 125.17 g/mol BenchChem[1]
InChIKey UWVUXGHAXNILPG-UHFFFAOYSA-N[12]
Appearance Data not available (assume solid or oil)-
Incompatible Materials Strong oxidizing agents, acids, acid chlorides.[10][13]-

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through all potential routes.[6] Engineering controls are the first and most effective line of defense.

  • Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[3][14] This is critical to prevent inhalation of any vapors or aerosols.[14]

  • Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[15]

Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[15] A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[15] Always inspect gloves for tears or holes before use.[5] Use proper glove removal technique to avoid contaminating your skin and wash hands thoroughly with soap and water after work.[5][6][15]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a government-approved respirator with an appropriate cartridge for organic vapors is required.[15]

Standard Operating Protocols

Adherence to standardized protocols is essential for reproducibility and safety.

Protocol 4.1: General Handling and Weighing
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and uncluttered.[16]

  • Chemical Transport: When transporting the chemical from storage to the laboratory, use a break-resistant secondary container.[6]

  • Weighing:

    • Place an analytical balance inside the chemical fume hood if possible.

    • If weighing outside the hood, tare a sealed container (e.g., a vial with a cap), transfer the approximate amount of the chemical to the container inside the hood, seal it, and then perform the final weighing outside. This minimizes the release of the chemical into the lab environment.

  • Solution Preparation:

    • Dispense all solvents and the solute (this compound) within the fume hood.

    • Use cannulas or syringes for liquid transfers where appropriate, inspecting them for leaks or damage before use.[16]

  • Post-Handling: After use, ensure the primary container is tightly sealed.[10][13] Decontaminate the work surface within the fume hood. Wash hands thoroughly.[15]

Protocol 4.2: Storage
  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][13][15]

  • Segregation: Store away from incompatible materials such as strong acids and oxidizing agents.[10][13]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Protocol 4.3: Waste Disposal
  • Classification: Chemical waste must be classified and handled as hazardous waste.[7]

  • Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[5]

  • Disposal: Dispose of all waste, including contaminated consumables (gloves, pipette tips, paper towels), through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[7][10]

Emergency and First Aid Procedures

Be prepared for accidents before they happen.[6]

Protocol 5.1: Spill Management

The appropriate response depends on the scale and location of the spill.

SpillResponse spill Spill Detected assess Assess Spill Size & Location spill->assess evacuate Evacuate Area Alert Others & Call for Help assess->evacuate Large Spill or Outside Hood contain Contain Spill (Use absorbent pads) assess->contain Small Spill Inside Hood neutralize Neutralize/Absorb (Use appropriate kit) contain->neutralize cleanup Clean & Decontaminate Area Collect waste in sealed bag neutralize->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose

Caption: Decision workflow for chemical spill response.

  • Evacuate and Alert: For any large spill or a spill outside of a fume hood, evacuate personnel to a safe area and alert laboratory supervisors.[5]

  • Containment (Small Spills): For a small, contained spill inside a fume hood, ensure ventilation is running.[11]

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[5][11]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]

Protocol 5.2: First Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[9]

  • Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation occurs or persists.[10]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and seek immediate medical attention from an ophthalmologist.[14]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[9]

References

  • Capot Chemical. (2026, January 7). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
  • Enamine. (2026, January 3). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific. (2025, December 21).
  • Enamine. 4-[2-(1H-pyrazol-1-yl)
  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • PMC - PubMed Central. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • Chemicea.
  • Fisher Scientific. (2025, December 18).
  • Aldrich. (2024, October 18).
  • National Institutes of Health (NIH).
  • Interactive Learning Paradigms, Incorpor
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • ChemicalBook.
  • Duke University Department of Chemistry. Safety Manual.
  • Angene Chemical. (2026, January 6). 1-(1-propyl-1H-pyrazol-4-yl)
  • ACS Publications. (2022, January 5).
  • PMC - PubMed Central. Current status of pyrazole and its biological activities.
  • Fluorochem. (2024, December 19). 5-(5-Methyl-furan-2-yl)
  • Sigma-Aldrich.
  • Smolecule. (2023, August 19). 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • PubChem. This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1H-Pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic yield and purity. This resource is structured to address specific challenges you may encounter during your experimental work, drawing upon established chemical principles and field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. Its synthesis, while achievable through established methods, can present challenges related to yield, purity, and regioselectivity. This guide will focus on the most common and practical synthetic strategies, providing detailed protocols and troubleshooting advice to ensure successful and reproducible outcomes.

Two primary synthetic routes are discussed in detail:

  • Route A: Reductive Amination of 1-(1H-Pyrazol-1-yl)propan-2-one. This is often the preferred method due to the commercial availability of the ketone precursor and the generally high efficiency of the reductive amination step.

  • Route B: N-Alkylation of Pyrazole followed by Functional Group Interconversion. This route offers flexibility but requires careful control of regioselectivity during the initial N-alkylation step.

A third, alternative route involving the conversion of an alcohol intermediate is also briefly covered.

Route A: Reductive Amination of 1-(1H-Pyrazol-1-yl)propan-2-one

This is a robust and widely applicable method for the synthesis of primary amines.[1] The overall transformation is depicted below:

Reductive Amination Ketone 1-(1H-Pyrazol-1-yl)propan-2-one Product This compound Ketone->Product Reductive Amination Amine_Source Ammonia Source (e.g., NH4OAc) Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: General workflow for the reductive amination of 1-(1H-pyrazol-1-yl)propan-2-one.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for similar substrates.[2]

Materials:

  • 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether (optional, for salt formation)

Procedure:

  • Reaction Setup: To a solution of 1-(1H-pyrazol-1-yl)propan-2-one hydrochloride (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30-60 minutes to neutralize the hydrochloride and form the imine in situ.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH).

  • Salt Formation (Optional): For easier handling and storage, the free amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried under vacuum.

Troubleshooting Guide & FAQs for Reductive Amination
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion Inefficient imine formation: The equilibrium may not favor the imine.- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards imine formation. - A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation, but this should be done cautiously as it can affect the stability of the reducing agent.
Decomposition of the starting material or product. - Ensure the use of high-purity starting materials. - Perform the reaction at a lower temperature for a longer duration.
Inactive reducing agent. - Use a fresh bottle of the reducing agent, as borohydrides can degrade over time, especially if exposed to moisture.
Formation of Byproducts Alcohol byproduct: Reduction of the starting ketone.- This is more common with stronger reducing agents like sodium borohydride (NaBH₄). If using NaBH₄, ensure the imine has fully formed before adding the reducing agent. - Sodium cyanoborohydride and sodium triacetoxyborohydride are generally more selective for the imine over the ketone.
Over-alkylation: The primary amine product reacts with another molecule of the ketone to form a secondary amine.- Use a large excess of the ammonia source (ammonium acetate) to favor the formation of the primary amine.
Difficult Purification Co-elution of starting material and product. - Optimize the chromatography conditions. A shallower gradient or a different solvent system may be required. - Consider converting the amine to its salt to facilitate separation from the neutral ketone.
Presence of inorganic salts from the work-up. - Ensure thorough washing of the organic layer with water and brine to remove any residual salts.

Route B: N-Alkylation of Pyrazole and Subsequent Functional Group Interconversion

This route involves the initial N-alkylation of pyrazole with a suitable three-carbon electrophile, followed by conversion of a functional group to the desired amine. A common approach is the alkylation with chloroacetone to yield 1-(1H-pyrazol-1-yl)propan-2-one, which can then be subjected to reductive amination as described in Route A.

N-Alkylation Pyrazole Pyrazole Ketone 1-(1H-Pyrazol-1-yl)propan-2-one Pyrazole->Ketone N-Alkylation Chloroacetone Chloroacetone Base Base (e.g., K2CO3)

Caption: Synthesis of the ketone precursor via N-alkylation of pyrazole.

Experimental Protocol: N-Alkylation of Pyrazole with Chloroacetone

Materials:

  • Pyrazole

  • Chloroacetone

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in anhydrous acetone or acetonitrile, add potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2 eq). Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation: Add chloroacetone (1.1-1.2 eq) dropwise to the suspension. Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Troubleshooting Guide & FAQs for N-Alkylation of Pyrazole
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of N-Alkylated Product Incomplete reaction. - Increase the reaction time and/or temperature. - Use a stronger base such as sodium hydride (NaH), but exercise caution as it is highly reactive. - Cesium carbonate is often more effective than potassium carbonate.
Side reactions. - Use a slight excess of the alkylating agent, but a large excess can lead to the formation of quaternary salts.
Formation of Regioisomers (for substituted pyrazoles) Alkylation at both N1 and N2 positions. - For unsymmetrical pyrazoles, regioselectivity is a major concern. The outcome is influenced by steric and electronic factors.[3] - Generally, alkylation occurs at the less sterically hindered nitrogen. - The choice of solvent and counter-ion of the base can also influence regioselectivity.
Difficult Purification Removal of unreacted pyrazole. - Unreacted pyrazole can be removed by an acidic wash, as it is more basic than the N-alkylated product.
Separation of regioisomers. - Careful column chromatography is usually required. Different solvent systems should be screened to achieve optimal separation.

Alternative Route: From 1-(1H-Pyrazol-1-yl)propan-2-ol

Another potential synthetic route involves the initial N-alkylation of pyrazole with propylene oxide to form 1-(1H-pyrazol-1-yl)propan-2-ol, followed by conversion of the secondary alcohol to the amine.

Alternative Route Pyrazole Pyrazole Alcohol 1-(1H-Pyrazol-1-yl)propan-2-ol Pyrazole->Alcohol N-Alkylation with Propylene Oxide Amine This compound Alcohol->Amine Alcohol to Amine Conversion

Caption: An alternative synthetic pathway to this compound.

The conversion of the alcohol to the amine can be achieved through several methods, including a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide followed by hydrolysis), or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source.

Troubleshooting & FAQs for the Alternative Route
  • N-Alkylation with Propylene Oxide: This reaction can be catalyzed by either acid or base. Basic conditions are generally preferred to avoid polymerization of the epoxide. Regioselectivity can be an issue with substituted pyrazoles.

  • Mitsunobu Reaction: This reaction allows for the conversion of a secondary alcohol to an amine with inversion of stereochemistry.[4][5] Common challenges include the removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate).

  • Mesylation/Tosylation and Nucleophilic Substitution: This two-step process is a reliable method. Incomplete conversion to the sulfonate ester and competing elimination reactions during the substitution step are potential issues.

Analytical Characterization

Proper characterization of the final product and key intermediates is crucial for confirming the success of the synthesis.

Technique Expected Observations for this compound
¹H NMR - Signals corresponding to the pyrazole ring protons. - A multiplet for the CH proton adjacent to the amine. - A doublet for the methyl group. - Signals for the CH₂ group attached to the pyrazole nitrogen. - A broad singlet for the NH₂ protons (which may exchange with D₂O).
¹³C NMR - Signals for the three distinct carbons of the pyrazole ring. - Signals for the three carbons of the propan-2-amine side chain.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₁N₃, MW: 125.17 g/mol ).
Infrared (IR) Spectroscopy - N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹). - C-H stretching and bending vibrations. - C=N and C=C stretching vibrations from the pyrazole ring.

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes. The reductive amination of the corresponding ketone is a highly reliable and often preferred method. Careful attention to reaction conditions, reagent purity, and purification techniques is paramount for obtaining high yields of the desired product. This guide provides a comprehensive framework for troubleshooting common issues and optimizing your synthetic protocol.

References

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • ChemicalBook. (2023). This compound.
  • Dangerfield, E. M., et al. (2010).
  • Mitsunobu, O. (1981).
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2022).
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Smolecule. (2023). 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (2023).

Sources

Technical Support Center: Purification of 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 1-(1H-pyrazol-1-yl)propan-2-amine. As a primary amine with a heterocyclic pyrazole moiety, this compound presents unique purification hurdles that require a nuanced approach. This document provides field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended technique to ensure the highest purity and yield for your downstream applications.

Section 1: Initial Assessment & Purification Strategy

The first step in any purification is to assess the crude material. The nature and polarity of impurities, often originating from the synthetic route (e.g., reductive amination of a ketone precursor), will dictate the most efficient purification strategy.[1] A quick analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

Based on your initial assessment and the scale of your reaction, the following decision tree provides a strategic guide to selecting the appropriate purification method.

Purification_Strategy Diagram 1: Purification Strategy Decision Tree start Crude this compound assessment Assess Crude Purity (TLC, LC-MS) start->assessment scale What is the scale? assessment->scale impurities Nature of Impurities? scale->impurities < 5 g salt Purification via Acid Salt Crystallization scale->salt > 5 g chromatography Flash Column Chromatography impurities->chromatography Close polarity or multiple components impurities->salt Mainly non-basic impurities distillation Distillation (High Vacuum) impurities->distillation Non-polar, volatile impurities silica_mod Silica Gel + Amine Modifier (e.g., 1% Triethylamine) chromatography->silica_mod Standard choice silica_nh Amine-Functionalized Silica chromatography->silica_nh Persistent tailing reverse_phase Reversed-Phase (C18) chromatography->reverse_phase Very polar impurities product Pure Product salt->product distillation->product silica_mod->product silica_nh->product reverse_phase->product

Caption: A decision tree to guide the selection of an appropriate purification technique.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Chromatography Issues

Q1: My compound is streaking badly or showing severe tailing on a standard silica gel column. What is happening and how do I fix it?

A: This is the most common problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column.[2][3] This results in poor peak shape (tailing) and often, incomplete elution and lower yields.

Solutions:

  • Mobile Phase Modifier: The standard solution is to add a small amount of a competitive base to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the polar solvent (e.g., methanol) is sufficient. These modifiers compete with your product for the acidic sites on the silica, leading to sharper peaks and better elution.[2]

  • Amine-Functionalized Silica: A more elegant solution is to use a specialty stationary phase, such as amine-functionalized silica. This media has the acidic silanols masked, creating a more inert surface that minimizes the problematic acid-base interactions.[3][4] This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate and provides superior separation.[2]

Q2: I'm not getting good separation between my product and a closely-eluting impurity. What should I try?

A: Poor separation can be tackled by adjusting the selectivity of your chromatographic system.

  • Optimize the Solvent System: If you are using a standard system like Dichloromethane/Methanol, try switching to a different solvent combination. For example, Ethyl Acetate/Hexane (with a TEA modifier) offers different selectivity and may resolve the components.

  • Shallow the Gradient: If you are running a gradient elution, make the gradient shallower around the point where your compound elutes. A slower increase in solvent polarity can significantly improve the resolution of closely-eluting compounds.

  • Switch to Reversed-Phase: If the impurity is significantly more or less polar than your product, reversed-phase chromatography might be the ideal solution.

Q3: When should I choose reversed-phase (C18) chromatography?

A: Reversed-phase chromatography is an excellent choice for purifying polar compounds that have low retention on normal-phase silica.[5] For basic amines like yours, it is particularly effective when run with a mobile phase at a slightly alkaline pH (e.g., water/acetonitrile with 0.1% TEA). At higher pH, the amine is in its free-base form, making it more hydrophobic (lipophilic), which increases its retention on the C18 column and often leads to better separation from polar, non-basic impurities.[3]

Crystallization & Handling Issues

Q4: I am trying to crystallize my purified amine, but it keeps "oiling out" instead of forming crystals. What can I do?

A: "Oiling out" occurs when the compound's solubility in the solvent is too high at the crystallization temperature, or when the solution is supersaturated too quickly.

  • Solvent Choice: Ensure you are using a solvent system where the compound is soluble when hot but sparingly soluble when cold. You may need to use a binary solvent system (e.g., methanol/diethyl ether, ethanol/hexane) and slowly add the anti-solvent until turbidity appears, then warm to clarify and cool slowly.

  • Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling promotes the formation of an ordered crystal lattice.

  • Seeding: If you have a small amount of solid material, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.

Q5: How do I perform purification via salt formation? Is it effective?

A: Purification via salt formation is a highly effective, classic technique for purifying amines. By reacting the basic amine with an acid, you form an ionic salt which often has dramatically different solubility properties than the free base and can be easily crystallized away from non-basic impurities.[6]

The hydrochloride (HCl) salt is most common. A detailed protocol is provided in Section 3. The key advantage is that many organic impurities (like unreacted starting ketone) will remain in the solvent while the polar salt crystallizes out.[1] The pure free amine can be easily regenerated by dissolving the salt in water and basifying with NaOH or NaHCO₃, followed by extraction.

Work-up & Stability Issues

Q6: My final product appears pure by NMR but is a yellow or brown oil that darkens over time. Why is this happening?

A: Primary amines, especially those with accessible lone pairs, can be susceptible to air oxidation. This process can form colored impurities over time.

  • Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a sealed vial.

  • Temperature: Keep the compound in a refrigerator or freezer to slow the rate of decomposition.

  • Salt Form: For long-term storage, consider converting the amine to its stable hydrochloride salt, which is generally a non-hygroscopic solid and much less prone to oxidation.[1]

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Flash Column Chromatography (Silica Gel with Triethylamine Modifier)
  • Slurry Preparation: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This dry-loading method generally provides better resolution than liquid-loading.

  • Column Packing: Pack a glass column with silica gel (e.g., 50 g for a 1 g crude sample) using a hexane/ethyl acetate mixture as the packing solvent.

  • Loading: Carefully add your dried slurry to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 DCM:Methanol + 0.5% TEA). Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 DCM:Methanol + 0.5% TEA) while collecting fractions.

  • Monitoring: Monitor the fractions by TLC (stain with potassium permanganate or ninhydrin to visualize the amine).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude or column-purified amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate (e.g., 10-20 mL per gram).

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) or isopropanol dropwise. A white precipitate of the hydrochloride salt should form immediately.

  • Monitoring: Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the mixture by spotting a small amount onto wet pH paper; it should be acidic.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization (Optional): For highest purity, dissolve the collected salt in a minimal amount of a hot solvent like methanol or ethanol and allow it to cool slowly. The salt will recrystallize, leaving more soluble impurities behind. Filter the purified crystals.

  • Drying: Dry the final salt under vacuum to remove all residual solvent.

Section 4: Data Tables for Quick Reference

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 936940-15-7[7]
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
Table 2: Recommended Chromatography Conditions
ParameterNormal Phase (Modified Silica)Amine-Functionalized SilicaReversed-Phase (C18)
Stationary Phase Silica GelAmine-functionalized Silica GelC18 Silica
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneEthyl Acetate/HexaneAcetonitrile/Water
Modifier 0.5-2% Triethylamine (TEA)None required0.1% TEA or Ammonium Acetate
Best For General purpose purificationPersistent peak tailing issuesPurifying very polar compounds
Reference [1][2][3][3]

Section 5: Visual Workflow: Troubleshooting Amine Chromatography

The following diagram illustrates the common problem of peak tailing on silica gel and the recommended solutions.

Troubleshooting_Chromatography Diagram 2: Troubleshooting Amine Chromatography Workflow start Purification on Standard Silica Gel problem Observation: Severe Peak Tailing / Streaking start->problem cause Root Cause: Strong acid-base interaction between basic amine and acidic silanol groups (Si-OH) problem->cause solution_header Solutions solution1 Option 1: Modify Mobile Phase Add 1% Triethylamine (TEA) to eluent cause->solution1 solution2 Option 2: Change Stationary Phase Use Amine-Functionalized Silica (Si-NH₂) cause->solution2 outcome1 Result: TEA competes for acidic sites, allowing amine to elute properly solution1->outcome1 outcome2 Result: Inert surface prevents acid-base interaction, leading to sharp peaks solution2->outcome2

Caption: Workflow for diagnosing and solving peak tailing in amine purification.

References

  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Scribd. Amine Plant Troubleshooting and Optimiza.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ChemicalBook. (2023). This compound | 936940-15-7.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
  • ChemicalBook. (2024). This compound.
  • National Center for Biotechnology Information. 1-[4-(2-Adamantyl)pyrazol-1-yl]propan-2-amine. PubChem Compound Summary.
  • SiliCycle. Amine sorbent for the separation of polar compounds.
  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Common side reactions in the synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-tested solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My 1,3-dicarbonyl and hydrazine condensation is yielding a mixture of regioisomers. How can I control the regioselectivity?

This is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds. The hydrazine can attack either carbonyl group, leading to two different pyrazole regioisomers.

Underlying Cause: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. In many cases, the reaction is under thermodynamic control, but kinetic factors can also play a significant role.

Troubleshooting Protocol:

  • Solvent and Temperature Optimization:

    • Initial Step: Start with a polar protic solvent like ethanol or acetic acid at room temperature. These solvents can facilitate proton transfer and influence the reaction pathway.

    • Troubleshooting: If a mixture is still obtained, lowering the temperature can favor the kinetically controlled product, which often corresponds to the attack at the less sterically hindered carbonyl. Conversely, increasing the temperature can favor the thermodynamically more stable regioisomer.

  • pH Control: The pH of the reaction medium is critical.

    • Acid Catalysis: The addition of a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) can protonate a carbonyl oxygen, increasing its electrophilicity and directing the initial attack of the hydrazine.

    • Base Catalysis: In some instances, a base can deprotonate the hydrazine, increasing its nucleophilicity. However, this is less common for controlling regioselectivity.

  • Protecting Groups: If solvent and pH adjustments are insufficient, consider a protecting group strategy.

    • Methodology: Selectively protect one of the carbonyl groups. For example, a ketone can be selectively protected as a ketal in the presence of an ester.

    • Post-Condensation: After the condensation with hydrazine, the protecting group can be removed to yield the desired single regioisomer.

Data Summary: Regioselectivity Control

ParameterConditionExpected Outcome
Temperature Low (e.g., 0 °C)Favors kinetic product (attack at less hindered site)
High (e.g., reflux)Favors thermodynamic product (more stable isomer)
pH AcidicCan enhance selectivity by protonating a specific carbonyl
Protecting Group Selective protectionForces reaction at the unprotected carbonyl

Workflow for Regioselectivity Issues

start Mixture of Regioisomers Observed solvent_temp Adjust Solvent & Temperature start->solvent_temp ph_control Implement pH Control solvent_temp->ph_control If mixture persists single_isomer Single Regioisomer Obtained solvent_temp->single_isomer If successful protecting_group Use Protecting Group Strategy ph_control->protecting_group If mixture persists ph_control->single_isomer If successful protecting_group->single_isomer

Caption: Troubleshooting workflow for regioisomer formation.

Question 2: I am observing the formation of a pyrazolone byproduct instead of my target pyrazole. What is causing this and how can I prevent it?

The formation of pyrazolones is a common side reaction, especially when using β-ketoesters as the 1,3-dicarbonyl component.

Underlying Cause: This side reaction occurs when the intermediate hydrazone undergoes intramolecular cyclization via attack of the enamine nitrogen onto the ester carbonyl, followed by elimination of the alcohol. This pathway is often favored under certain conditions.

Preventative Measures:

  • Choice of Hydrazine Reagent:

    • Substituted Hydrazines: Using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) can sterically hinder the cyclization that leads to the pyrazolone.

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate the hydrolysis of the ester and promote pyrazolone formation.

    • Strongly Acidic Media: Driving the reaction under strongly acidic conditions can favor the desired pyrazole formation by promoting the dehydration of the intermediate dihydroxypyrazoline.

Mechanism: Pyrazole vs. Pyrazolone Formation

cluster_0 Reaction Pathway start β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone pyrazole Desired Pyrazole hydrazone->pyrazole Dehydration (Acidic) pyrazolone Pyrazolone Byproduct hydrazone->pyrazolone Intramolecular Cyclization

Caption: Competing pathways leading to pyrazole and pyrazolone.

Question 3: My reaction is sluggish and gives low yields. How can I improve the reaction rate and conversion?

Low reactivity can stem from several factors, including the nature of the substrates and the reaction conditions.

Troubleshooting Protocol:

  • Catalyst Screening:

    • Acid Catalysts: While a small amount of acid is often beneficial, screening different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid, Lewis acids like ZnCl₂) can identify the most effective one for your specific substrates.

    • Microwave Irradiation: This technique can significantly accelerate the reaction by efficiently heating the polar reactants. Microwave-assisted synthesis often leads to shorter reaction times and higher yields.

  • Substrate Activation:

    • More Reactive Dicarbonyls: If possible, consider using a more reactive 1,3-dicarbonyl equivalent, such as a β-ketoaldehyde or a dicarbonyl compound with electron-withdrawing groups, to increase the electrophilicity of the carbonyl carbons.

Data Summary: Enhancing Reaction Efficiency

MethodRationaleTypical Improvement
Microwave Irradiation Rapid, uniform heatingReaction times reduced from hours to minutes
Stronger Acid Catalyst Increased carbonyl activationCan lead to higher conversion rates
More Reactive Substrate Lower activation energyImproved yields and shorter reaction times

Question 4: I am observing N-alkylation of my pyrazole product as a side reaction. How can I avoid this?

N-alkylation can occur if there are alkylating agents present in the reaction mixture, or if one of the starting materials or solvents can act as an alkylating agent under the reaction conditions.

Preventative Strategies:

  • Choice of Solvent: Avoid using alcoholic solvents if you are running the reaction at high temperatures with an acid catalyst, as this can lead to the formation of ethers that can act as alkylating agents. Consider using a non-protic solvent like toluene or dioxane.

  • Protecting the N-H Group: If the pyrazole product is particularly susceptible to N-alkylation and the subsequent steps of your synthesis allow for it, consider protecting the N-H group.

    • Common Protecting Groups: Boc (tert-butyloxycarbonyl) or Tr (trityl) groups are commonly used and can be removed under specific conditions.

Logical Flow for Preventing N-Alkylation

start N-Alkylation Observed solvent_change Change to Non-Protic Solvent start->solvent_change protect_nh Protect Pyrazole N-H solvent_change->protect_nh If alkylation persists no_alkylation Clean Product solvent_change->no_alkylation If successful protect_nh->no_alkylation

Caption: Strategy to prevent unwanted N-alkylation.

References

  • Title: The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings Source: Wiley Online Library URL: [Link]

  • Title: Microwave-assisted synthesis of pyrazole derivatives Source: Arkivoc URL: [Link]

Technical Support Center: A Troubleshooting Guide for Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole N-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-alkylated pyrazoles. As a Senior Application Scientist, I have curated this resource to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions. The goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My pyrazole N-alkylation is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

This is the most common challenge in pyrazole N-alkylation. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions. Here’s a breakdown of how to approach this problem:

  • Understanding the Root Cause: For an unsymmetrical pyrazole, the two nitrogen atoms present distinct electronic and steric environments. The incoming alkylating agent will react preferentially with the more nucleophilic and less sterically hindered nitrogen.

  • Troubleshooting Strategies:

    • Steric Hindrance is Your Ally: The most predictable way to control regioselectivity is by exploiting steric hindrance. Alkylation will generally favor the nitrogen atom with the smaller adjacent substituent. If you have control over the pyrazole synthesis, designing it with significantly different sized groups at the 3- and 5-positions is a powerful strategy.

    • Solvent Selection is Crucial: The polarity and nature of the solvent can dramatically influence the ratio of N1 to N2 products.[1] A systematic solvent screen is often a worthwhile endeavor.

      • Polar Aprotic Solvents (DMF, DMSO): These are common starting points and can often favor one isomer. For example, a combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2]

      • Fluorinated Alcohols (TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly enhance regioselectivity in certain cases.

    • The Right Base for the Job: The choice of base is critical and can even reverse the selectivity.

      • Mild Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often a good first choice. Their solubility can be a factor, so ensure your solvent can accommodate them.

      • Strong Bases (NaH, NaHMDS): Stronger bases can lead to different selectivities by altering the nature of the pyrazolate anion and its ion-pairing with the counter-ion. For instance, NaH in THF is a promising system for selective N1-alkylation of indazoles, a related heterocyclic system.

    • Consider the Alkylating Agent: The structure of your alkylating agent also plays a role. Bulkier alkylating agents will be more sensitive to steric hindrance on the pyrazole ring.

dot graph TD { A[Start: Poor Regioselectivity] --> B{Is there a significant steric difference between C3 and C5 substituents?}; B -->|Yes| C[Alkylation should favor the less hindered Nitrogen. Still an issue?]; B -->|No| D[Consider redesigning pyrazole synthesis if possible.]; C --> E{What are your current reaction conditions?}; E --> F[Solvent Screen]; E --> G[Base Screen]; F --> H[Try Fluorinated Alcohols (TFE, HFIP)]; G --> I[Compare K2CO3 vs. NaH]; H --> J[Analyze Regioisomer Ratio]; I --> J; J --> K{Improved?}; K -->|Yes| L[Optimize]; K -->|No| M[Consider alternative methods e.g., Acid-Catalyzed]; }

Caption: Troubleshooting decision tree for poor regioselectivity.

Q2: My pyrazole N-alkylation reaction has a very low yield. What are the likely causes and how can I fix it?

Low yields can be frustrating, but a systematic approach to optimization will often lead to success. Here are the common culprits and their solutions:

  • Incomplete Deprotonation: The pyrazole N-H is acidic, but requires a sufficiently strong base for complete deprotonation to the nucleophilic pyrazolate anion.

    • Solution: If you are using a weak base like K₂CO₃ and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS). Always handle these strong bases with appropriate care under anhydrous conditions.

  • Poor Reactivity of the Alkylating Agent: Not all alkylating agents are created equal.

    • Solution: If you are using an alkyl chloride, switching to the corresponding bromide or iodide will increase the reaction rate. For very unreactive systems, consider using a more potent alkylating agent like an alkyl triflate.

  • Suboptimal Temperature: Alkylation reactions are often sensitive to temperature.

    • Solution: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). However, be aware that excessive heat can sometimes lead to side reactions and decomposition. Monitor your reaction by TLC or LC-MS to find the optimal temperature.

  • Side Reactions: Unwanted side reactions can consume your starting materials and lower the yield of your desired product.

    • Dialkylation: In some cases, the product of the initial N-alkylation can be deprotonated and alkylated a second time, leading to a quaternary pyrazolium salt. This is more likely if your product is more soluble than your starting material.[3]

      • Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction.

    • Decomposition: Some pyrazoles or alkylating agents may not be stable under the reaction conditions.

      • Solution: Run the reaction at a lower temperature or for a shorter duration. Ensure your starting materials are pure.

Advanced Troubleshooting

Q3: I am trying to alkylate a sterically hindered pyrazole and the reaction is not proceeding. What can I do?

Steric hindrance presents a significant challenge. When both the pyrazole and the alkylating agent are bulky, the activation energy for the reaction can be very high.

  • Increase Reactivity:

    • Stronger Base and More Reactive Electrophile: Use a strong base like NaH to ensure complete deprotonation. Combine this with a highly reactive alkylating agent like an alkyl iodide or triflate.

    • Higher Temperatures: You may need to increase the reaction temperature significantly. Consider using a high-boiling solvent like DMF or DMSO and heating to 80-100 °C or even higher. Always monitor for decomposition.

  • Alternative Methods:

    • Acid-Catalyzed Alkylation: For certain substrates, an acid-catalyzed approach using trichloroacetimidate electrophiles can be effective and avoids the need for a strong base.[3][4][5] This method proceeds through a carbocation intermediate and can be less sensitive to steric bulk around the nitrogen.[3]

Q4: How can I separate the N1 and N2 regioisomers?

If you are unable to achieve perfect regioselectivity, you will need to separate the isomers.

  • Column Chromatography: This is the most common method. The two regioisomers often have different polarities and can be separated on silica gel.[6] The difference in polarity can sometimes be subtle, so you may need to screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). The different spatial arrangements of the substituents in the two isomers can affect their interaction with the stationary phase, influencing their retention times.[6]

  • Spectroscopic Differentiation: It is crucial to be able to distinguish between the two isomers.

    • NMR Spectroscopy: 2D NMR techniques like NOESY can be invaluable. A Nuclear Overhauser Effect (NOE) between the protons of the newly introduced alkyl group and a substituent at an adjacent position on the pyrazole ring can definitively identify the regioisomer.[6] For pyrazoles with a CF₃ group, ¹⁹F NMR can be a powerful tool for differentiation.[7]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a good starting point for many pyrazole N-alkylation reactions.

  • To a solution of the pyrazole (1.0 equiv) in a suitable solvent (e.g., DMF, 0.5 M), add the base (e.g., K₂CO₃, 1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Solvents for Optimal Regioselectivity
  • Set up a parallel synthesis array with small vials.

  • In each vial, place the pyrazole (1.0 equiv) and the chosen base (e.g., K₂CO₃, 1.5 equiv).

  • To each vial, add a different solvent to be tested (e.g., DMF, DMSO, acetonitrile, THF, TFE).

  • Add the alkylating agent (1.1 equiv) to each vial.

  • Stir all reactions under the same conditions (temperature and time).

  • After the reaction time, take an aliquot from each vial, dilute it, and analyze by LC-MS or ¹H NMR to determine the ratio of the two regioisomers.

SolventTypical PolarityComments
DMF Polar AproticGood general-purpose solvent for these reactions.
DMSO Polar AproticHigher boiling point, useful for less reactive substrates.
Acetonitrile Polar AproticCan sometimes offer different selectivity compared to DMF/DMSO.
THF Less Polar AproticOften used with strong bases like NaH.
TFE/HFIP Polar ProticFluorinated alcohols that can significantly improve regioselectivity.

Visualizing Reaction Mechanisms

G cluster_0 Base-Mediated N-Alkylation Pyrazole Pyrazole Base Base Pyrazolate Anion Pyrazolate Anion Alkyl Halide Alkyl Halide N1-Alkylated Pyrazole N1-Alkylated Pyrazole N2-Alkylated Pyrazole N2-Alkylated Pyrazole

Caption: General mechanism of base-mediated pyrazole N-alkylation.

G cluster_1 Acid-Catalyzed N-Alkylation Trichloroacetimidate Trichloroacetimidate Acid Catalyst Acid Catalyst Carbocation Carbocation Pyrazole Pyrazole N-Alkylated Pyrazole N-Alkylated Pyrazole

Caption: Mechanism of acid-catalyzed pyrazole N-alkylation.[3]

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]

Sources

Improving regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Guide to Improving Regioselectivity

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on one of the most common challenges in pyrazole synthesis: controlling regioselectivity. The following frequently asked questions (FAQs) and troubleshooting guides offer in-depth explanations and practical solutions to help you achieve your desired isomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it a concern?

Regioselectivity refers to the preference for the formation of one constitutional isomer over others in a chemical reaction. In the context of pyrazole synthesis, particularly in reactions like the Knorr synthesis which involves an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1][2][3] This arises because the substituted hydrazine possesses two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[1][2] The resulting mixture of isomers can be challenging to separate due to their similar physical properties, leading to lower yields of the desired product and complicating downstream applications.[2][4][5]

Q2: What are the key factors that influence the regiochemical outcome of my pyrazole synthesis?

The regioselectivity of pyrazole formation is a delicate interplay of several factors. Understanding and controlling these can allow you to favor the formation of your desired isomer.[2]

  • Electronic Effects: The inherent electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are critical. Electron-withdrawing groups on the dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack.[2] Conversely, the nucleophilicity of the two nitrogen atoms in the hydrazine derivative plays a crucial role.

  • Steric Effects: The steric bulk of substituents near the carbonyl groups or on the hydrazine can significantly direct the reaction pathway.[2][3] The nucleophile will preferentially attack the less sterically hindered carbonyl group.[2]

  • Reaction Conditions: This is often the most influential and tunable set of parameters.

    • pH (Catalyst): The presence and nature of an acid or base catalyst are paramount. Acidic conditions can protonate a carbonyl group, activating it for attack.[1][6] Furthermore, the pH can alter the relative nucleophilicity of the two nitrogen atoms of the substituted hydrazine, potentially reversing the regioselectivity compared to neutral or basic conditions.[2]

    • Solvent: The choice of solvent can have a dramatic effect on regioselectivity.[7] Solvents can influence the stability of intermediates and transition states. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in certain cases compared to standard solvents like ethanol.[7]

    • Temperature: Reaction temperature can also be a deciding factor. In some systems, temperature control can be used to favor one regioisomer over the other.[8]

Q3: My synthesis is yielding an inseparable mixture of regioisomers. What are my options?

Dealing with a mixture of regioisomers is a common frustration. Here are some strategies to consider:

  • Re-optimization of Reaction Conditions: Before resorting to challenging separations, systematically re-evaluate your reaction conditions based on the factors mentioned in Q2. A carefully designed Design of Experiments (DoE) approach can efficiently identify the optimal conditions for your specific substrates.

  • Chromatographic Separation: While difficult, separation by column chromatography is often the first approach.

    • Normal Phase: Deactivating silica gel with a base like triethylamine or using neutral alumina can sometimes improve the separation of basic pyrazole compounds.

    • Reversed-Phase: Reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative if normal phase fails.[5]

  • Crystallization: Fractional crystallization can be a highly effective technique if a suitable solvent system can be identified. Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to try and selectively crystallize the desired isomer.[5]

  • Salt Formation: The differing basicities of the pyrazole regioisomers can be exploited. Treatment of the isomeric mixture with an acid may lead to the selective precipitation of one of the salts, which can then be isolated and neutralized to recover the pure regioisomer.[5]

Troubleshooting Guides

Guide 1: Decision Workflow for Improving Regioselectivity in Knorr Pyrazole Synthesis

This guide provides a systematic workflow for troubleshooting and optimizing the regioselectivity of your Knorr pyrazole synthesis.

G start Start: Poor Regioselectivity Observed check_lit Step 1: Literature & Substrate Analysis - Analyze electronic & steric effects of R1 and R2. - Research known selectivities for similar substrates. start->check_lit modify_pH Step 2: Modify Reaction pH - Run parallel reactions: acidic (e.g., AcOH), neutral, and basic (e.g., NaOAc) conditions. check_lit->modify_pH analyze_pH Analyze Regioisomeric Ratio (e.g., by 1H NMR or LC-MS) modify_pH->analyze_pH pH_success Success: Desired Isomer Favored analyze_pH->pH_success Improved? pH_fail No Significant Improvement analyze_pH->pH_fail No? solvent_screen Step 3: Solvent Screening - Test a range of solvents with varying polarities and properties (e.g., EtOH, TFE, HFIP, Toluene, DMF). pH_fail->solvent_screen analyze_solvent Analyze Regioisomeric Ratio solvent_screen->analyze_solvent solvent_success Success: Desired Isomer Favored analyze_solvent->solvent_success Improved? solvent_fail No Significant Improvement analyze_solvent->solvent_fail No? temp_screen Step 4: Temperature Optimization - Run the reaction at different temperatures (e.g., 0 °C, RT, reflux). solvent_fail->temp_screen analyze_temp Analyze Regioisomeric Ratio temp_screen->analyze_temp temp_success Success: Desired Isomer Favored analyze_temp->temp_success Improved? temp_fail Consider Alternative Synthetic Strategy or Advanced Separation analyze_temp->temp_fail No?

Caption: Troubleshooting workflow for improving regioselectivity.

Guide 2: General Experimental Protocol for a Knorr-Type Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine. Note: This is a generalized procedure and may require optimization for your specific substrates.

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Substituted Hydrazine or Hydrazine Salt (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (if necessary, e.g., catalytic HCl or H2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Reagent Addition: Add the substituted hydrazine to the solution. If using a hydrazine salt, it may be necessary to add a base to liberate the free hydrazine. If using a catalyst, add it at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the solvent and the properties of the product. A typical workup may involve:

    • Removal of the solvent under reduced pressure.

    • Addition of water and extraction of the product with an organic solvent (e.g., ethyl acetate).

    • Washing the organic layer with brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating in vacuo.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to isolate the desired pyrazole regioisomer.[9]

Data Summary

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes literature findings on the effect of solvent on the ratio of two regioisomers formed from the reaction of various 1,3-diketones with methylhydrazine.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Diketone Substituents (R1, R2)SolventRegioisomer Ratio (A:B)Reference
2-furyl, CF3Ethanol~1:1[7]
2-furyl, CF3TFE99:1[7]
2-furyl, CF3HFIP99:1[7]
Phenyl, CF3Ethanol1:1.5[7]
Phenyl, CF3TFE95:5[7]
Phenyl, CF3HFIP99:1[7]

Regioisomer A corresponds to the 5-aryl/furyl pyrazole, while B is the 3-aryl/furyl pyrazole.

Mechanistic Insight

The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. The reaction then proceeds through a series of intermediates, including a key cyclization and dehydration step to form the aromatic pyrazole ring.

G sub Unsymmetrical 1,3-Dicarbonyl + R-NH-NH2 pathA Attack at C1 sub->pathA pathB Attack at C2 sub->pathB interA Intermediate A pathA->interA interB Intermediate B pathB->interB cyclizeA Cyclization & Dehydration interA->cyclizeA cyclizeB Cyclization & Dehydration interB->cyclizeB prodA Regioisomer A cyclizeA->prodA prodB Regioisomer B cyclizeB->prodB

Caption: Simplified reaction pathways leading to two regioisomers.

The favored pathway (A or B) is determined by the electronic and steric factors of the substituents and the reaction conditions, which stabilize or destabilize the respective intermediates and transition states.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. [URL Not Available]
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. [URL Not Available]
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [URL Not Available]
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Various Authors. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. [URL Not Available]
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Farghaly, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • BenchChem. (2025).
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 10(43), 25553-25575. [Link]

  • Utegenova, A. K., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]

  • BenchChem. (2025). Overcoming Side Product Formation in Pyrazole Synthesis. [URL Not Available]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-466. [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Asiri, A. M., & Khan, S. A. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(9), 1679. [Link]

Sources

Preventing degradation of 1-(1H-pyrazol-1-yl)propan-2-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1H-pyrazol-1-yl)propan-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 936940-15-7). This resource is designed to provide in-depth, practical guidance on the storage, handling, and stability of this important research intermediate. As a molecule combining a stable pyrazole ring with a reactive primary amine, its integrity during storage is paramount for reproducible and reliable experimental outcomes. This guide follows a question-and-answer format to directly address challenges you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, providing insights into the root causes and actionable solutions.

Q1: I've noticed my sample of this compound, which was initially a clear or colorless liquid/solid, has developed a yellow or brown tint over time. What does this mean, and is the compound still usable?

A1: A color change to yellow or brown is a common visual indicator of degradation in amines, including arylamines and heterocyclic amines.[1]

  • Probable Cause: The primary cause is almost certainly oxidative degradation . The lone pair of electrons on the nitrogen atom of the primary amine is susceptible to oxidation from atmospheric oxygen.[2][3] This process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. The initial oxidation products can further react to form complex, colored polymeric impurities.

  • Immediate Action:

    • Do not assume the sample is unusable, but proceed with caution. The presence of color indicates impurity, but the bulk of the material may still be intact.

    • Quantify the Purity: Before use, you must determine the current purity of the sample. Use an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] Compare the chromatogram to a reference standard or a previously recorded chromatogram of a fresh sample.

    • Purification (If Necessary): If the purity is unacceptably low, the compound can potentially be re-purified. For a liquid, vacuum distillation is often effective. For a solid, recrystallization from an appropriate solvent or column chromatography may be necessary. If purification is not feasible, the batch should be discarded to avoid compromising your experimental results.

  • Long-Term Prevention:

    • Inert Atmosphere: Always store the compound under an inert atmosphere like argon or nitrogen.[7] This displaces the oxygen, which is the primary culprit.

    • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light.

    • Temperature Control: Store the compound at the recommended low temperature (see FAQ section).

Q2: My recent analytical results (NMR, HPLC, GC-MS) show unexpected peaks that were not present when I first received the compound. What are they?

A2: The appearance of new peaks strongly suggests either degradation or contamination.

  • Probable Causes & Likely Structures:

    • Oxidation Products: As discussed in Q1, oxidation is a major pathway. The initial step in the oxidation of a primary amine can involve the formation of an imine, which can then hydrolyze to an aldehyde or ketone and ammonia.[2][8] You might see peaks corresponding to 1-(1H-pyrazol-1-yl)propan-2-one.

    • Carbonate Salt Formation: Primary amines are basic and can react readily with atmospheric carbon dioxide (CO₂) to form carbamate salts, which can evolve into carbonate salts.[7] These salts are non-volatile and may appear as baseline noise or broad peaks in GC, or as distinct, more polar species in HPLC.

    • Hydrolysis of the Pyrazole Ring (Less Likely): The pyrazole ring is generally stable. However, under harsh acidic or basic conditions, some complex pyrazole derivatives can be susceptible to hydrolysis, though this is less common under typical storage conditions.[9][10]

  • Troubleshooting & Identification Protocol:

    • Analyze by LC-MS or GC-MS: These hyphenated techniques are crucial for identifying unknown impurities. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, allowing for structural elucidation.

    • Check Storage History: Review the storage conditions. Was the container seal compromised? Was it left at room temperature for an extended period? This can help diagnose the likely degradation pathway.

    • Implement Preventative Storage: Refer to the storage protocol outlined in the FAQ section to prevent further degradation of the remaining stock and future batches.

Q3: The compound, which is a solid, seems to have become clumpy or difficult to dissolve. What could be the cause?

A3: This often points to moisture absorption.

  • Probable Cause: Many amines are hygroscopic , meaning they readily absorb moisture from the air.[11][12] The absorbed water can lead to clumping and may also accelerate hydrolytic degradation pathways or facilitate the reaction with CO₂.

  • Solution & Prevention:

    • Drying: If you suspect water absorption, the compound can be dried under a high vacuum for several hours. Placing it in a desiccator with a strong drying agent (e.g., P₂O₅) can also be effective.

    • Verify Identity: After drying, re-analyze the material to ensure its chemical identity and purity have not been compromised.

    • Prevention: Store the compound in a desiccator, especially after the container has been opened. Use a well-sealing container (e.g., a vial with a PTFE-lined cap) and minimize the time the container is open to the atmosphere. For highly sensitive applications, handling inside a glovebox is recommended.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for long-term stability of this compound?

A4: To maximize the shelf-life and maintain the purity of your compound, strict adherence to the following storage conditions is critical. These recommendations are based on best practices for storing reactive primary and heterocyclic amines.[7][12]

ParameterRecommendationRationale
Temperature -20°C for long-term storage (months to years). 2-8°C for short-term storage (days to weeks).Low temperatures significantly slow down the rates of all potential degradation reactions (oxidation, polymerization).[12]
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces atmospheric oxygen, preventing oxidative degradation, which is a primary degradation pathway.[2][7]
Container Amber Glass Vial with PTFE-lined Screw Cap Amber glass protects the compound from UV/visible light, preventing photo-degradation.[1] PTFE liners provide an excellent, inert seal against moisture and air ingress.
Moisture Store in a Dry Environment (e.g., Desiccator) The amine is hygroscopic and susceptible to degradation in the presence of water.[11][12]
Purity Store as the neat compound or a salt. Storing as a hydrochloride or other salt can significantly improve stability by protonating the reactive amine, making it less susceptible to oxidation.[7][13] However, this may require conversion back to the free base before use.

Q5: What materials should I avoid when handling or storing this compound?

A5: Avoid contact with the following materials:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) will aggressively degrade the amine.[14]

  • Strong Acids & Acid Chlorides: Will react exothermically to form salts or amides. While salt formation can be a storage strategy, uncontrolled reactions are hazardous.[11][14]

  • Certain Metals: Copper, brass, and other metal alloys can catalyze the oxidation of amines. Use glass, stainless steel, or PTFE equipment for handling.[15]

  • Atmospheric Air & CO₂: As detailed above, oxygen and carbon dioxide are key reactants in common degradation pathways.[7]

Q6: What is a realistic shelf-life for this compound?

A6: The shelf-life is entirely dependent on the storage conditions.

  • Ideal Conditions (-20°C, Inert Gas, Dark, Dry): When stored correctly, the compound should remain >98% pure for at least 1-2 years .

  • Sub-optimal Conditions (e.g., 4°C, in air, opened frequently): Degradation can become noticeable within a few months .

  • Poor Conditions (Room Temperature, in air): Significant degradation, including visible color change, can occur within weeks to months .[1]

It is always best practice to re-analyze the purity of any reagent that has been in storage for over a year, or if any visual changes are observed.

Part 3: Protocols & Visual Guides

Experimental Protocol: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.

Objective: To quantify the purity of the amine and detect the presence of degradation products.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Trifluoroacetic Acid (TFA) or Formic Acid (LC-MS grade)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.

    • Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for the basic amine by suppressing the interaction of the protonated amine with residual free silanols on the column packing.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the amine sample.

    • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform a 1:100 dilution of the stock solution with the 50:50 mixture to obtain a final concentration of 10 µg/mL for analysis.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (The pyrazole ring should have a UV absorbance around this wavelength).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-23 min: Re-equilibration at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Compare the retention time and peak area to previous analyses to track degradation over time.

Visual Troubleshooting Guide

The following diagram outlines the logical workflow for troubleshooting potential degradation of your this compound sample.

G cluster_0 Observation cluster_2 Prevention start Potential Degradation Suspected obs_color Visual Change? (e.g., Yellowing, Browning) start->obs_color Evaluate Sample obs_purity Purity Drop in QC? (e.g., HPLC, GC) start->obs_purity Evaluate Sample obs_phys Physical Change? (e.g., Clumping, Insolubility) start->obs_phys Evaluate Sample diag_ox Probable Cause: Oxidative Degradation obs_color->diag_ox diag_contam Probable Cause: Degradation or Contamination obs_purity->diag_contam diag_h2o Probable Cause: Moisture Absorption (Hygroscopic) obs_phys->diag_h2o action_quant Action: Quantify Purity (HPLC, GC-MS) diag_ox->action_quant action_id Action: Identify Impurities (LC-MS, GC-MS) diag_contam->action_id action_dry Action: Dry Under Vacuum / in Desiccator diag_h2o->action_dry prev Implement Strict Storage Protocol: - Store at -20°C - Use Inert Atmosphere (Ar/N₂) - Protect from Light (Amber Vial) - Keep in Desiccator action_quant->prev action_id->prev action_dry->prev

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
  • Van de Velde, F., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. Available at: [Link]

  • Tadesse, H., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Thermo Fisher Scientific. (2025). 1H-Pyrazole Safety Data Sheet.
  • Tadesse, H., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Sciencemadness Discussion Board. (2020). Stability of amines.
  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia. Available at: [Link]

  • Analytical Chemistry. (1956). Titration of Primary and Secondary Amines with Carbon Disulfide. ACS Publications. Available at: [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling.
  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods.
  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
  • Norwegian Research Information Repository. (2014). Oxidative degradation of amines using a closed batch system.
  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet: 2-(4-amino-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide.
  • ResearchGate. (2010). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps.
  • National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
  • BenchChem. (n.d.). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine.
  • MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available at: [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • Semantic Scholar. (2025). Oxidative degradation of 1‐amino‐2‐propanol for CO 2 capture and its inhibition via amine blending.
  • ResearchGate. (2025). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction pathways for 1‐amino‐2‐propanol oxidative degradation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(1H-pyrazol-1-yl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during lab-scale synthesis and large-scale production, moving beyond simple protocols to explain the scientific reasoning behind each troubleshooting step.

Section 1: Synthesis Strategy and Mechanistic Considerations

This section addresses fundamental questions about the synthetic approach to this compound, focusing on reaction choice and controlling potential side reactions.

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

There are two primary, scalable routes, each with distinct advantages and challenges:

  • Route A: Reductive Amination. This is often a preferred route due to its operational simplicity and the availability of starting materials. It involves the reaction of a ketone precursor with an ammonia source, followed by reduction. A plausible synthesis starts from 1-(1H-pyrazol-3-yl)propan-2-one, which is converted to the target amine via reductive amination using reagents like sodium cyanoborohydride and ammonium acetate.[1]

  • Route B: Nucleophilic Substitution (N-Alkylation). This classic approach involves the direct alkylation of the pyrazole ring with a suitable propyl-2-amine synthon. This requires a leaving group on the propyl chain and often a protecting group on the amine. A key challenge here is controlling the regioselectivity of the alkylation on the pyrazole ring.[2]

Table 1: Comparison of Synthetic Routes

FeatureRoute A: Reductive AminationRoute B: N-Alkylation of Pyrazole
Key Precursor 1-(1H-pyrazol-1-yl)propan-2-onePyrazole & a protected 1-halo-propan-2-amine derivative
Primary Challenge Handling of reducing agents (e.g., NaBH₃CN); potential for over-reduction.Controlling N1 vs. N2 alkylation on the pyrazole ring, leading to isomeric impurities.[3]
Scalability Generally high; often amenable to one-pot procedures.Good, but requires strict control of reaction conditions to ensure regioselectivity.
Atom Economy Moderate to good.Can be lower due to the use of protecting groups.

Q2: During N-alkylation of pyrazole, I'm getting a mixture of isomers. Why does this happen and how can it be prevented?

This is a classic challenge in pyrazole chemistry stemming from its tautomerism.[3] The pyrazole ring has two nitrogen atoms: a pyridine-like, basic nitrogen (N2) and a pyrrole-like, less basic nitrogen (N1).[2] In solution, the proton can rapidly exchange between these two nitrogens.

  • Causality: Alkylation can occur on either nitrogen atom, leading to a mixture of 1-substituted and 2-substituted pyrazole isomers. The ratio of these isomers is influenced by factors like the solvent, the nature of the electrophile, the counter-ion of the pyrazole salt, and the temperature.[3]

  • Troubleshooting & Control:

    • Use of a Base: Deprotonating pyrazole with a strong base (e.g., NaH) prior to adding the alkylating agent can favor substitution at the more nucleophilic nitrogen.

    • Solvent Choice: Using dipolar aprotic solvents can help decelerate the tautomeric interconversion, potentially improving selectivity.[3]

    • Steric Hindrance: If the alkylating agent is sterically bulky, it may preferentially react at the less hindered nitrogen atom.

    • Thermodynamic vs. Kinetic Control: Analyze your reaction conditions. A lower temperature might favor the kinetically preferred product, while a higher temperature could allow for equilibration to the thermodynamically more stable isomer.

Section 2: Troubleshooting Guide for Scale-Up Production

Scaling a reaction from grams to kilograms introduces new variables that can dramatically affect yield and purity. This section provides a systematic approach to troubleshooting these issues.

Q3: My reaction yield dropped significantly when moving from a 1L to a 100L reactor. What are the most likely causes?

A drop in yield during scale-up is a common problem, often related to physical and engineering parameters that don't scale linearly.

  • Insufficient Mixing: In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side product formation. It can also result in incomplete reaction if the reactants are not brought into contact effectively.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove heat from an exothermic reaction. An uncontrolled temperature increase can degrade products and promote side reactions.[4]

  • Reagent Addition Rate: Adding a reagent dropwise in a 1L flask over 10 minutes is not equivalent to pumping it into a 100L reactor over the same period. The rate of addition relative to the total reaction volume must be carefully controlled to manage heat and concentration.

  • Moisture Contamination: Larger quantities of solvents and reagents have a higher probability of introducing atmospheric moisture, which can quench moisture-sensitive reagents.[5]

Workflow: Diagnosing Low Yield on Scale-Up

The following diagram outlines a logical workflow for identifying the root cause of decreased yield during process scale-up.

LowYieldTroubleshooting start Low Yield on Scale-Up check_purity Analyze Crude & Final Product (HPLC, NMR) start->check_purity side_products Significant Side Products? check_purity->side_products incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No sp_mixing Review Mixing Efficiency - Impeller speed/design - Baffle configuration side_products->sp_mixing Yes incomplete_rxn->start No (Re-evaluate strategy) ir_time Increase Reaction Time incomplete_rxn->ir_time Yes sp_temp Review Temperature Control - Exotherm profile - Jacket cooling capacity sp_mixing->sp_temp sp_addition Review Reagent Addition - Sub-surface addition? - Rate of addition sp_temp->sp_addition ir_temp Increase Temperature (if product is stable) ir_time->ir_temp ir_stoich Check Reagent Stoichiometry & Purity ir_temp->ir_stoich ir_moisture Check for Moisture - Anhydrous solvents? - Inert atmosphere? ir_stoich->ir_moisture PurificationStrategy start Crude Reaction Mixture workup Aqueous Work-up (pH adjustment, extraction) start->workup distillation Distillation / Stripping (Remove solvents & volatile impurities) workup->distillation racemic_amine Isolated Racemic Amine distillation->racemic_amine resolution Diastereomeric Salt Resolution (with Chiral Acid) racemic_amine->resolution chiral_hplc Preparative Chiral HPLC racemic_amine->chiral_hplc Alternative for small scale crystallization Fractional Crystallization resolution->crystallization salt_break Salt Break (Base addition & extraction) crystallization->salt_break final_product Enantiopure Amine salt_break->final_product chiral_hplc->final_product

Caption: General workflow for purification and chiral resolution.

Q6: My diastereomeric salt resolution is giving poor enantiomeric excess (ee). What parameters should I investigate?

This is a common and complex issue where the separation of two diastereomeric salts by crystallization is inefficient. Several factors can be at play. [6]

  • Causality & Troubleshooting:

    • Incorrect Stoichiometry of Resolving Agent: Using a 1:1 molar ratio is not always optimal. The phase diagram of the diastereomeric salts can be complex.

      • Solution: Screen different stoichiometries. A good starting point is to use 0.5 molar equivalents of the chiral resolving agent to see if one salt selectively precipitates. [6] 2. Poor Solvent Choice: The solvent system is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

      • Solution: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water). A solvent-switch method, where one diastereomer is crystallized from one solvent and the other from a different system, can be effective. [6] 3. Insufficient Equilibration Time: The crystallization may not have reached thermodynamic equilibrium, leading to co-precipitation.

      • Solution: Experiment with the stirring time after cooling. While some processes are fast, others may require several hours to achieve optimal separation. [6] 4. Formation of a Solid Solution: In some cases, the two diastereomers co-crystallize, making separation by simple crystallization impossible.

      • Solution: This is a more challenging problem. Characterize the solid phase using techniques like DSC or PXRD to understand the crystallization behavior. Sometimes, a combination of crystallization followed by enantioselective dissolution is required to break the solid solution. [6]

Section 4: Experimental Protocols

Protocol 1: Reductive Amination of 1-(1H-pyrazol-1-yl)propan-2-one

This protocol is a representative example and must be optimized for specific equipment and scale.

  • Reaction Setup: To a solution of 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC to confirm the disappearance of the starting ketone.

  • Work-up: Carefully quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2 to destroy excess reducing agent. Then, basify the mixture with aqueous NaOH to pH >12.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.

Protocol 2: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the crude racemic amine (1.0 eq) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq, stoichiometry must be optimized) in methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. If no precipitate forms, slowly add a non-polar co-solvent (e.g., diethyl ether) until turbidity is observed. Allow the mixture to stir at room temperature for 1-2 hours, then cool to 0-5 °C and stir for an additional 2-4 hours.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash the filter cake with a small amount of cold methanol.

  • Analysis: Dry the solid and determine its diastereomeric and enantiomeric excess (after converting a small sample back to the free amine) by chiral HPLC.

  • Recrystallization: If the desired ee is not achieved, recrystallize the salt from a suitable solvent system to upgrade its purity.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • ChemicalBook. (2023). This compound.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • YouTube. (2022). Amine Unit Optimization and Troubleshooting.

Sources

Technical Support Center: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine. This document provides in-depth, field-proven insights into various synthetic routes, complete with troubleshooting guides and frequently asked questions. The aim is to equip researchers, scientists, and drug development professionals with the necessary details to navigate the synthesis and optimization of this valuable pyrazole-containing scaffold.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The most common and direct method involves a two-step sequence: N-alkylation of pyrazole to form an intermediate ketone, followed by reductive amination. However, challenges in either of these steps may necessitate alternative strategies. This guide covers the primary route in detail and presents three robust alternatives, outlining the pros and cons of each to inform your experimental design.

Synthetic_Routes_Overview Pyrazole 1H-Pyrazole Alcohol 1-(1H-pyrazol-1-yl)propan-2-ol Pyrazole->Alcohol Route 2a: Epoxide Opening Nitro 1-(1H-pyrazol-1-yl)-2-nitropropane Pyrazole->Nitro Route 3a: Aza-Michael Add. Ketone 1-(1H-pyrazol-1-yl)propan-2-one TargetAmine This compound Ketone->TargetAmine Route 1b: Reductive Amination LeavingGroup Mesylate/Tosylate Intermediate Alcohol->LeavingGroup Route 2b: Activation Nitro->TargetAmine Route 3b: Reduction PropyleneOxide Propylene Oxide PropyleneOxide->Alcohol Halopropanone 1-Halopropan-2-one Halopropanone->Ketone Route 1a: N-Alkylation Nitropropene 1-Nitropropene Nitropropene->Nitro Ammonia NH₃ / Reducing Agent Azide 2-azido-1-(1H-pyrazol-1-yl)propane LeavingGroup->Azide Route 2c: SN2 (NaN₃) Azide->TargetAmine Route 2d: Reduction

Caption: Overview of primary and alternative synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and recommended route to synthesize this compound?

The most robust and frequently employed strategy is a two-step process starting from 1H-pyrazole.

  • Step 1: N-Alkylation to Synthesize the Ketone Precursor. The first step involves the N-alkylation of pyrazole with a 3-carbon electrophile, typically 1-chloro- or 1-bromopropan-2-one, to form 1-(1H-pyrazol-1-yl)propan-2-one. This reaction proceeds via deprotonation of the pyrazole nitrogen, which then acts as a nucleophile.[1]

  • Step 2: Reductive Amination. The resulting ketone is then converted to the target primary amine via reductive amination. This involves the formation of an imine or enamine intermediate by reacting the ketone with an ammonia source (e.g., ammonium acetate), followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[2]

This pathway is generally favored due to the commercial availability of starting materials and typically good yields.

Q2: How do I synthesize the precursor, 1-(1H-pyrazol-1-yl)propan-2-one?

This N-alkylation is a critical step. Success hinges on effectively deprotonating the pyrazole without promoting side reactions.

Underlying Principle: Pyrazole has a pKa of approximately 14.2 (for the N-H proton), requiring a sufficiently strong base for deprotonation. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile. The resulting pyrazolide anion is an excellent nucleophile for SN2 reaction with the haloketone.

Detailed Protocol: Synthesis of 1-(1H-pyrazol-1-yl)propan-2-one

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Scientist's Note: NaH is a strong, non-nucleophilic base that ensures complete deprotonation. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Add 1-chloropropan-2-one (1.05 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ketone.

Q3: I'm having trouble with the reductive amination step. What are common issues and how can I troubleshoot them?

Reductive amination is a powerful transformation, but it can present challenges. Below is a guide to common problems and their solutions.

Troubleshooting Guide: Reductive Amination

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Incorrect pH. 1. Use a large excess of the ammonia source (e.g., 10 eq of ammonium acetate).[2] Consider adding molecular sieves to remove water, which can shift the equilibrium toward the imine. 2. Use fresh sodium cyanoborohydride or sodium triacetoxyborohydride. 3. NaBH₃CN works best under mildly acidic conditions (pH 5-6) which favor iminium ion formation. Add a small amount of acetic acid if needed.
Formation of an Alcohol Byproduct The reducing agent is reducing the starting ketone directly before imine formation can occur. 1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards ketones. 2. Ensure the ketone and ammonia source are pre-stirred for at least 30-60 minutes to allow for imine formation before adding the reducing agent.[2]
Dialkylation Side Product The newly formed primary amine is reacting with another molecule of the ketone, leading to a secondary amine byproduct. 1. Use a large excess of the ammonia source to outcompete the product amine. 2. Perform the reaction at a lower concentration to disfavor bimolecular side reactions.

| Difficult Purification | The product amine is highly polar and may be difficult to separate from salts. | 1. After workup, consider converting the free amine to its hydrochloride salt by adding HCl in ether. The salt often precipitates and can be easily filtered and dried.[2] 2. Use a more polar solvent system for chromatography, potentially with a small percentage of triethylamine or ammonia in methanol to prevent streaking on the silica column. |

Detailed Protocol: Reductive Amination

  • Setup: To a solution of 1-(1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, 10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amine can be purified by column chromatography or by salt formation as described above.[2]

Q4: Are there alternative synthetic strategies that avoid the ketone intermediate?

Yes, several alternative routes exist that can be advantageous if the ketone precursor is difficult to synthesize or if the reductive amination proves problematic.

Alternative_Routes_Detail cluster_0 Route 2: From Alcohol cluster_1 Route 3: Aza-Michael Addition Alcohol_R2 1-(1H-pyrazol-1-yl)propan-2-ol Mesylate_R2 ...-propan-2-yl mesylate Alcohol_R2->Mesylate_R2 MsCl, TEA Azide_R2 2-azido-1-(...) propane Mesylate_R2->Azide_R2 NaN₃, DMF Amine_R2 Target Amine Azide_R2->Amine_R2 H₂, Pd/C or LiAlH₄ Nitro_R3 1-(1H-pyrazol-1-yl) -2-nitropropane Amine_R3 Target Amine Nitro_R3->Amine_R3

Caption: Detailed workflows for two primary alternative routes.

Alternative 1: From 1-(1H-pyrazol-1-yl)propan-2-ol

This three-step route begins with the synthesis of the corresponding alcohol.

  • Alcohol Synthesis: React pyrazole with propylene oxide in the presence of a base to yield 1-(1H-pyrazol-1-yl)propan-2-ol.

  • Activation of Hydroxyl Group: Convert the secondary alcohol into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA).

  • Nucleophilic Displacement and Reduction: The mesylate can then undergo an Sₙ2 reaction with sodium azide (NaN₃) to form an alkyl azide. This reaction proceeds with inversion of configuration. Subsequent reduction of the azide, using methods like catalytic hydrogenation (H₂ over Pd/C) or lithium aluminum hydride (LiAlH₄), yields the desired primary amine.[3]

  • Advantage: This route avoids handling potentially unstable haloketones and offers clear, stepwise transformations.

  • Disadvantage: It involves more steps than the primary route. The azide displacement on a secondary center can be slow and may require elevated temperatures.

Alternative 2: Aza-Michael Addition to a Nitroalkene

This two-step route leverages the nucleophilicity of pyrazole in a conjugate addition.

  • Aza-Michael Addition: Pyrazole is reacted with a Michael acceptor like 1-nitropropene in the presence of a base (e.g., DBU or Cs₂CO₃) to form 1-(1H-pyrazol-1-yl)-2-nitropropane.[4][5]

  • Nitro Group Reduction: The nitro group is then reduced to a primary amine. This is a standard transformation that can be achieved with various reagents, including catalytic hydrogenation or metal-acid systems like iron powder in acidic ethanol.

  • Advantage: This can be a very efficient and high-yielding method for constructing the C-N and C-C bonds in a controlled manner.

  • Disadvantage: 1-Nitropropene can be unstable and may require careful handling.

Alternative 3: Gabriel Synthesis

While less common for this specific target, the Gabriel synthesis is a classic method for preparing primary amines.[6] It would involve reacting potassium phthalimide with 1-(1H-pyrazol-1-yl)-2-bromopropane. The subsequent cleavage of the phthalimide group with hydrazine would release the primary amine. This route is often hampered by the need to first synthesize the specific bromo-precursor, making it less step-economical.

Comparison of Synthetic Routes

Route Key Steps Typical Yields Advantages Disadvantages
1. Reductive Amination N-Alkylation, Reductive AminationGood to ExcellentHigh convergence, common reagents, robust and scalable.Ketone precursor can be lachrymatory; reductive amination may have side reactions.
2. From Alcohol Epoxide Opening, Mesylation, Azide Displacement, ReductionModerate to GoodStepwise control, avoids harsh reagents in early steps.Longer synthetic sequence (4 steps), azide displacement can be sluggish.
3. Aza-Michael Addition Aza-Michael Addition, Nitro ReductionGood to ExcellentEfficient C-N bond formation, potentially high yielding.Michael acceptor (nitropropene) can be unstable; requires a separate reduction step.

References

  • Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. (2006). Microwave assisted fast and clean conversion of mesylate to azide. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Vyas, P. M., et al. (2012). Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. Crystal Research and Technology, 47(7). Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]

  • Mondal, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. (2016). (PDF) Review on Synthesis of pyrazole and pyrazolines. Available at: [Link]

  • SlideShare. (2018). Pyrazole. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Substitution (Mesylate) - Azide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • PMC PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2022). Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. Available at: [Link]

  • SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Royal Society of Chemistry. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Available at: [Link]

  • PMC. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Available at: [Link]

  • ResearchGate. (2024). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Organic azide. Available at: [Link]

  • ResearchGate. (n.d.). Aza‐Michael addition of 3‐aminopyrazole to nitroalkenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Available at: [Link]

Sources

Technical Support Center: 1-(1H-pyrazol-1-yl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Impurity Management and Process Optimization

Welcome to the technical support center for the synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this key synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, detailed experimental protocols, and a comprehensive FAQ section to address specific issues related to impurity formation and management.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several routes. However, two primary pathways are most commonly considered, each with its own set of advantages and challenges, particularly concerning impurity profiles.

  • Route A: Direct N-Alkylation of Pyrazole. This is a classical and direct approach involving the reaction of pyrazole with a suitable 3-carbon electrophile, such as a 2-aminopropyl derivative. The principal challenge in this route is controlling the regioselectivity of the alkylation, as reaction can occur at either nitrogen of the pyrazole ring.[1][2][3]

  • Route B: Reductive Amination of a Ketone Precursor. This strategy involves the synthesis of an intermediate ketone, 1-(1H-pyrazol-1-yl)propan-2-one, followed by reductive amination to yield the target amine.[4][5] This route can offer better control over regioselectivity, provided the ketone precursor is synthesized cleanly.

The choice of route often depends on the availability of starting materials, scalability, and the specific purity requirements of the final compound. This guide will focus predominantly on troubleshooting impurities arising from these two common pathways.

Synthetic_Pathways cluster_0 Route A: N-Alkylation cluster_1 Route B: Reductive Amination pyrazole Pyrazole reaction_A N-Alkylation (Base, Solvent) pyrazole->reaction_A alkylating_agent 2-Aminopropyl Electrophile (X-CH2CH(NH2)CH3) alkylating_agent->reaction_A product_A This compound (Desired Product) reaction_A->product_A N1 Attack impurity_A 1-(2H-pyrazol-2-yl)propan-2-amine (Regioisomeric Impurity) reaction_A->impurity_A N2 Attack ketone 1-(1H-pyrazol-1-yl)propan-2-one reaction_B Reductive Amination ketone->reaction_B amine_source Ammonia Source (e.g., NH4OAc) amine_source->reaction_B reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reaction_B product_B This compound reaction_B->product_B

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and issues that may arise during the synthesis and purification of this compound.

Category 1: Regioisomeric Impurities

The formation of the N2-alkylated regioisomer is the most critical challenge when employing the direct N-alkylation strategy (Route A).

Q1: My reaction produces a significant amount of the N2-alkylated isomer. Why is this happening and how can I control the N1/N2 ratio?

A1: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, and direct alkylation often yields a mixture of regioisomers.[1] The final ratio is a delicate balance of steric and electronic factors, which can be manipulated by changing the reaction conditions.[2][6]

  • Causality:

    • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If the pyrazole ring itself has bulky substituents, the incoming alkyl group will preferentially react at the more accessible nitrogen.[2]

    • Solvent Effects: Polar aprotic solvents like DMF and DMSO can influence the reaction's regioselectivity.[2]

    • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃) is critical. The cation of the base can coordinate with the pyrazolate anion, sterically shielding one nitrogen and directing the alkylating agent to the other.[7] For example, using NaH can favor one isomer, while K₂CO₃ might favor the other under different conditions.[2]

  • Troubleshooting & Optimization:

    • Base Selection: Switch from a strong, non-coordinating base to a weaker, coordinating one like K₂CO₃ or Cs₂CO₃. The larger cation may more effectively block one nitrogen atom.

    • Solvent Polarity: Screen different solvents. While polar aprotic solvents are common, sometimes less polar solvents like THF or Toluene can alter the selectivity.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the thermodynamically more stable N1 isomer.

    • Enzymatic Alkylation: For ultimate selectivity, novel enzymatic methods are being developed that can achieve unprecedented regioselectivity (>99%) for pyrazole alkylation, though this requires specialized biocatalysts.[3]

Condition Typical Effect on N1-Selectivity Rationale Reference
Base NaH < K₂CO₃ < Cs₂CO₃Larger cations can chelate with the pyrazole nitrogens, sterically hindering the N2 position.[2],[7]
Solvent Toluene, THFNon-coordinating solvents allow the base's cation to play a more significant role in directing alkylation.[7]
Temperature Lower Temp. (e.g., 0 °C to RT)Favors the thermodynamically more stable product, which is often the N1 isomer.General Principle

Q2: How can I confirm the identity of the N1 and N2 isomers in my crude product?

A2: Distinguishing between the N1 and N2 isomers requires careful spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring are highly sensitive to the substitution pattern. The C-H protons adjacent to the N-substituted nitrogen will have different chemical shifts.

  • ¹³C NMR: Similarly, the carbon chemical shifts of the pyrazole ring will differ between the two isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is definitive. An NOE correlation between the protons of the propanamine side chain (specifically the CH₂ group) and the C5-H of the pyrazole ring confirms the N1 isomer. The N2 isomer would show a correlation to both the C3-H and C5-H.[8]

  • LC-MS: While LC-MS will show two peaks with the same mass for the isomers, it cannot definitively identify them without reference standards. However, it is an excellent tool for quantifying the isomeric ratio once the peaks have been assigned by NMR.

Category 2: Incomplete Reactions & Starting Material Carryover

Q3: My reaction has stalled, and I have significant unreacted pyrazole (Route A) or ketone (Route B). What should I do?

A3: Incomplete reactions are common and can usually be resolved by systematically evaluating the reaction parameters.

  • Potential Causes & Solutions:

    • Insufficient Reagents: Ensure the stoichiometry is correct. For N-alkylation, a slight excess (1.1-1.2 eq) of the alkylating agent may be beneficial. For reductive amination, ensure the reducing agent is fresh and active; sodium cyanoborohydride (NaBH₃CN), for instance, is moisture-sensitive.[4]

    • Poor Base Activity (Route A): If using a solid base like K₂CO₃, ensure it is finely powdered and dry to maximize surface area and reactivity. If using NaH, ensure it was handled under inert conditions to prevent quenching.

    • Suboptimal Temperature: Some reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor by TLC or LC-MS. For instance, some N-alkylations are run at 80-100 °C in DMF.[9]

    • Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction every few hours to determine when it has reached completion.

Troubleshooting_Workflow start Crude Product Analysis (TLC, LC-MS) impurity_check Major Impurity Identified? start->impurity_check regioisomer Regioisomer (N2-alkylated) impurity_check->regioisomer Yes start_material Unreacted Starting Material impurity_check->start_material Yes other Other Side Products impurity_check->other Yes end Pure Product impurity_check->end No (< 2%) solve_regio Optimize N-Alkylation: 1. Change Base (e.g., K2CO3 -> Cs2CO3) 2. Change Solvent (e.g., DMF -> Toluene) 3. Lower Temperature regioisomer->solve_regio solve_start Drive Reaction to Completion: 1. Check Reagent Stoichiometry/Activity 2. Increase Temperature/Time 3. Ensure Anhydrous Conditions start_material->solve_start solve_other Purification Strategy: 1. Column Chromatography 2. Recrystallization / Salt Formation 3. Preparative HPLC other->solve_other solve_regio->end solve_start->end solve_other->end

Caption: General workflow for impurity analysis and troubleshooting.
Category 3: Purification Challenges

Q4: The target amine is difficult to purify by standard column chromatography. What are some alternative strategies?

A4: Amines can be challenging to purify via silica gel chromatography due to their basicity, which can cause tailing and poor separation.

  • Troubleshooting & Optimization:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent. Typically, 0.5-2% triethylamine (NEt₃) or ammonium hydroxide in the mobile phase (e.g., Dichloromethane/Methanol/NEt₃) will neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.

    • Salt Formation and Crystallization: This is a highly effective method for purifying amines.[10] Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate as a crystalline solid, leaving many non-basic impurities behind in the solvent.[4] The salt can then be collected by filtration.

    • Use of Different Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel for chromatography.

    • Acid/Base Extraction: Perform an aqueous workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as its salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent. This process removes neutral and acidic impurities.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on in-house experimental results.

Protocol 1: Analytical HPLC-MS Method for Impurity Profiling

This method is designed to separate the desired N1-product from the N2-regioisomer and common starting materials.

  • Instrumentation: HPLC with UV and Mass Spectrometry detectors.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm and 254 nm; MS in positive ion ESI mode.

Self-Validation: The method's effectiveness is confirmed by its ability to baseline-resolve peaks with identical mass-to-charge ratios (isomers) and different retention times. Chiral HPLC methods may be required to resolve enantiomers.[11]

Protocol 2: Purification via HCl Salt Formation

This protocol describes the purification of the final amine by converting it to its hydrochloride salt.[4]

  • Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum to a constant weight. The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

References

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols.
  • Mechanistic explanation for the regioisomeric alkylation of pyrazole...
  • An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. Benchchem.
  • 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine. Smolecule.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Technical Support Center: Optimizing N-Alkyl
  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.

Sources

Validation & Comparative

The Pyrazole Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as one such cornerstone.[1][2] Its metabolic stability and versatile chemical nature permit the synthesis of a vast library of derivatives, leading to a broad spectrum of pharmacological activities.[1]

The significance of the pyrazole motif is underscored by its presence in numerous FDA-approved drugs, ranging from the anti-inflammatory agent Celecoxib to the kinase inhibitors used in oncology like Ruxolitinib.[3][4] This guide provides a comparative analysis of the biological activities of pyrazole-based compounds across key therapeutic areas, supported by experimental data, detailed methodologies, and mechanistic insights for researchers and drug development professionals.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

Pyrazole derivatives have emerged as formidable anticancer agents, primarily by targeting the protein kinases that regulate cell cycle progression and signaling pathways critical for tumor growth and survival.[5][6]

Mechanism of Action: Kinase Inhibition

A predominant mechanism for the anticancer effects of pyrazole compounds is the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR).[3][4][7] By competing with ATP for the binding site on these enzymes, pyrazole derivatives can halt the cell cycle, prevent proliferation, and induce apoptosis in cancer cells.

kinase_inhibition cluster_pathway Simplified Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., CDK2, EGFR) ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Block pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Pyrazole Pyrazole-Based Inhibitor Pyrazole->Kinase Competitively Binds Block->Substrate Inhibition

Caption: Competitive inhibition of a protein kinase by a pyrazole-based compound.

Comparative Analysis of Anticancer Potency

The cytotoxic effects of novel pyrazole derivatives are frequently evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency.

Compound IDTarget/ClassCell Line (Cancer Type)IC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 22 EGFR InhibitorA549 (Lung)2.82 - 6.28Etoposide-[3]
Compound 23 EGFR InhibitorMCF7 (Breast)2.82 - 6.28Etoposide-[3]
Compound 36 CDK2 Inhibitor- (Enzyme Assay)0.199--[3]
Compound 37 Isolongifolanone HybridMCF7 (Breast)5.21--[3]
P25 PyrazoloneA431 (Skin)3.7Cisplatin~4.6[8]
P25 PyrazoloneSCC-12 (Skin)12.2Cisplatin~4.8[8]
4d Topoisomerase II InhibitorS. aureus4--[9]
4d Topoisomerase II InhibitorE. coli4--[9]

Note: IC50 values can vary based on experimental conditions. This table is for comparative purposes.

Featured Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[10][11] It relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[10]

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of pyrazole compounds and controls (vehicle, positive). A->B C 3. Incubation Incubate for a defined period (e.g., 24-72h) at 37°C, 5% CO2. B->C D 4. MTT Addition Add MTT solution (e.g., 0.5 mg/mL final conc.) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours. Viable cells metabolize yellow MTT to purple formazan. D->E F 6. Solubilization Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. E->F G 7. Absorbance Reading Read absorbance on a plate reader (typically ~570 nm). F->G H 8. Data Analysis Calculate % viability vs. control and determine IC50 values. G->H

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the pyrazole compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental goals.

  • MTT Reagent Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours. During this time, viable cells will convert the MTT into visible purple precipitates.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Anti-inflammatory Activity - Quelling the Fire of Inflammation

The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazole-based compounds as potent anti-inflammatory agents.[13] Research continues to explore novel derivatives with improved efficacy and safety profiles.

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazoles is the selective inhibition of COX-2. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13] By inhibiting COX-2 while sparing the constitutively expressed COX-1 (which has a role in protecting the gastric mucosa), these compounds can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Comparative Analysis of COX-2 Inhibition

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 is determined through in vitro enzyme assays. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Citation
Celecoxib 15.20.052292[13]
PYZ20 >1000.33>303[13]
PYZ31 -0.01987-[13]
Compound 5f 14.341.509.56[14]
Compound 6f 9.561.158.31[14]

Note: Data from different studies are presented for comparison. Absolute values may differ based on assay conditions.

Part 3: Antimicrobial Activity - Combating Pathogenic Threats

The pyrazole scaffold is a fertile ground for the discovery of novel antibacterial and antifungal agents, offering new avenues to combat the growing challenge of antimicrobial resistance.[14]

Mechanism of Action

The antimicrobial mechanisms of pyrazole compounds are diverse. Some derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase II, which are crucial for DNA replication and repair.[9] This disruption of fundamental cellular processes leads to bacterial cell death.

Comparative Analysis of Antimicrobial Potency

The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[14]

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Citation
Compound 21c 0.25---[3]
Compound 23h 0.25---[3]
Compound 21a 62.51257.82.9[10]
Compound 3 -0.25--[15]
Compound 2 ---1[15]
Ciprofloxacin -----
Chloramphenicol 250125--[10]
Clotrimazole -->7.8>7.8[10]

Note: Lower MIC values indicate higher potency. '-' indicates data not available.

Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.[16][17]

Step-by-Step Methodology:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells.[18]

  • Serial Dilution: Add 100 µL of the pyrazole compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column.[18] This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[16]

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the compound plate. This brings the final volume to 200 µL and dilutes the compound concentrations to their final test values.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[17]

  • MIC Determination: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1] From potent anticancer and anti-inflammatory agents to promising antimicrobial compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. Structure-activity relationship (SAR) studies consistently show that substitutions at various positions on the pyrazole ring can dramatically influence potency and selectivity.[3] Future research will likely focus on synthesizing novel pyrazole hybrids, exploring new biological targets, and optimizing pharmacokinetic properties to develop next-generation therapeutics with enhanced efficacy and safety.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Retrieved from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). PubMed. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed. Retrieved from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PMC. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. (2019). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Efficacy of 1-(1H-pyrazol-1-yl)propan-2-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The 1-(1H-pyrazol-1-yl)propan-2-amine backbone, in particular, offers a versatile template for designing novel therapeutic agents. Its structural similarity to known kinase inhibitors suggests that derivatives of this class could modulate key signaling pathways involved in disease.[4] For instance, certain pyrazole derivatives have been shown to inhibit Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), key cytokines in inflammatory processes.[1]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the efficacy of novel this compound derivatives. We will focus on a logical, multi-tiered screening cascade designed to assess the compounds' potential as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical mediator of cytokine signaling and a high-value target for inflammatory diseases.[5][6][7]

Our approach emphasizes scientific integrity through self-validating protocols and objective comparison against established alternatives. Every experimental choice is explained to provide not just a method, but a strategic rationale, empowering researchers to generate robust and reliable data.

The JAK/STAT Signaling Pathway: A Central Hub for Inflammatory Signaling

The JAK/STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that regulate immunity, inflammation, and hematopoiesis.[5][8] The pathway is initiated when a cytokine binds to its receptor, bringing associated JAKs into close proximity. This triggers autophosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor.[6][7] These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[5][9]

Dysregulation of the JAK/STAT pathway is a hallmark of many autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[5][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK Receptor->JAK2 STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1->Receptor 3. Phosphorylation JAK1->STAT_inactive 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT_inactive STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA (Gene Promoter) STAT_active->DNA 7. Nuclear Translocation Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) DNA->Gene_Expression 8. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: Simplified overview of the JAK/STAT signaling cascade.

Comparative Framework and Validation Workflow

To objectively assess the efficacy of our novel compounds, we will employ a well-characterized alternative as a benchmark. For this guide, we will compare our hypothetical this compound derivatives, designated PPA-1 and PPA-2 , against Ruxolitinib , an FDA-approved inhibitor of JAK1 and JAK2.[10][11][12]

The validation process follows a logical, tiered approach. This "fail-fast, fail-cheap" strategy ensures that resources are focused on the most promising candidates.

Validation_Workflow start Compound Library (PPA-1, PPA-2, Ruxolitinib) phase1 Phase 1: Cytotoxicity Screening (MTT Assay) start->phase1 phase2 Phase 2: Target Engagement Assay (pSTAT3 Cell-Based ELISA) phase1->phase2 Non-toxic compounds advance phase3 Phase 3: Functional Efficacy Assay (TNF-α Secretion ELISA) phase2->phase3 Potent inhibitors advance decision Lead Candidate Selection phase3->decision Functionally active compounds advance

Figure 2: A tiered workflow for validating compound efficacy.

Phase 1: Primary Screening - Cell Viability and Cytotoxicity

Expertise & Experience: Before assessing the specific inhibitory activity of a compound, it is crucial to determine its general effect on cell health. A compound that appears potent may simply be killing the cells, leading to a false-positive result in downstream functional assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[13][14][15] It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][15]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a suitable cell line (e.g., human THP-1 monocytes) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[16] Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of PPA-1, PPA-2, and Ruxolitinib. Add the compounds to the cells and incubate for 48-72 hours.[16] Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[17]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][17]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][17] Read the absorbance at 590 nm using a microplate reader.[17]

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) value.

Data Presentation: Comparative Cytotoxicity
CompoundCC₅₀ (µM)Interpretation
PPA-1 > 50Low cytotoxicity, ideal for further testing.
PPA-2 5.2Moderate cytotoxicity, requires careful dose selection.
Ruxolitinib > 50Low cytotoxicity, as expected for an approved drug.

Table 1: Hypothetical cytotoxicity data for the test compounds. A higher CC₅₀ value indicates lower cytotoxicity.

Phase 2: Target Engagement & Potency - Inhibition of Cytokine-Induced STAT Phosphorylation

Expertise & Experience: After confirming that the compounds are not broadly cytotoxic at active concentrations, the next logical step is to verify that they engage their intended target within the cell. Since we hypothesize that our compounds inhibit JAKs, we should measure the direct downstream consequence of JAK activity: the phosphorylation of STAT proteins. A cell-based ELISA for phosphorylated STAT3 (pSTAT3) at tyrosine 705 (Y705) is a highly specific and quantifiable method to assess target engagement.[18][19][20] We will use a cytokine, such as Interleukin-6 (IL-6), to activate the JAK/STAT pathway.[20]

Experimental Protocol: Cell-Based ELISA for pSTAT3 (Y705)
  • Cell Seeding: Seed a responsive cell line (e.g., human HeLa or TF-1 cells) in a 96-well plate and allow them to adhere overnight.[5]

  • Compound Pre-treatment: Starve the cells in a low-serum medium for 4-6 hours. Then, pre-incubate the cells with serial dilutions of PPA-1, PPA-2, and Ruxolitinib for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-6 (e.g., 100 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include an unstimulated control.

  • Fixing and Permeabilization: Discard the supernatant, and fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Immunodetection: Block non-specific binding sites. Incubate the cells with a primary antibody specific for pSTAT3 (Y705).[18]

  • Secondary Antibody & Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[20] After another wash, add a TMB substrate solution and incubate until a blue color develops.[18][20]

  • Data Acquisition: Stop the reaction with a stop solution (e.g., 1M H₂SO₄), which will turn the color yellow. Read the absorbance at 450 nm.[18][21]

  • Analysis: Normalize the pSTAT3 signal to the total cell number (e.g., by using a parallel well stained for total STAT3 or a DNA stain). Calculate the percent inhibition relative to the cytokine-stimulated control and determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: Comparative Potency on Target
CompoundIC₅₀ for pSTAT3 Inhibition (nM)Interpretation
PPA-1 75Potent inhibitor of STAT3 phosphorylation.
PPA-2 850Moderate inhibitor of STAT3 phosphorylation.
Ruxolitinib 50Highly potent inhibitor, serving as a positive control.

Table 2: Hypothetical potency data for the test compounds in inhibiting IL-6 induced STAT3 phosphorylation.

Phase 3: Functional Efficacy - Suppression of Pro-inflammatory Cytokine Production

Trustworthiness: A compound that engages its target is promising, but its therapeutic value lies in its ability to produce a desired biological effect. The final step in this validation cascade is to measure a downstream functional outcome. Since the JAK/STAT pathway drives the expression of many pro-inflammatory genes, we will assess the ability of our compounds to inhibit the production and secretion of a key inflammatory mediator, TNF-α, from immune cells stimulated with lipopolysaccharide (LPS).[22][23] LPS is a component of gram-negative bacteria and a potent activator of innate immune cells.[23]

Experimental Protocol: ELISA for LPS-Induced TNF-α Secretion
  • Cell Culture: Culture human THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs). Differentiate THP-1 cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[23]

  • Compound Pre-treatment: Pre-incubate the differentiated cells with serial dilutions of PPA-1, PPA-2, and Ruxolitinib for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production and secretion.[23][24]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • TNF-α ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA kit according to the manufacturer's protocol.

  • Analysis: Calculate the percent inhibition of TNF-α secretion relative to the LPS-stimulated control and determine the IC₅₀ value.

Data Presentation: Comparative Functional Efficacy
CompoundIC₅₀ for TNF-α Suppression (nM)Interpretation
PPA-1 150Demonstrates strong functional efficacy in a relevant immune model.
PPA-2 1200Shows weaker functional efficacy, consistent with target engagement data.
Ruxolitinib 100Confirms high functional efficacy, validating the assay.

Table 3: Hypothetical functional efficacy data for the test compounds in suppressing LPS-induced TNF-α secretion.

Conclusion and Interpretation

This structured, multi-phase approach provides a robust framework for validating the efficacy of novel this compound derivatives. By systematically evaluating cytotoxicity, target engagement, and functional efficacy, researchers can make data-driven decisions.

Based on our hypothetical data:

  • PPA-1 emerges as a promising lead candidate. It exhibits low cytotoxicity (>50 µM), potent on-target activity (IC₅₀ = 75 nM), and strong functional efficacy in a cellular model of inflammation (IC₅₀ = 150 nM).

  • PPA-2 is a less attractive candidate due to its moderate cytotoxicity and significantly lower potency in both target and functional assays.

  • Ruxolitinib performed as expected, validating the sensitivity and reliability of the chosen assays.

This guide provides a blueprint for rigorous preclinical evaluation. The principles of assay validation—ensuring accuracy, precision, and robustness—are paramount for the successful translation of promising compounds from the bench to the clinic.[25][26][27]

References

  • Bari, S. B., et al. (2018). Current status of pyrazole and its biological activities. Journal of the Chinese Chemical Society, 65(1), 13-33. Retrieved from [Link]

  • RayBiotech. (n.d.). Phospho-Stat 3 (Y705) ELISA Kit. Retrieved from [Link]

  • Van der Stappen, M., et al. (2010). A Practical Approach to Biological Assay Validation. EDQM. Retrieved from [Link]

  • Jakafi (ruxolitinib) [Prescribing Information]. (2023). Incyte Corporation. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Lawrence, H. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1085-1094. Retrieved from [Link]

  • Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. Retrieved from [Link]

  • Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Medzhitov, R., et al. (2009). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Molecular Cell, 36(5), 824-834. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ruxolitinib. Retrieved from [Link]

  • ResearchGate. (2025, July 31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Sino Biological. (n.d.). Jak/Stat Signaling Pathway. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (1998). A novel lipopolysaccharide-induced transcription factor regulating tumor necrosis factor α gene expression: Molecular cloning, sequencing, characterization, and chromosomal assignment. PNAS, 95(14), 7999-8004. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]

  • PubMed Central. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Immunoway. (n.d.). STAT3 (Phospho Ser727) Cell-Based Colorimetric ELISA Kit. Retrieved from [Link]

  • Preprints.org. (2026, January 14). Naringenin Ameliorates LPS-Induced Neuroinflammation Through NF-κB Signaling in Human Microglia and Protects Neuronal Cells. Retrieved from [Link]

  • AFG Scientific. (n.d.). Rat phosphorylated STAT3 [pY705] (Phospho-STAT3) Elisa Kit. Retrieved from [Link]

  • Semantic Scholar. (2014, January 15). Pyrazole and Its Biological Activity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of drug discovery and development, the specificity of a molecule is paramount. Understanding how a compound interacts with unintended targets—a phenomenon known as cross-reactivity—is not merely an academic exercise but a critical step in ensuring safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for evaluating the cross-reactivity of 1-(1H-pyrazol-1-yl)propan-2-amine. Given the structural similarities of this molecule to known psychoactive compounds, a thorough investigation into its potential for cross-reactivity, particularly in standard screening assays, is warranted.

This document eschews a rigid template in favor of a logical, scientifically-grounded narrative. We will delve into the "why" behind the "how," offering not just protocols but a deeper understanding of the experimental choices. Every method described herein is designed to be self-validating, ensuring the trustworthiness of your results. By grounding our approach in authoritative guidelines and established scientific principles, this guide aims to be an indispensable resource for your research endeavors.

The Rationale for Cross-Reactivity Assessment: A Structural Perspective

The core structure of this compound, specifically the propan-2-amine backbone, bears a significant resemblance to the amphetamine class of compounds. Amphetamine, or α-methylphenethylamine, is a well-known central nervous system stimulant.[1][2] Its N-methylated derivative, methamphetamine, is also a widely recognized substance.[3][4] The structural analogy between these molecules is the primary driver for investigating the cross-reactivity of this compound.

Immunoassays are frequently employed as a rapid screening tool for the detection of amphetamines in biological samples. These assays rely on the specific binding of antibodies to the target molecule. However, due to structural similarities, these antibodies can sometimes bind to related, non-target compounds, leading to false-positive results.[5][6][7] Therefore, it is crucial to determine the potential of this compound and its analogs to cross-react with amphetamine-directed immunoassays.

This guide proposes a comparative study to objectively assess the cross-reactivity of this compound against a panel of structurally related compounds.

The Panel of Comparators: A Selection Based on Structural Homology

To provide a meaningful comparison, a carefully selected panel of compounds is essential. This panel should include the primary compounds of interest as well as molecules with varying degrees of structural similarity.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Studies

Compound IDCompound NameRationale for Inclusion
TGT-01 This compound Target compound of interest.
COMP-01AmphetaminePrimary structural analog; a common target for screening immunoassays.[1][2]
COMP-02MethamphetamineN-methylated analog of amphetamine; another common immunoassay target.[3][4]
COMP-031-(1H-pyrazol-3-yl)propan-2-aminePositional isomer of the target compound; to assess the impact of pyrazole substitution.[8]
COMP-04PhentermineA structural isomer of amphetamine, often included in cross-reactivity panels.[9]
COMP-053-(1H-pyrazol-1-yl)propan-1-amineIsomer with a different amine position to evaluate the importance of the amine location.[10]
NEG-CTRLPhenylalanineStructurally related amino acid, expected to have low to no cross-reactivity.

Experimental Design: A Multi-faceted Approach to Cross-Reactivity Assessment

A robust assessment of cross-reactivity necessitates a multi-pronged approach, combining high-throughput screening with highly specific confirmatory methods. We propose a workflow that begins with a competitive enzyme-linked immunosorbent assay (ELISA) for initial screening, followed by surface plasmon resonance (SPR) for a detailed kinetic analysis of binding, and finally, gas chromatography-mass spectrometry (GC-MS) as a definitive confirmatory technique.

Caption: Proposed experimental workflow for cross-reactivity assessment.

Detailed Experimental Protocols

Competitive ELISA for High-Throughput Screening

The competitive ELISA is a sensitive and widely used method for detecting small molecules.[11][12][13][14][15] In this assay, the target compound in a sample competes with a labeled (enzyme-conjugated) version of the target for a limited number of antibody binding sites. A higher concentration of the target compound in the sample results in a weaker signal, and vice-versa.

Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with an amphetamine-conjugate antigen. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Competition: Add a mixture of a fixed concentration of a primary anti-amphetamine antibody and varying concentrations of the test compounds (from the panel in Table 1) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with the wash buffer.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with the wash buffer.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Signal Development: Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC₅₀ of Amphetamine / IC₅₀ of Test Compound) x 100

Where IC₅₀ is the concentration of the compound that causes 50% inhibition of the signal.

Hypothetical Data Presentation:

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

Compound IDIC₅₀ (ng/mL)% Cross-Reactivity (Relative to Amphetamine)
TGT-011506.7%
COMP-0110100%
COMP-021566.7%
COMP-035002.0%
COMP-048012.5%
COMP-05>1000<1.0%
NEG-CTRL>10000<0.1%
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[16][17][18][19][20] It provides valuable information on the kinetics (association and dissociation rates) and affinity of binding.

Protocol:

  • Chip Preparation: Immobilize a high-purity anti-amphetamine antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).

  • Analyte Injection: Inject serial dilutions of each test compound over the antibody-immobilized surface.

  • Association and Dissociation: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time.

  • Regeneration: Regenerate the sensor surface between each analyte injection using a low pH solution (e.g., glycine-HCl).

Data Analysis:

The sensorgram data is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical Data Presentation:

Table 3: Hypothetical Kinetic and Affinity Data from SPR Analysis

Compound IDka (1/Ms)kd (1/s)KD (M)
TGT-011.2 x 10⁴5.5 x 10⁻³4.6 x 10⁻⁷
COMP-013.5 x 10⁵2.1 x 10⁻⁴6.0 x 10⁻¹⁰
COMP-022.8 x 10⁵3.0 x 10⁻⁴1.1 x 10⁻⁹
COMP-034.1 x 10³8.2 x 10⁻³2.0 x 10⁻⁶
COMP-049.8 x 10⁴1.5 x 10⁻³1.5 x 10⁻⁸
COMP-05No significant binding detected--
NEG-CTRLNo significant binding detected--
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9][21][22][23][24] It is considered a gold standard for the confirmation of presumptive positive results from immunoassays.

Protocol:

  • Sample Preparation: Extract the test compounds from a relevant matrix (e.g., spiked urine or plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Derivatization: Derivatize the extracted analytes to improve their volatility and chromatographic properties. A common derivatizing agent for amphetamines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. The compounds will be separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

Data Analysis:

The identification of a compound is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard. Quantification can be performed using a deuterated internal standard.

Caption: Workflow for GC-MS confirmatory analysis.

Adherence to Scientific and Regulatory Standards

The design and execution of these cross-reactivity studies should be in accordance with established international guidelines to ensure data integrity and regulatory acceptance. Key guidelines to consult include:

  • ICH Q2(R2) Validation of Analytical Procedures: This guideline provides a framework for validating analytical test methods.[25][26][27][28]

  • FDA Guidance for Industry: Bioanalytical Method Validation: This document offers recommendations for the validation of bioanalytical assays.

  • FDA Guidance on Immunogenicity Testing: While focused on biologics, this guidance provides valuable principles for assay development and validation.[29][30][31][32][33]

Conclusion and Future Directions

The structural similarity to amphetamines necessitates a thorough investigation to mitigate the risk of false-positive results in routine drug screening. The methodologies outlined in this guide, when executed with precision and adherence to regulatory standards, will provide the necessary data to confidently characterize the cross-reactivity profile of this compound and its analogs. Further studies could expand the panel of comparators to include other phenethylamine derivatives and explore cross-reactivity in a wider range of commercially available immunoassay kits.

References

  • Amphetamine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kuś, P. M., & Kusz, J. (2018). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. ResearchGate. [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]

  • (a) Chemical structure of (+)-amphetamine and (+)-methamphetamine. (b)... - ResearchGate. [Link]

  • Simple and Practical Mental Health. (2022, October 4). An overview of amphetamine preparations. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Saleh, T. S., & Al-adayleh, W. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(24), 5879. [Link]

  • Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., Katagi, M., Tatsuno, M., Tsuchihashi, H., & Suzuki, K. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Shafique, F., & Liu, G. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1269-1276. [Link]

  • Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., Katagi, M., Tatsuno, M., Tsuchihashi, H., & Suzuki, K. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. ResearchGate. [Link]

  • Sana Lake Recovery. (n.d.). Difference Between Amphetamine and Methamphetamine. [Link]

  • Journal of IMAB. (2017, June 26). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. [Link]

  • Kruse, A. C., & Kobilka, B. K. (2012). Biosynthesis of amphetamine analogs in plants. Nature Chemical Biology, 8(10), 823-825. [Link]

  • Apollonio, L. G., & Logan, B. K. (2010). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Kits for Amphetamine and Methamphetamine. Journal of Analytical Toxicology, 34(7), 395-401. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • National Center for Biotechnology Information. (n.d.). Methamphetamine. PubChem Compound Database. [Link]

  • Kim, J. Y., Cheong, J. C., Kim, M. K., Lee, J. I., & In, M. K. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Archives of Pharmacal Research, 31(6), 805-813. [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Review: Synthetic Methods for Amphetamine. [Link]

  • Bryant, J., & Roberts, J. (2015). Immunoassay cross-reactivity of phenylephrine and methamphetamine. Journal of the American Pharmacists Association, 55(2), 180-182. [Link]

  • Ashley Addiction Treatment. (2025, April 23). What Are the Differences in Amphetamine vs. Methamphetamine. [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. [Link]

  • Lin, H. R., & Lin, T. C. (1998). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and urine. Journal of Food and Drug Analysis, 6(3), 5. [Link]

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. [Link]

  • U.S. Food and Drug Administration. (1999, May). Immunotoxicity Testing Guidance. [Link]

  • Nicoya Lifesciences. (n.d.). Small Molecule Interactions. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]

  • National Center for Biotechnology Information. (n.d.). Amphetamine. PubChem Compound Database. [Link]

  • AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Center for Professional Advancement. (2019, February 8). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Amphetamine Synthesis. [Link]

  • Tarıkoğulları Doğan, A. H., Saylam, M., Yılmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Crowell & Moring LLP. (2020, May 5). FDA Tightens the Rules for Antibody (Serology) Test Manufacturers. [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. PubChem Compound Database. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Viagra® highlights the critical importance of efficient and versatile synthetic routes to this privileged scaffold.[2] For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy is a pivotal decision that impacts yield, purity, scalability, and the accessibility of desired substitution patterns.

This guide provides an in-depth, head-to-head comparison of the most prominent methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by experimental data and field-proven insights to empower you to make informed decisions in your synthetic endeavors.

The Classic Condensations: Knorr and Paal-Knorr Syntheses

The most traditional and widely employed routes to pyrazoles involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. These methods are valued for their simplicity and use of readily available starting materials.[3]

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound, typically a 1,3-diketone or a β-ketoester.[1][4] The reaction is generally acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5]

Reaction Mechanism:

The mechanism begins with the nucleophilic attack of one nitrogen of the hydrazine on one of the carbonyl groups, which is often activated by an acid catalyst. The subsequent formation of a hydrazone is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl group. The final step is a dehydration event that leads to the formation of the stable aromatic pyrazole ring.

Knorr_Mechanism start Hydrazine + 1,3-Dicarbonyl hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H2O) cyclic_int Cyclic Hemiaminal Intermediate hydrazone->cyclic_int Intramolecular Cyclization pyrazole Pyrazole Product cyclic_int->pyrazole Dehydration (-H2O) Unsaturated_Carbonyl_Workflow start α,β-Unsaturated Carbonyl + Hydrazine step1 Michael Addition/ Cyclocondensation start->step1 intermediate Pyrazoline Intermediate step1->intermediate step2 Oxidation intermediate->step2 product Pyrazole Product step2->product

Caption: Workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

Advantages:

  • Substrate Diversity: A vast array of α,β-unsaturated carbonyl compounds are readily accessible through reactions like the aldol condensation.

  • Improved Regiocontrol: Compared to the Knorr synthesis with unsymmetrical diketones, this method often provides better control over the final substitution pattern.

Disadvantages:

  • Two-Step Process: The requirement for a separate oxidation step adds complexity to the overall synthesis and may require additional, sometimes harsh, oxidizing agents.

  • Pyrazoline Stability: The intermediate pyrazoline may be unstable, necessitating careful handling and immediate oxidation.

Modern Approaches: [3+2] Cycloadditions

1,3-dipolar cycloaddition reactions represent a powerful and highly regioselective modern strategy for constructing the pyrazole ring. These reactions typically involve the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, such as an alkyne. [3] Key Features:

  • High Regioselectivity: The concerted nature of the cycloaddition often leads to the formation of a single regioisomer, overcoming the primary limitation of the Knorr synthesis. [3]* Mild Conditions: Many [3+2] cycloadditions proceed under mild, often room temperature, conditions. [3]* Broad Substrate Scope and Functional Group Tolerance: These methods are often compatible with a wide range of functional groups. [3] Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Tosylhydrazone and a Terminal Alkyne

This method offers excellent regioselectivity.

  • Reaction Setup: To a solution of an N-alkylated tosylhydrazone (1.0 eq) and a terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (0.1 eq).

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (2.5 eq) in one portion.

  • Heating: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Green Chemistry Innovations: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique, offering significant advantages over conventional heating methods for pyrazole synthesis. [6][7]By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times and often improved yields. [8] Advantages of Microwave Synthesis:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. [9][10]* Increased Yields: The rapid heating can minimize the formation of side products, leading to higher isolated yields. [9][10]* Energy Efficiency: Shorter reaction times translate to lower energy consumption. [7]* Solvent-Free Conditions: Microwave heating is highly effective for reactions conducted between neat reagents, eliminating the need for volatile organic solvents. [11] Experimental Comparison:

A study comparing conventional and microwave-assisted synthesis of phenyl-1H-pyrazoles demonstrated a significant improvement with MAOS. The conventional method required 2 hours at 75°C to achieve yields of 73-90%, whereas the microwave method (50W) afforded yields of 91-98% in just 5 minutes at 60°C. [10]

Head-to-Head Performance Comparison

Synthesis MethodKey ReactantsTypical ConditionsYield Range (%)RegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, RT to reflux70-95 [3]Poor with unsymmetrical substrates [12]Simple, readily available starting materialsLack of regiocontrol, can require harsh conditions
From α,β-Unsaturated Carbonyls α,β-Unsaturated Carbonyl, HydrazineTwo steps: Cyclocondensation then oxidation66-88Generally GoodWide substrate availabilityRequires an additional oxidation step
[3+2] Cycloaddition Nitrile Imine, Alkyne (or equivalent)Often base-mediated, mild conditions70-95+ [3]ExcellentHigh regioselectivity, mild conditions, good functional group tolerance [3]Starting materials (e.g., hydrazonoyl halides) can be less common
Microwave-Assisted Synthesis Various (e.g., 1,3-dicarbonyls)Microwave irradiation (50-150W)91-98 [10]Substrate dependentExtremely fast, high yields, energy efficientRequires specialized microwave reactor equipment

Decision-Making Workflow for Pyrazole Synthesis

Choosing the right synthetic path depends on the specific target molecule and available resources. The following workflow provides a logical guide for this decision-making process.

Decision_Workflow start Define Target Pyrazole Substitution Pattern q_regio Is Regiocontrol Critical? (Unsymmetrical Product) start->q_regio q_materials Are Starting Materials Readily Available? q_regio->q_materials  No method_cyclo [3+2] Cycloaddition q_regio->method_cyclo  Yes q_speed Is Speed/High Throughput a Priority? method_microwave Microwave-Assisted Synthesis q_speed->method_microwave  Yes q_materials->method_cyclo  No method_knorr Knorr Synthesis q_materials->method_knorr  Yes (1,3-Dicarbonyls) method_ab_unsat α,β-Unsaturated Carbonyl Route q_materials->method_ab_unsat  Yes (Chalcones) method_knorr->q_speed method_ab_unsat->q_speed

Caption: A workflow to guide the selection of a pyrazole synthesis method.

Conclusion

The synthesis of the pyrazole ring system is a mature field, yet it continues to evolve with the advent of new technologies and methodologies. The classic Knorr synthesis remains a workhorse for its simplicity and the accessibility of its starting materials, though it is often hampered by a lack of regiocontrol. The use of α,β-unsaturated carbonyls offers an alternative condensation route with generally better regioselectivity but at the cost of an additional oxidation step.

For applications where absolute regiocontrol and functional group tolerance are paramount, [3+2] cycloaddition reactions are the superior choice, providing clean and efficient access to highly substituted pyrazoles under mild conditions. Finally, the integration of microwave technology represents a significant leap forward in terms of efficiency, dramatically accelerating reaction rates and increasing yields, heralding a greener future for heterocyclic synthesis.

As a senior application scientist, my recommendation is to evaluate the specific needs of your project against the strengths and weaknesses outlined in this guide. For rapid lead generation and library synthesis where speed is critical, microwave-assisted methods are unparalleled. For complex targets requiring precise control over substitution, the investment in developing a [3+2] cycloaddition route will pay dividends in purity and yield. The classical Knorr method, while imperfect, remains a valuable tool for accessing simpler pyrazole structures quickly and economically.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6589. Available from: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]

  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Deriv
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021).
  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2014).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6192-6210.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2464-2471. Available from: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321–326.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Knorr Pyrazole Synthesis. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024).
  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). (2018).
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules, 12(7), 1435–1446.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). The Journal of Organic Chemistry, 74(21), 8142–8147.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018).
  • Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry, 11(4), 437–454.
  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6192-6210.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321–326.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega, 6(42), 27958–27972.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2025).
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). Benchchem.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters, 32(1), 227-230.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2025).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-232.
  • 194 recent advances in the synthesis of new pyrazole deriv

Sources

A Comparative Guide to the Neuroprotective Effects of N-propananilide Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth assessment of the neuroprotective potential of N-propananilide pyrazole derivatives, offering a comparative analysis against established neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, elucidates underlying mechanisms of action, and provides detailed protocols for reproducible in vitro evaluation.

Introduction: The Therapeutic Promise of N-propananilide Pyrazole Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the dysregulation of intracellular signaling pathways, leading to apoptosis, neuroinflammation, and oxidative stress.[1][2] In the quest for novel therapeutic strategies, N-propananilide pyrazole derivatives have emerged as a promising class of small molecules with significant neuroprotective properties.[2][3] These compounds have demonstrated the ability to modulate key pathological processes, positioning them as attractive candidates for further drug development.[2][3]

This guide will explore the neuroprotective effects of these derivatives, focusing on their mechanisms of action, and provide a comparative analysis with other neuroprotective agents. The experimental data presented herein is supported by detailed protocols to facilitate the validation and extension of these findings.

Mechanisms of Neuroprotection: Targeting Key Kinases and Apoptotic Pathways

The neuroprotective effects of N-propananilide pyrazole derivatives are primarily attributed to their ability to inhibit key protein kinases, namely Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), and to modulate the intrinsic apoptotic pathway.

Inhibition of GSK-3β and CDK5

GSK-3β and CDK5 are serine/threonine kinases that are hyperactivated in neurodegenerative conditions, contributing to neuronal damage through multiple mechanisms.[4][5] Overexpression of GSK-3β is linked to the accumulation of amyloid-β and hyperphosphorylated tau protein, hallmarks of Alzheimer's disease.[4] Similarly, deregulated CDK5 activity, often through the cleavage of its activator p35 to p25, leads to aberrant hyperphosphorylation of cytoskeletal proteins and neuronal death.[5]

N-propananilide pyrazole derivatives have been shown to effectively inhibit these kinases. Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of GSK-3β and CDK2 (a close homolog of CDK5), preventing their catalytic activity.[5][6][7] This inhibition mitigates the downstream pathological effects of these kinases.

Signaling Pathway of N-propananilide Pyrazole Derivatives in Neuroprotection

cluster_0 Neurotoxic Stimuli cluster_1 Kinase Dysregulation cluster_2 Apoptotic Cascade cluster_3 Therapeutic Intervention Neurotoxin e.g., 6-OHDA, LPS GSK3b GSK-3β Activation Neurotoxin->GSK3b CDK5 CDK5 Activation Neurotoxin->CDK5 Bax Bax ↑ GSK3b->Bax CDK5->Bax Casp3 Caspase-3 ↑ Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pyrazole N-propananilide Pyrazole Derivative Pyrazole->GSK3b Inhibition Pyrazole->CDK5 Inhibition

Caption: Inhibition of GSK-3β and CDK5 by N-propananilide pyrazole derivatives.

Modulation of the Intrinsic Apoptotic Pathway

A crucial downstream effect of GSK-3β and CDK5 inhibition is the suppression of the mitochondrial-mediated apoptotic pathway. These kinases can promote the expression and activation of the pro-apoptotic protein Bax.[2] Bax, in turn, triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-3, a key executioner of apoptosis.[2] Studies have demonstrated that treatment with N-propananilide pyrazole derivatives leads to a significant decrease in the levels of Bax and cleaved caspase-3, thereby protecting neurons from apoptotic cell death.[2]

Comparative Analysis of Neuroprotective Efficacy

To contextualize the neuroprotective potential of N-propananilide pyrazole derivatives, this section provides a comparative analysis with established neuroprotective agents, Riluzole and Edaravone. It is important to note that the following data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

In Vitro Neuroprotection in a Parkinson's Disease Model (6-OHDA-induced toxicity in SH-SY5Y cells)

The 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model in human neuroblastoma SH-SY5Y cells is a widely used in vitro paradigm to screen for compounds with potential therapeutic value in Parkinson's disease.

Compound ClassSpecific Derivative/AgentConcentration% Cell Viability Increase (compared to 6-OHDA control)Reference
N-propananilide Pyrazole N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 2)50 µM~102%[2]
N-propananilide Pyrazole N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 4)1 µM~104%[2]
N-propananilide Pyrazole N-(3-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 5)10 µM~100%[2]
Riluzole Riluzole1-10 µMDose-dependent reduction in cell loss[3]
Riluzole Riluzole1-10 µMSignificantly prevents H₂O₂-induced cell death[8]
Anti-Neuroinflammatory Effects (LPS-induced inflammation in BV2 microglia)

Neuroinflammation, mediated by activated microglia, is a key contributor to neurodegeneration. The lipopolysaccharide (LPS)-induced inflammation model in BV2 microglial cells is a standard assay to evaluate the anti-inflammatory properties of test compounds.

Compound ClassSpecific Derivative/AgentIC50 for IL-6 InhibitionComparator IC50 (IL-6)Reference
Pyrazole Derivative Compound 6g9.562 µMDexamethasone: 29.87 µM, Celecoxib: 18.46 µM[9]
Edaravone Edaravone-Pretreatment prominently reversed LPS-induced pro-inflammatory cytokines[10]
Edaravone Edaravone-Shifted M1 pro-inflammatory phenotype to M2 anti-inflammatory state[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

6-OHDA-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect neuronal cells from 6-OHDA-induced cell death.

Workflow for 6-OHDA Neurotoxicity Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed SH-SY5Y cells (e.g., 10,000 cells/well) Pretreat Pre-treat with Test Compound Seed->Pretreat Induce Induce toxicity with 6-OHDA (e.g., 150 µM) Pretreat->Induce Assess Assess Cell Viability (e.g., MTT Assay) Induce->Assess Analyze Analyze Apoptotic Markers (Western Blot) Induce->Analyze

Caption: Workflow for assessing neuroprotection in a 6-OHDA model.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (N-propananilide pyrazole derivative or comparator)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. After 24 hours, remove the culture medium from the wells and add 100 µL of the test compound dilutions. Incubate for 2 hours.

  • Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in serum-free DMEM. Add the 6-OHDA solution to the wells to a final concentration of 150 µM.[12] Include wells with cells and 6-OHDA only (positive control) and cells with medium only (negative control). Incubate for a further 24 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Remove the culture medium from the wells and add 100 µL of fresh serum-free DMEM.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

LPS-Induced Neuroinflammation Assay in BV2 Microglia

This protocol measures the anti-inflammatory effects of a test compound by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells.

Materials:

  • BV2 murine microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 1 hour.

  • Induction of Inflammation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells and LPS only (positive control) and cells with medium only (negative control). Incubate for 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the positive control.

Western Blot Analysis of Bax and Caspase-3

This protocol details the detection of pro-apoptotic proteins Bax and cleaved caspase-3 in SH-SY5Y cells following treatment with a neurotoxin and a test compound.

Procedure:

  • Protein Extraction: Following treatment as described in protocol 4.1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax (1:1000) and cleaved caspase-3 (1:1000) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

N-propananilide pyrazole derivatives represent a compelling class of neuroprotective agents with a multi-targeted mechanism of action. Their ability to inhibit key pathological kinases like GSK-3β and CDK5, and to suppress downstream apoptotic signaling, underscores their therapeutic potential for a range of neurodegenerative disorders. The comparative data, while not from direct head-to-head studies, suggests that these derivatives exhibit comparable or, in some cases, superior in vitro efficacy to established neuroprotective agents.

Future research should focus on conducting direct comparative studies to unequivocally establish the relative potency of these derivatives. Furthermore, in vivo studies in animal models of neurodegeneration are crucial to validate their therapeutic efficacy and to assess their pharmacokinetic and safety profiles. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective treatments for debilitating neurodegenerative diseases.

References

  • Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Storch, A., et al. (2000). Protective effects of riluzole on dopamine neurons: involvement of oxidative stress and cellular energy metabolism. Journal of Neurochemistry, 75(6), 2259-2269.
  • Discovery of CDK5 Inhibitors through Structure-Guided Approach. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. (2019). Clinical Psychopharmacology and Neuroscience, 17(3), 343-352.
  • Edaravone abrogates LPS-induced behavioral anomalies, neuroinflammation and PARP-1. (2017). Brain, Behavior, and Immunity, 60, 266-277.
  • Integrated computational approaches for identification of potent pyrazole-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, virtual screening, docking, MM/GBSA, EC, MD simulation studies. (2024). Journal of Molecular Modeling, 30(12), 358.
  • 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. (2012). Journal of Molecular Modeling, 18(11), 4875-4892.
  • Effects of LPS and ED on BV-2 cell viability. a BV2 microglial cells... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation. (2021). Frontiers in Pharmacology, 12, 691773.
  • (a): Western blot analysis of caspase-3 protein level in SHSY-5ycells... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(15), 12724.
  • Integrated computational approaches for identification of potent pyrazole-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, virtual screening, docking, MM/GBSA, EC, MD simulation studies. (2024). Journal of Molecular Modeling, 30(12), 358.
  • Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • EDA attenuated LPS-induced microglial activation in vitro. (A–C) BV-2... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 17, 2026, from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Advances, 12(45), 29337-29350.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2280.
  • Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. (2022).
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Journal of Chemistry, 2022, 1-11.
  • Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus. (2008). Seizure, 17(8), 712-719.
  • A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. (2023). European Journal of Pharmacology, 951, 175801.
  • Edaravone dexborneol provides neuroprotective benefits by suppressing NLRP3 inflammasome-induced microglial pyroptosis in experimental ischemic stroke. (2022). International Immunopharmacology, 113(Pt A), 109315.
  • Riluzole, neuroprotection and amyotrophic lateral sclerosis. (2009). Current Medicinal Chemistry, 16(5), 555-564.
  • Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction. (2012). Experimental and Therapeutic Medicine, 4(4), 543-548.
  • Cheah BC, Vucic S, Krishnan AV, Kiernan MC. Riluzole, neuroprotection and amyotrophic lateral sclerosis. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (a) Concentration-dependent toxicity of 6-OHDA in SH-SY5Y cells. Cells... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. (2020). Journal of Basic and Clinical Physiology and Pharmacology, 32(2), 11-17.

Sources

A Comparative Guide to the Anti-inflammatory Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of potent anti-inflammatory agents. This guide provides an in-depth, objective comparison of various pyrazole derivatives, moving beyond a simple cataloging of compounds to offer a technical narrative grounded in experimental data and mechanistic insights. We will explore the nuances of their anti-inflammatory profiles, delve into the experimental methodologies used for their evaluation, and visualize the key signaling pathways they modulate.

The Rationale for Pyrazole Derivatives in Inflammation Research

Inflammation is a complex biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a first-line treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, paved the way for the development of selective COX-2 inhibitors.[3] This selectivity aims to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2]

The pyrazole heterocycle has proven to be a privileged scaffold for potent and selective COX-2 inhibitors, exemplified by the FDA-approved drug Celecoxib.[3][4] The key to their success lies in their specific structural features that allow for preferential binding to the active site of the COX-2 enzyme.[5] This guide will dissect these structure-activity relationships and compare the efficacy of various pyrazole derivatives.

Comparative Analysis of Anti-inflammatory Activity

To provide a clear and objective comparison, we will evaluate a selection of pyrazole derivatives based on their performance in key preclinical assays: in vitro COX-1/COX-2 inhibition, in vivo carrageenan-induced paw edema, and in vitro inhibition of pro-inflammatory cytokine production.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes. The ratio of IC50 values for COX-1 and COX-2 is a critical determinant of a compound's selectivity and potential for a favorable side-effect profile.

CompoundChemical NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide5.432.162.51[2]
Compound 4a Pyrazole-hydrazone derivative>500.67>74.6[6]
Compound 4b Pyrazole-hydrazone derivative>500.58>86.2[6]
Compound 5f Pyrazole-pyridazine hybrid14.381.509.56[2]
Compound 6f Pyrazole-pyridazine hybrid9.611.158.31[2]
Compound 5u Hybrid pyrazole analogue>1001.79>55.8[7]
Compound 5s Hybrid pyrazole analogue>1002.51>39.8[7]

Analysis: The data clearly demonstrates the high COX-2 selectivity of the presented pyrazole derivatives compared to the benchmark, Celecoxib. Compounds 4a and 4b , which are pyrazole-hydrazone derivatives, exhibit particularly impressive selectivity with IC50 values for COX-1 being over 50 µM.[6] Similarly, the hybrid pyrazole analogues 5u and 5s show high selectivity.[7] The pyrazole-pyridazine hybrids 5f and 6f also display potent COX-2 inhibition and good selectivity.[2] This highlights the chemical diversity within the pyrazole class that can be exploited to achieve desired inhibitory profiles.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and highly reproducible acute inflammatory model in rodents. The reduction in paw volume following compound administration is a direct measure of its anti-inflammatory efficacy.

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
Celecoxib 1015.7-17.54[6]
Compound 4f 1015-204[6]
Compound K-3 10052.04[8][9]
Compound 2d 10091.723[10]
Compound 2e 100High activity-[11]
Indomethacin (Standard) 1046.24[9]

Analysis: In the in vivo model, the pyrazole derivatives demonstrate significant anti-inflammatory effects. Compound 4f showed comparable, if not slightly better, edema inhibition to Celecoxib at the same dose.[6] At a higher dose, compound K-3 exhibited a potent anti-inflammatory response, reducing edema by 52.0% after 4 hours.[8][9] Notably, compound 2d showed a remarkable 91.72% inhibition at 3 hours, surpassing the standard NSAID, Indomethacin.[10] These results underscore the translational potential of these pyrazole derivatives from in vitro enzyme inhibition to in vivo efficacy.

In Vitro Inhibition of Pro-inflammatory Cytokines

The inflammatory cascade is orchestrated by a complex network of cytokines. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines in macrophages. The ability of a compound to suppress the production of key cytokines like TNF-α and IL-6 is a crucial indicator of its anti-inflammatory potential.

CompoundCell LineConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Celecoxib RAW 264.7507583[2]
Compound 6f RAW 264.7507078[2]
Compound 1m RAW 264.710--[12]
Parthenolide (Control) BV-255498[13]

Analysis: The pyrazole-pyridazine hybrid 6f demonstrated a significant reduction in both TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages, with efficacy comparable to Celecoxib.[2] Compound 1m also showed potent inhibition of PGE2 production, a downstream product of COX-2 activity, and nitric oxide production.[12] The ability of these compounds to modulate key inflammatory cytokines further solidifies their potential as broad-spectrum anti-inflammatory agents.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives extend beyond direct COX inhibition. Many of these compounds modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibits Pyrazole->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by pyrazole derivatives.

Pyrazole derivatives can attenuate the inflammatory response by inhibiting the NF-κB pathway.[14] This can occur through the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14] By preventing IκBα degradation, pyrazole derivatives block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[14]

MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor Activates MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Pyrazole Pyrazole Derivatives Pyrazole->p38_MAPK Inhibits Phosphorylation

Caption: MAPK signaling pathway and the inhibitory effect of pyrazole derivatives.

Certain pyrazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK.[15] By blocking the activation of p38 MAPK, these compounds can prevent the downstream activation of transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. This dual action on both COX enzymes and key inflammatory signaling pathways highlights the multifaceted anti-inflammatory profile of pyrazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed, step-by-step methodologies for the key experiments are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Heme Cofactor - COX-1/COX-2 Enzymes - Test Compounds (in DMSO) - Arachidonic Acid (Substrate) start->reagent_prep plate_setup Plate Setup (96-well): - Add Assay Buffer, Heme, and  COX-1 or COX-2 Enzyme reagent_prep->plate_setup inhibitor_add Add Inhibitors: - Add serial dilutions of test  compounds or vehicle (DMSO) plate_setup->inhibitor_add pre_incubation Pre-incubate: Allow inhibitor to bind to the enzyme inhibitor_add->pre_incubation reaction_start Initiate Reaction: Add Arachidonic Acid pre_incubation->reaction_start incubation Incubate: Allow for prostaglandin synthesis reaction_start->incubation reaction_stop Terminate Reaction: Add stop solution (e.g., HCl) incubation->reaction_stop detection Detection: Measure prostaglandin levels (e.g., ELISA, Fluorometric) reaction_stop->detection data_analysis Data Analysis: Calculate % inhibition and -determine IC50 values detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme cofactor, COX-1 and COX-2 enzymes, test compounds dissolved in DMSO, and the substrate, arachidonic acid.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol describes the widely used in vivo model for assessing the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., Indomethacin), and treatment groups for each dose of the test compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[8][9]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.

Protocol 3: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol details an in vitro method to evaluate the effect of compounds on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 24-well or 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce cytokine production.[16]

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful starting point for the development of novel anti-inflammatory agents. The derivatives discussed in this guide demonstrate the potential for achieving high potency and selectivity for COX-2, coupled with efficacy in preclinical models of inflammation. The ability of these compounds to modulate key inflammatory signaling pathways like NF-κB and MAPK highlights their potential for broader therapeutic applications.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the pyrazole scaffold to identify novel substitutions that enhance potency, selectivity, and pharmacokinetic properties.

  • Multi-Targeted Ligands: Designing pyrazole derivatives that can simultaneously inhibit multiple targets in the inflammatory cascade, potentially leading to enhanced efficacy and a reduced risk of resistance.

  • Advanced Preclinical Models: Evaluating the most promising compounds in more complex and chronic models of inflammatory diseases to better predict their clinical utility.

  • Safety and Toxicological Profiling: Comprehensive assessment of the long-term safety and potential off-target effects of novel pyrazole derivatives.

By leveraging the insights from comparative studies and detailed mechanistic investigations, the scientific community can continue to innovate and develop the next generation of pyrazole-based anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

[1] Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., ... & Li, Y. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204. [2] Al-Sanea, M. M., Abdel-Wahab, B. F., El-Sanea, M. M., & El-Gazzar, A. R. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC advances, 12(42), 27289-27303. [8] Gökçe, M., Utku, S., & Küpeli, E. (2001). The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Biological and Pharmaceutical Bulletin, 24(6), 661-664. [6] Abdel-Wahab, B. F., Mohamed, M. A., & Awad, G. E. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1, 2/5-LOX inhibition and docking study. Bioorganic chemistry, 74, 15-24. [17] Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2477. [7] Singh, N., Kumar, A., & Sharma, P. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 169-180. [18] Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and in vitro anticancer screening of some novel pyrazoles and pyrazolo [1, 5-a] pyrimidines. European journal of medicinal chemistry, 46(9), 3823-3829. [19] Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2010). The synthesis of some new pyrazoles and pyrazolo [3, 4-d] pyrimidines of expected antitumor and radioprotective activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1474-1484. [3] Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232-235. [9] Gökçe, M., Utku, S., & Küpeli, E. (2001). The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rat. CHEMICAL & PHARMACEUTICAL BULLETIN, 49(6), 769-773. [20] El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2011). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 19(18), 5438-5445. [21] Abdel-Aziem, A., El-Gazzar, A. R., & Hassan, G. S. (2014). Synthesis of some new pyrazole and pyrazolo [3, 4-d] pyridazine derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 24(2), 614-619. [11] Tsolaki, E., Tsolaki, I., Tsolaki, M., & Kompogiannis, K. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1478. [5] Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [22] Bekhit, A. A., & Abdel-Aziem, T. (2004). 1, 3, 4-Trisubstituted pyrazoles as anti-inflammatory and antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945. [23] Abdel-Aziem, A., El-Gazzar, A. R., & Hassan, G. S. (2014). Synthesis of some new pyrazole and pyrazolo [3, 4-d] pyridazine derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 24(2), 614-619. [4] Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182. [24] Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126. [25] Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314. [26] Abdel-Samii, Z. K., Abdel-Alim, A. A., El-Ashmawy, M. B., & El-Feky, S. A. (1993). Synthesis of some new pyrazole derivatives with potential anti-inflammatory activity. Egyptian Journal of Pharmaceutical Sciences, 34(1-3), 323-336. [27] El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2011). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 19(18), 5438-5445. [28] Abdel-Aziem, A., El-Gazzar, A. R., & Hassan, G. S. (2014). Synthesis of some new pyrazole and pyrazolo [3, 4-d] pyridazine derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 24(2), 614-619. [29] Abdel-Aziem, A., El-Gazzar, A. R., & Hassan, G. S. (2014). Synthesis of some new pyrazole and pyrazolo [3, 4-d] pyridazine derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 24(2), 614-619. [10] This histogram shows the inhibition of carrageenan-induced paw edema in... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link] [30] Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and in vitro anticancer screening of some novel pyrazoles and pyrazolo [1, 5-a] pyrimidines. European journal of medicinal chemistry, 46(9), 3823-3829. [12] Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. (2021). Molecules, 26(21), 6489. [31] El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2011). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 19(18), 5438-5445. [32] Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2010). The synthesis of some new pyrazoles and pyrazolo [3, 4-d] pyrimidines of expected antitumor and radioprotective activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1474-1484. [33] Abdel-Aziem, A., El-Gazzar, A. R., & Hassan, G. S. (2014). Synthesis of some new pyrazole and pyrazolo [3, 4-d] pyridazine derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 24(2), 614-619. [13] Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia. (2013). Phytotherapy Research, 27(10), 1483-1488. [34] El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2011). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 19(18), 5438-5445. [35] Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2010). The synthesis of some new pyrazoles and pyrazolo [3, 4-d] pyrimidines of expected antitumor and radioprotective activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1474-1484. [36] Abdel-Aziem, A., El-Gazzar, A. R., & Hassan, G. S. (2014). Synthesis of some new pyrazole and pyrazolo [3, 4-d] pyridazine derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry letters, 24(2), 614-619. [37] El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2011). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 19(18), 5438-5445. [38] Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2010). The synthesis of some new pyrazoles and pyrazolo [3, 4-d] pyrimidines of expected antitumor and radioprotective activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1474-1484. [14] Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. (2020). Journal of Cellular and Molecular Medicine, 24(22), 13087-13098. [15] New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021). Molecules, 26(16), 4948. [16] Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). Journal of microbiology and biotechnology, 25(11), 1900-1907.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1H-pyrazol-1-yl)propan-2-amine, ensuring the safety of laboratory personnel and adherence to regulatory standards. While specific safety data for this compound is not extensively published, we can establish a robust disposal plan by applying established principles for handling hazardous amine and pyrazole-based compounds.

The procedures outlined here are grounded in the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This principle holds the generator of the waste responsible for its proper identification, management, and ultimate fate.[2]

Hazard Characterization and Assessment

Before initiating any disposal procedure, it is imperative to understand the potential hazards. Based on the functional groups present (a pyrazole ring and a primary amine), this compound should be treated as a hazardous substance.

  • Health Hazards : Similar amine and pyrazole compounds are known to be irritants to the skin, eyes, and respiratory system.[3][4][5] Some may be harmful if swallowed or absorbed through the skin.[5][6] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

  • Physical Hazards : While not definitively determined for this specific molecule, related simple amines can be combustible liquids.[6] Therefore, waste should be kept away from heat and ignition sources.

  • Environmental Hazards : Uncontrolled release into the environment must be prevented, as many organic amines are harmful to aquatic life.[6] Do not allow the product or its waste to enter drains or waterways.[3][7][8]

All personnel handling this chemical must have access to and be familiar with the OSHA Hazard Communication Standard, which includes provisions for Safety Data Sheets (SDSs), container labeling, and employee training.[9]

Pre-Disposal Safety and Logistics

A systematic approach is essential for safety and compliance. Use the following checklist before beginning the waste collection process.

TaskStatusRationale & Key Considerations
Confirm Satellite Accumulation Area (SAA) Identify the designated hazardous waste storage area in your lab. SAAs must be at or near the point of generation and inspected weekly for leaks.[10][11]
Assemble Required PPE Standard laboratory attire (lab coat, closed-toe shoes), chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[7]
Prepare Waste Containers Select chemically compatible containers with secure, leak-proof closures.[12][13] Ensure they are clean and any previous labels are fully removed or defaced.[14]
Gather Labeling Materials Have "Hazardous Waste" labels ready. These are required by the EPA and OSHA for proper identification and tracking.
Step-by-Step Disposal Protocol

The disposal process begins at the moment the chemical is deemed a waste product. This includes unreacted material, contaminated solutions, and byproducts.

Proper segregation is the most critical step to prevent dangerous chemical reactions.[13]

  • Do NOT Mix Incompatibles : Keep this amine-based waste stream separate from other chemical classes. Specifically:

    • Acids : Keep separate from all acids. Mixing amines (bases) and acids can cause a violent exothermic reaction.[10]

    • Oxidizing Agents : Store away from strong oxidizers.

    • Reactive Metals : Keep separate from reactive metals.

  • Maintain Separate Waste Streams : Use dedicated containers for different types of waste to ensure purity and prevent unknown reactions.[12]

    • Liquid Waste : Solutions containing this compound (e.g., from reaction workups, chromatography fractions).

    • Solid Waste : Unused reagent, contaminated silica gel, or solid byproducts.

    • Contaminated PPE & Consumables : Gloves, weighing papers, pipette tips, and bench paper that have come into direct contact with the chemical.[15]

The following diagram illustrates the initial decision-making process for waste segregation.

G cluster_waste_type Waste Characterization cluster_containers Segregation & Containment start Identify Waste Containing This compound is_liquid Is it a liquid solution? start->is_liquid is_solid Is it a solid chemical? start->is_solid is_ppe Is it contaminated labware/PPE? start->is_ppe liquid_container Collect in Labeled Liquid Waste Bottle (e.g., Glass or HDPE) is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Waste Container (e.g., HDPE Pail) is_solid->solid_container Yes ppe_container Collect in Labeled Contaminated Debris Bag/Container is_ppe->ppe_container Yes end_point Transfer to Designated Satellite Accumulation Area (SAA) liquid_container->end_point solid_container->end_point ppe_container->end_point

Caption: Workflow for segregating this compound waste streams.

Choosing the correct container is mandated by OSHA and is essential for preventing leaks and reactions.[13]

  • Liquid Waste : Use amber glass Winchester bottles or high-density polyethylene (HDPE) containers.[11][14] These materials are compatible with organic amines. Ensure the container has a screw-top cap in good condition.[10]

  • Solid Waste : A wide-mouthed HDPE pail or drum is suitable for solid chemical waste and contaminated debris.[12]

  • Container Filling : Never fill a liquid waste container more than 90% full to allow for vapor expansion and prevent spills.[10][11] Keep all containers tightly sealed when not actively adding waste.[12]

Accurate labeling is a cornerstone of regulatory compliance and laboratory safety. Every waste container must be clearly labeled as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[15]

  • The full chemical name : "this compound".[15]

  • A complete list of all other components in the container, including solvents and water.[15]

  • An indication of the hazards (e.g., "Irritant," "Corrosive," "Combustible").

  • The date accumulation started.

All labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA).[10]

  • Location : The SAA should be close to the point of generation to minimize transit within the lab.[11]

  • Secondary Containment : Place all waste containers in a secondary containment tray or bin. This is a regulatory requirement designed to contain spills or leaks.[12][13] The containment must be large enough to hold 100% of the largest container's volume or 10% of the total volume of all containers, whichever is greater.[16]

  • Storage Time Limits : Under EPA regulations, containers must be moved from the SAA to a central storage facility within three days of being filled.[10] Partially filled containers may remain in the SAA for up to one year.[10]

Disposal of hazardous waste must be handled by a licensed professional waste disposal service.[7][8]

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Documentation : Complete any required waste manifest forms. The manifest system is an EPA requirement to track hazardous waste from generation to final disposal.[17]

  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its solutions be poured down the sink.[10] This is a violation of EPA regulations and can harm the environment and public wastewater treatment systems.[6]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from the benchtop to the broader community.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. Axonator.
  • Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. BenchChem.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. Capot Chemical.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • 1-(1-Methoxypropan-2-yl)-1H-pyrazol-4-amine Safety Data Sheet. AK Scientific, Inc.
  • What are the OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • 3-Amino-1-methyl-1H-pyrazole Safety Data Sheet. Thermo Fisher Scientific.
  • Pyrazole Safety Data Sheet. Thermo Fisher Scientific.
  • 1-Amino-2-propanol Safety Data Sheet. Sigma-Aldrich.
  • 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride Safety Data Sheet. Angene Chemical.

Sources

Navigating the Safe Handling of 1-(1H-pyrazol-1-yl)propan-2-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 1-(1H-pyrazol-1-yl)propan-2-amine presents a unique set of handling challenges. While specific toxicological data is not widely available, its structure as a pyrazole derivative and a primary amine necessitates a cautious and well-documented approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to empower researchers, scientists, and drug development professionals to work safely, minimizing exposure and ensuring operational integrity.

Immediate Safety Concerns and Hazard Assessment

Given its chemical nature, this compound should be treated as a potentially hazardous substance. The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Amine compounds are often irritating to the skin and eyes.[1][2][3][4]

  • Respiratory Irritation: Vapors or dust from the compound may cause respiratory irritation.[1][3][4]

  • Toxicity: While the specific toxicity is unknown, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]

A thorough risk assessment should be conducted before any handling of this compound.[6] This involves evaluating the specific procedures to be undertaken and the potential for exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection.[7][8] The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[9][10][11]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes.[11][12]To protect the eyes from splashes or airborne particles of the compound.[12]
Body Protection A flame-resistant laboratory coat.To protect clothing and skin from spills and splashes.[11][12]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a government-approved respirator is necessary.[1][2][10]To prevent inhalation of vapors or dust.
Foot Protection Closed-toe shoes.To protect the feet from spills or dropped objects.[11]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound is available and has been reviewed.[2]

  • Verify that all necessary PPE is available, in good condition, and fits correctly.

  • Confirm that the chemical fume hood is functioning correctly.

  • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[10]

2. Donning PPE:

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Don safety glasses or goggles.

  • Put on chemical-resistant gloves, ensuring they cover the cuffs of the lab coat.

3. Handling the Compound:

  • All handling of this compound, including weighing and dilutions, should be performed within a certified chemical fume hood.[13]

  • Use appropriate tools (spatulas, etc.) to handle the solid compound, avoiding the creation of dust.[4][9]

  • If working with a solution, be mindful of the potential for splashes.

  • Keep all containers of the compound tightly closed when not in use.[1][2][3]

4. Post-Handling and Decontamination:

  • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Carefully remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated chemical waste container.[9][10]

  • Remove the lab coat and eye protection.

  • Wash hands thoroughly with soap and water.[10]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Preparation & Pre-Handling Check Don_PPE 2. Donning PPE Prep->Don_PPE Handling 3. Handling in Fume Hood Don_PPE->Handling Post_Handling 4. Decontamination & Doffing PPE Handling->Post_Handling Disposal 5. Waste Disposal Post_Handling->Disposal

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13]

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, labeled, and sealed hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The approximate concentration and any other components of the waste mixture should also be indicated.

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[3][4][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: Evacuate the immediate area. If the spill is small, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Capot Chemical. (2026, January 7). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. [Link]

  • Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • University of Nevada, Reno Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • University of Texas at Austin. Laboratory Safety and Chemical Hygiene Plan. [Link]

  • JETIR. Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Angene Chemical. (2026, January 6). Safety Data Sheet. [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.